molecular formula C25H31F6N3O3 B1473361 Pyflubumide CAS No. 926914-55-8

Pyflubumide

货号: B1473361
CAS 编号: 926914-55-8
分子量: 535.5 g/mol
InChI 键: DZVWKNFPXMUIFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pyflubumide is a dicarboximide resulting from the formal condensation of the amino group of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline with isobutyric acid and with 1,3,5-trimethylpyrazole-4-carboxylic acid. Developed by Nihon Nohyaku Co. Ltd. (Japan), it is a pro-acaricide, with its metabolite (the -NH form lacking the isubutanoyl group) exhibiting high activity on mitochondrial complex II. It has been reported to be very effective in controlling spider mites (Tetranychus, Oligonychus, and Panonychus species) during all life stages. It is a member of pyrazoles, a dicarboximide, an organofluorine acaricide and an ether.

属性

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-(2-methylpropyl)phenyl]-1,3,5-trimethyl-N-(2-methylpropanoyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H31F6N3O3/c1-13(2)11-17-12-18(9-10-19(17)23(37-8,24(26,27)28)25(29,30)31)34(21(35)14(3)4)22(36)20-15(5)32-33(7)16(20)6/h9-10,12-14H,11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVWKNFPXMUIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N(C2=CC(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)OC)CC(C)C)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F6N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024193
Record name Pyflubumide
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Molecular Weight

535.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

926914-55-8
Record name Pyflubumide
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Record name Pyflubumide
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Record name Pyflubumide
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Record name 3'-isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide
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Record name PYFLUBUMIDE
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Foundational & Exploratory

The Genesis of a Novel Acaricide: A Technical Chronicle of Pyflubumide's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyflubumide, a novel carboxanilide acaricide, represents a significant advancement in the management of phytophagous mites, particularly those resistant to conventional treatments. Developed by Nihon Nohyaku Co., Ltd., its unique mode of action as a mitochondrial complex II inhibitor, coupled with a favorable safety profile for non-target organisms, positions it as a key component in Integrated Pest Management (IPM) programs. This technical guide provides a comprehensive overview of the discovery, synthesis, and developmental journey of this compound, detailing its chemical properties, biological efficacy, and the innovative research that led to its creation.

Introduction

The relentless challenge of acaricide resistance in key agricultural pests, such as Tetranychus and Panonychus species, necessitates the continuous innovation of crop protection solutions. This compound emerged from a dedicated research program focused on carboxamide fungicides, ultimately leading to the discovery of a potent acaricide with a novel chemical scaffold.[1][2] This document traces the scientific endeavor behind this compound, from the identification of a lead compound to its commercial launch.

Discovery and Lead Optimization

The journey to this compound began with research into carboxamide fungicides that target mitochondrial complex II.[1][2] While initial hybrid analogues showed limited fungicidal activity, a breakthrough occurred with the synthesis of a less lipophilic derivative that exhibited unexpected larvicidal activity against Tetranychus urticae.[3] This pivotal discovery shifted the research focus towards developing a novel acaricide.

The lead compound was systematically dissected into four key moieties for optimization: the acid moiety, the aniline moiety, the fluoroalkyl substituent, and the amide modification.[1] Extensive structure-activity relationship (SAR) studies were conducted to enhance acaricidal potency. A key finding was that the introduction of a fluoroalkyl group at the 4'-position of the aniline molecule significantly enhanced acaricidal activity.[3] The optimization process ultimately led to the selection of this compound, which demonstrated superior residual efficacy in pot testing.[3]

Chemical Synthesis of this compound

The synthetic pathway for this compound is a multi-step process starting from 3-isobutylaniline. The key steps involve the introduction of the unique methoxyhexafluoroisopropyl substituent and subsequent amidation and acylation reactions.[1][4]

Experimental Protocol: Synthesis of this compound

  • Synthesis of Heptafluoroisopropyl Derivative: 3-Isobutylaniline is reacted with heptafluoroisopropyl iodide under radical conditions to yield the heptafluoroisopropyl derivative.[1]

  • Methoxy Group Introduction: The fluorine atom at the benzylic position of the heptafluoroisopropyl derivative is converted to a methoxy group using sodium methoxide.[1]

  • Amidation: The resulting aniline is amidated with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride to form the carboxanilide intermediate. The acid chloride is prepared by refluxing 1,3,5-trimethylpyrazole-4-carboxylic acid with thionyl chloride.[1][3][4]

  • Acylation: The final step involves the acylation of the carboxanilide intermediate with isobutyryl chloride to yield this compound.[1][4]

Synthesis_of_this compound cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 3-Isobutylaniline 3-Isobutylaniline Heptafluoroisopropyl derivative Heptafluoroisopropyl derivative 3-Isobutylaniline->Heptafluoroisopropyl derivative Radical reaction Heptafluoroisopropyl iodide Heptafluoroisopropyl iodide Heptafluoroisopropyl iodide->Heptafluoroisopropyl derivative 1,3,5-trimethylpyrazole-4-carboxylic acid 1,3,5-trimethylpyrazole-4-carboxylic acid 1,3,5-trimethylpyrazole-4-carboxylic acid chloride 1,3,5-trimethylpyrazole-4-carboxylic acid chloride 1,3,5-trimethylpyrazole-4-carboxylic acid->1,3,5-trimethylpyrazole-4-carboxylic acid chloride Thionyl chloride Isobutyryl chloride Isobutyryl chloride This compound This compound Isobutyryl chloride->this compound Aniline with methoxy group Aniline with methoxy group Heptafluoroisopropyl derivative->Aniline with methoxy group Sodium methoxide Carboxanilide intermediate Carboxanilide intermediate Aniline with methoxy group->Carboxanilide intermediate Amidation Carboxanilide intermediate->this compound Acylation 1,3,5-trimethylpyrazole-4-carboxylic acid chloride->Carboxanilide intermediate

Synthetic pathway of this compound.

Physicochemical Properties

PropertyValueReference
Common Name This compound[1]
Experimental Code NNI-0711[1]
CAS Registry No. 926914-55-8[1]
Chemical Name 3′-isobutyl-N-isobutyryl-1,3,5-trimethyl-4′-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide[1]
Molecular Formula C25H31F6N3O3[1]
Molecular Weight 535.52[1]
Appearance White powder[1]
Melting Point 86°C[1]
Solubility in Water 0.27 mg/L (20°C)[1]
Partition Coefficient (log Po/w) 5.34 (25°C)[1]

Mode of Action: A Pro-Acaricide Targeting Mitochondrial Complex II

This compound itself exhibits low inhibitory activity on spider mite mitochondria.[5][6] It functions as a pro-acaricide, meaning it is metabolized within the target pest into its active form.[4][6][7] The active metabolite is the deacylated N-deisobutylated compound (NH-form), which is a potent inhibitor of mitochondrial complex II (succinate dehydrogenase) in the respiratory chain of phytophagous mites.[1][2][5][6][7] This inhibition disrupts the mite's energy metabolism, leading to mortality. The rapid conversion of this compound to its active NH-form has been confirmed in spider mite homogenates.[1][2][6]

Mode_of_Action cluster_mite Inside Spider Mite cluster_mitochondrion Mitochondrion This compound This compound (Pro-acaricide) Metabolism Metabolic Activation This compound->Metabolism Enzymatic cleavage Active_Metabolite NH-form (Active Metabolite) Metabolism->Active_Metabolite Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Active_Metabolite->Complex_II Inhibition ETC Electron Transport Chain Complex_II->ETC Electron transfer ATP_Production ATP Production (Energy) Complex_II->ATP_Production Disrupted ETC->ATP_Production

This compound's mode of action as a pro-acaricide.

Biological Activity and Efficacy

This compound demonstrates exceptional and specific activity against all life stages of key spider mite species, including the two-spotted spider mite (Tetranychus urticae), the Kanzawa spider mite (Tetranychus kanzawai), and the citrus red mite (Panonychus citri).[1] Notably, it is also effective against strains that have developed resistance to conventional acaricides.[1][3][8] Conversely, it exhibits low activity against other pests such as tarsonemid and eriophyid mites, and a broad range of insect species, highlighting its selectivity.[1]

Experimental Protocol: Acaricidal Activity Spectrum Assay

The acaricidal spectrum of this compound is typically determined through leaf-dip bioassays.

  • Test Organisms: Various life stages (eggs, larvae, nymphs, and adults) of different mite and insect species are used.

  • Treatment: Infested host plant leaves or artificial diets are dipped into serial dilutions of this compound formulations.

  • Incubation: Treated materials are maintained under controlled environmental conditions (temperature, humidity, photoperiod).

  • Assessment: Mortality is assessed at specific time intervals post-treatment. LC50 (lethal concentration for 50% of the population) values are then calculated.

Table of Acaricidal and Insecticidal Spectrum of this compound

OrderCommon NameTest StagesLC50 (mg/L)
Acarina Two-spotted spider miteAdult< 0.2
Kanzawa spider miteAdult< 0.2
Citrus red miteAdult< 0.2
Tarsonemid miteMixed stages> 100
Eriophyid miteMixed stages> 100
Hemiptera Green peach aphidAdult> 500
Cotton aphidAdult> 500
Lepidoptera Diamondback mothLarva> 500
Common cutwormLarva> 500
Note: Data synthesized from descriptive accounts in the cited literature.[1]

Developmental Timeline and Commercialization

The development of this compound by Nihon Nohyaku Co., Ltd. culminated in its successful registration and launch in key agricultural markets.

Development_Timeline Discovery Discovery of Acaricidal Activity from Carboxamide Fungicide Research Optimization Lead Compound Optimization and SAR Studies Discovery->Optimization Selection Selection of this compound (NNI-0711) for Development Optimization->Selection Registration_JP Registration and Launch in Japan (2015) Selection->Registration_JP Registration_KR Registration and Launch in Korea (2017) Registration_JP->Registration_KR Global_Expansion Ongoing Global Registration Registration_KR->Global_Expansion

Key milestones in the development of this compound.

This compound was first registered and launched in Japan in 2015, followed by its introduction in Korea in 2017.[1][2][8] It is marketed under various trade names, including Dani-Kong and Noblesse® as a single agent, and Double-Face in a mixture with fenpyroximate.[1] The registration of this compound is planned for additional countries, signifying its growing importance in global agriculture.[1]

Conclusion

The discovery and development of this compound exemplify a successful, research-driven approach to addressing the critical issue of acaricide resistance. Through systematic chemical optimization and a deep understanding of its mode of action, a highly effective and selective acaricide was brought to market. Its role as a pro-acaricide targeting a crucial enzyme in mite respiration provides a valuable tool for growers. The favorable toxicological profile of this compound further enhances its utility in modern, sustainable agriculture, making it a cornerstone of effective IPM strategies for mite control.

References

An In-depth Technical Guide to the Chemical Synthesis of Pyflubumide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis process for Pyflubumide, a novel acaricide. The document outlines the synthetic pathway, details the experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations to aid in understanding the experimental workflow.

Introduction

This compound is a carboxanilide acaricide developed by Nihon Nohyaku Co., Ltd., that is effective against various mite species, including those resistant to conventional acaricides.[1] Its chemical name is N-(4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. The synthesis of this compound involves a multi-step process starting from 3-isobutylaniline.

Overall Synthetic Pathway

The synthesis of this compound can be conceptually divided into two main parts: the synthesis of the key aniline intermediate and the subsequent coupling and acylation reactions to form the final product. The general synthetic scheme is depicted below.

G cluster_0 Synthesis of Aniline Intermediate cluster_1 Final Product Synthesis 3-Isobutylaniline 3-Isobutylaniline Heptafluoroisopropyl_Derivative Heptafluoroisopropyl_Derivative 3-Isobutylaniline->Heptafluoroisopropyl_Derivative Heptafluoroisopropyl iodide, Radical conditions Aniline_Intermediate 4-(1,1,1,3,3,3-Hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline Heptafluoroisopropyl_Derivative->Aniline_Intermediate Sodium methoxide Carboxanilide_Intermediate 3'-Isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide Aniline_Intermediate->Carboxanilide_Intermediate 1,3,5-Trimethylpyrazole-4-carbonyl chloride This compound This compound Carboxanilide_Intermediate->this compound Isobutyryl chloride

Caption: Overall synthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1 & 2: Synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline (Aniline Intermediate)

While specific, detailed industrial protocols for the initial steps are not publicly available, the synthesis is described as a two-step process.[1]

  • Radical Reaction: 3-Isobutylaniline is reacted with heptafluoroisopropyl iodide under radical conditions to yield the heptafluoroisopropyl derivative.[1]

  • Nucleophilic Substitution: The resulting intermediate undergoes a nucleophilic substitution reaction with sodium methoxide, where the fluorine atom at the benzylic position is replaced by a methoxy group to give the key aniline intermediate.[1]

Step 3: Synthesis of 3'-Isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide (Carboxanilide Intermediate)

  • Preparation of 1,3,5-Trimethylpyrazole-4-carbonyl chloride:

    • A suspension of 1,3,5-trimethylpyrazole-4-carboxylic acid (18.48 g, 120 mmol) and dimethylformamide (DMF, 600 mg) in toluene (60 mL) is treated with thionyl chloride (17.48 g, 144 mmol).

    • The mixture is refluxed for 2 hours and then evaporated to yield 1,3,5-trimethylpyrazole-4-carboxylic acid chloride, which is used in the next step without further purification.

  • Amidation Reaction:

    • To a stirred suspension of the aniline intermediate (32.9 g, 0.1 mol) and sodium bicarbonate (13.1 g, 0.15 mol) in ethyl acetate (180 mL), the previously prepared acid chloride is added.

    • The mixture is stirred for 3 hours at 50°C.

    • The product is extracted with tetrahydrofuran (THF, 400 mL), washed with water (100 mL), and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the residue is washed with a mixed solution of ethyl acetate (20 mL) and hexane (40 mL) to give the carboxanilide intermediate.

Step 4: Synthesis of this compound

  • Acylation Reaction:

    • To a stirred solution of the carboxanilide intermediate (33.5 g, 72 mmol) in THF (350 mL), 60% sodium hydride (3.6 g, 90 mmol) is added, and the mixture is stirred for 15 minutes at room temperature.

    • Isobutyryl chloride (9.8 g, 92 mmol) is then added, and the mixture is stirred for an additional 3 hours at room temperature.

    • The reaction mixture is dissolved in ethyl acetate (400 mL) and washed with water (200 mL).

    • The organic phase is dried over anhydrous magnesium sulfate and evaporated.

    • The resulting residue is purified by silica gel column chromatography to yield this compound.

Quantitative Data

The following table summarizes the quantitative data for the final two steps of the this compound synthesis.

StepStarting MaterialReagentsProductYield (%)
3. Amidation4-(1,1,1,3,3,3-Hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline1,3,5-Trimethylpyrazole-4-carbonyl chloride, Sodium bicarbonate3'-Isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide81
4. Acylation3'-Isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilideIsobutyryl chloride, Sodium hydrideThis compound68

Spectroscopic Data:

  • This compound: 1H NMR (DMSO-d6): δ 7.45 (d, 1H), 7.25 (dd, 1H), 7.15 (d, 1H), 3.61 (s, 3H), 3.41 (s, 3H), 2.94 (m, 1H), 2.83 (d, 1H), 2.30 (s, 3H), 2.11 (s, 3H), 1.95 (m, 1H), 1.16 (d, 6H), 0.68 (d, 6H).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound in a laboratory setting.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Starting Materials Reaction Reaction under specified conditions (Temperature, Time, Atmosphere) Start->Reaction Quenching Quenching of the reaction Reaction->Quenching Extraction Extraction with organic solvent Quenching->Extraction Washing Washing with aqueous solutions Extraction->Washing Drying Drying of organic phase Washing->Drying Concentration Concentration under reduced pressure Drying->Concentration Chromatography Silica gel column chromatography Concentration->Chromatography Final_Product Isolated this compound Chromatography->Final_Product

References

The Architecture of Acaricidal Action: A Technical Guide to the Synthesis and Structure-Activity Relationship of Pyflubumide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyflubumide, a novel carboxanilide acaricide, has demonstrated significant efficacy against a range of mite species, including those resistant to existing treatments.[1][2][3][4][5] Its unique mode of action, targeting mitochondrial complex II (succinate dehydrogenase), has spurred considerable interest in the development of analogues with improved potency and spectrum.[2][6][7] This technical guide provides a comprehensive overview of the synthesis of this compound and its analogues, detailing experimental protocols and exploring the critical structure-activity relationships (SAR) that govern their acaricidal properties. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising class of acaricides.

Introduction

The relentless challenge of acaricide resistance necessitates the continuous discovery and development of novel chemical entities with distinct modes of action. This compound has emerged as a significant advancement, belonging to a new subgroup of mitochondrial complex II inhibitors (IRAC Group 25B).[3][6] It acts as a pro-acaricide, undergoing metabolic activation within the target mite to its N-deacylated form, which is a potent inhibitor of succinate dehydrogenase.[2][7][8] This disruption of the mitochondrial respiratory chain leads to potent and selective acaricidal effects.[6][9]

This guide delves into the synthetic chemistry that underpins the creation of this compound analogues and systematically examines how modifications to its core structure influence biological activity. By providing detailed experimental methodologies and a clear presentation of SAR data, this document aims to serve as a valuable resource for researchers engaged in the design and optimization of next-generation acaricides.

Synthesis of this compound and Analogues

The synthesis of this compound and its analogues generally proceeds through a convergent approach, involving the preparation of a substituted aniline moiety and a pyrazole carboxylic acid, followed by their coupling via an amide bond formation. A final acylation step on the amide nitrogen introduces further diversity.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from commercially available precursors and culminating in the final this compound analogues.

G cluster_0 Aniline Moiety Synthesis cluster_1 Pyrazole Carboxylic Acid Synthesis cluster_2 Coupling and Acylation cluster_3 Biological Evaluation A1 3-Isobutylaniline A2 Radical Reaction with Heptafluoroisopropyl Iodide A1->A2 A3 Nucleophilic Substitution with Sodium Methoxide A2->A3 A4 Substituted Aniline A3->A4 C1 Amide Bond Formation A4->C1 B1 Starting Materials B2 Cyclization Reaction B1->B2 B3 1,3,5-Trimethylpyrazole- 4-carboxylic acid B2->B3 B3->C1 C2 N-Acylation C1->C2 C3 This compound Analogue C2->C3 D1 Acaricidal Activity Assay C3->D1 D2 SAR Analysis D1->D2

General workflow for the synthesis and evaluation of this compound analogues.
Experimental Protocols

Protocol 2.2.1: Synthesis of 1,3,5-Trimethylpyrazole-4-carboxylic acid

This key intermediate can be prepared from commercially available starting materials. One reported method involves the reaction of acetylacetone with methylhydrazine followed by subsequent reactions to yield the desired product.[1]

  • Materials: Acetylacetone, methylhydrazine, and other necessary reagents and solvents.

  • Procedure:

    • To a solution of acetylacetone in a suitable solvent, add methylhydrazine dropwise at a controlled temperature.

    • Stir the reaction mixture for a specified time to allow for the cyclization to form the pyrazole ring.

    • The resulting pyrazole can then be carboxylated at the 4-position using appropriate reagents.

    • The final product is isolated and purified by crystallization or column chromatography.

  • Characterization: The structure of the product is confirmed by 1H NMR, 13C NMR, and melting point analysis.

Protocol 2.2.2: Synthesis of the Substituted Aniline Moiety

The synthesis of the aniline component of this compound starts with 3-isobutylaniline.[2][6]

  • Step 1: Radical Reaction: 3-Isobutylaniline is reacted with heptafluoroisopropyl iodide under radical conditions to introduce the fluoroalkyl group.[2]

  • Step 2: Nucleophilic Substitution: The resulting intermediate undergoes a nucleophilic substitution reaction with sodium methoxide to replace a fluorine atom with a methoxy group, yielding the final substituted aniline.[2]

Protocol 2.2.3: Amide Coupling and N-Acylation

  • Amide Bond Formation: The synthesized 1,3,5-trimethylpyrazole-4-carboxylic acid is converted to its acid chloride, which is then reacted with the substituted aniline in the presence of a base to form the core amide structure.[2]

  • N-Acylation: The secondary amide is then acylated using an appropriate acyl chloride or anhydride (e.g., isobutyryl chloride for this compound) in the presence of a base to yield the final product.[2]

Structure-Activity Relationship (SAR)

The acaricidal activity of this compound analogues is highly dependent on the nature and position of substituents on the pyrazole ring, the aniline ring, and the amide nitrogen.

Pyrazole Moiety

Modifications to the 1,3,5-trimethylpyrazole moiety have a significant impact on activity.

R1 (Position 1)R2 (Position 3)R3 (Position 5)Acaricidal Activity (LC50, mg/L) against T. urticaeReference
CH3CH3CH30.3 - 1[1]
HCH3CH3> 100[1]
CH3HCH3> 100[1]
CH3CH3H> 100[1]
C2H5CH3CH33 - 10[1]

Key Findings:

  • Methyl groups at all three positions (1, 3, and 5) of the pyrazole ring are optimal for high acaricidal activity.[1]

  • Removal or replacement of any of the methyl groups with hydrogen or larger alkyl groups leads to a dramatic decrease in activity.[1]

Aniline Moiety

The substitution pattern on the aniline ring is another critical determinant of acaricidal potency.

R4 (Aniline Substituent)R5 (Fluoroalkyl Group)Acaricidal Activity (LC50, mg/L) against T. urticaeReference
3'-isobutyl-C(CF3)2OCH30.3 - 1[1]
2'-(1,3-dimethylbutyl)-C(CF3)2OCH31 - 3[1]
3'-isopropyloxy-C(CF3)2OCH310 - 30[1]
H-C(CF3)2OCH3> 100[6]

Key Findings:

  • An isobutyl group at the 3'-position of the aniline ring provides excellent activity.[1][6]

  • The methoxy-substituted hexafluoroisopropyl group at the 4'-position is crucial for high potency.[1] The introduction of a fluoroalkyl group at this position was a key discovery that significantly enhanced acaricidal activity.[1]

Amide Bridge

Acylation of the amide nitrogen plays a vital role in the pro-acaricide strategy, influencing penetration and metabolic activation.

R6 (N-Acyl Group)Acaricidal Activity (LC50, mg/L) against T. urticaeReference
H (de-acylated)3 - 10[1]
Isobutyryl (this compound)0.3 - 1[1]
Acetyl0.3 - 1[1]
Propionyl0.3 - 1[1]
Benzoyl3 - 10[1]

Key Findings:

  • N-acylation significantly enhances acaricidal activity compared to the unsubstituted amide.[1]

  • Less-hindered acyl groups, such as isobutyryl, acetyl, and propionyl, generally result in higher potency.[1] This is attributed to improved penetration and subsequent metabolic conversion to the active de-acylated form.[1]

Mode of Action: Inhibition of Mitochondrial Complex II

This compound and its active metabolite exert their acaricidal effect by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Mite Cell ComplexI Complex I UQ Ubiquinone (Q) ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ATPSynthase ATP Synthase H_out H+ ATPSynthase->H_out ATP Synthesis Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Oxidation Pyflubumide_active Active Metabolite (NH-form) Pyflubumide_active->ComplexII Inhibition UQH2 Ubiquinol (QH2) UQH2->ComplexIII CytC->ComplexIV H_in H+ H_in->ATPSynthase ATP Synthesis This compound This compound (Pro-acaricide) Metabolism Metabolic Activation This compound->Metabolism Metabolism->Pyflubumide_active

Inhibition of mitochondrial complex II by the active metabolite of this compound.

The inhibition of Complex II disrupts the electron flow, leading to a collapse of the proton gradient across the inner mitochondrial membrane and a subsequent failure of ATP synthesis, ultimately resulting in cell death.

Biological Evaluation

Acaricidal Activity Assay

The acaricidal activity of this compound analogues is typically evaluated using a leaf disk bioassay.

Protocol 5.1.1: Leaf Disk Bioassay

  • Test Organisms: Adult female spider mites, such as Tetranychus urticae (two-spotted spider mite) and Panonychus citri (citrus red mite), are commonly used.[1]

  • Procedure:

    • Prepare leaf disks (e.g., from kidney bean or citrus leaves) and place them on wet filter paper or agar in a petri dish.[1]

    • Infest each leaf disk with a known number of adult female mites (e.g., 10-20).[1]

    • Prepare serial dilutions of the test compounds in a suitable solvent, often with a wetting agent.[1]

    • Spray the leaf disks with the test solutions. A control group is treated with the solvent and wetting agent only.[1]

    • Incubate the treated leaf disks under controlled conditions (e.g., 25°C, 16:8h light:dark photoperiod).[1]

    • Assess mortality at specified time points (e.g., 48 or 72 hours) under a microscope.

    • Calculate the LC50 values using probit analysis.[1]

G A Prepare Leaf Disks B Infest with Mites A->B D Spray Leaf Disks B->D C Prepare Test Compound Dilutions C->D E Incubate under Controlled Conditions D->E F Assess Mortality E->F G Calculate LC50 F->G

Workflow for the leaf disk bioassay to determine acaricidal activity.

Conclusion

The development of this compound and its analogues represents a significant contribution to the field of acaricide research. The detailed understanding of the synthesis and structure-activity relationships presented in this guide provides a solid foundation for the rational design of new, more effective acaricides. The key takeaways for researchers are the critical importance of the 1,3,5-trimethylpyrazole moiety, the 3'-isobutyl and 4'-methoxyhexafluoroisopropyl substitutions on the aniline ring, and the pro-acaricide strategy enabled by N-acylation. By leveraging this knowledge, the scientific community can continue to innovate and develop sustainable solutions for mite control in agriculture.

References

Spectroscopic Analysis and Characterization of Pyflubumide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyflubumide is a novel carboxanilide acaricide developed by Nihon Nohyaku Co., Ltd., distinguished by its unique methoxyhexafluoroisopropyl substituent.[1] Classified by the Insecticide Resistance Action Committee (IRAC) in subgroup 25B, it functions as a potent inhibitor of the mitochondrial complex II (succinate dehydrogenase) in the respiratory chain.[1] this compound demonstrates exceptional efficacy against various spider mite species, including strains that have developed resistance to conventional acaricides.[1] A key feature of its mode of action is its role as a pro-acaricide; it requires metabolic activation within the target pest to exert its inhibitory effect.[2] This guide provides an in-depth summary of the spectroscopic data and analytical methodologies essential for the characterization and quantification of this compound, tailored for researchers and professionals in drug development and analytical chemistry.

Chemical and Physical Properties

This compound's fundamental properties are summarized below, providing a foundation for its analytical characterization.

PropertyValueReference
IUPAC Name 3'-isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide[3]
CAS Registry No. 926914-55-8[1]
Molecular Formula C₂₅H₃₁F₆N₃O₃[1]
Molecular Weight 535.52 g/mol [1]
Appearance White powder[1]
Melting Point 86°C[1]
Water Solubility 0.27 mg/L (at 20°C)[1]
Log P (o/w) 5.34 (at 25°C)[4]

Spectroscopic Characterization Data

The following sections detail the key spectroscopic data for this compound, crucial for its structural elucidation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the chemical structure of this compound. The assignments below correspond to the proton signals observed in a standard experiment.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: DMSO-d₆, Instrument: Bruker ARX-400, Standard: Tetramethylsilane (TMS)[5]

Chemical Shift (δ) ppmMultiplicityAssignmentReference
7.45d1H (Aromatic)[2][5]
7.25dd1H (Aromatic)[2][5]
7.15d1H (Aromatic)[2][5]
3.61s3H (-OCH₃)[2][5]
3.41s3H (Pyrazole -NCH₃)[2][5]
2.94m1H (-CH- of isobutyryl)[2][5]
2.83d1H (-CH₂- of isobutyl)[2][5]
2.30s3H (Pyrazole -CH₃)[2][5]
2.11s3H (Pyrazole -CH₃)[2][5]
1.95m1H (-CH- of isobutyl)[2][5]
1.16d6H (-CH(CH₃)₂)[2][5]
0.68d6H (-CH(CH₃)₂)[2][5]
Mass Spectrometry (MS)

Mass spectrometry is vital for confirming molecular weight and for developing quantitative analytical methods. This compound and its primary active metabolite are typically analyzed using tandem mass spectrometry (LC-MS/MS).

Table 2: High-Resolution Mass and Tandem MS (MS/MS) Data

AnalyteParameterValueReference
This compound Molecular FormulaC₂₅H₃₁F₆N₃O₃[1]
Exact Mass535.52[1]
Precursor Ion [M+H]⁺ (m/z)536.2[7]
Product Ion (m/z)155.1[7]
This compound-NH Molecular FormulaC₂₁H₂₅F₆N₃O₂[7]
(Active Metabolite)Exact Mass465.45[7]
Precursor Ion [M+H]⁺ (m/z)466.2[7]
Product Ion (m/z)111.5[7]

The fragmentation of this compound (m/z 536.2) to its product ion (m/z 155.1) in positive ion mode is a key transition for its selective detection.[7] This transition likely corresponds to the cleavage of the amide bond and subsequent fragmentation, yielding the stable 1,3,5-trimethylpyrazole-4-carbonyl fragment. The primary metabolic transformation is the loss of the isobutyryl group to form the active metabolite, this compound-NH.[7]

Infrared (IR) Spectroscopy

While experimental IR spectra for this compound are not widely published, the characteristic absorption frequencies can be predicted based on its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
C=O (Amide)Stretch1690 - 1630 (strong)
C=C (Aromatic)Stretch1600 - 1450 (medium)
C-H (Alkyl)Stretch2960 - 2850 (medium-strong)
C-H (Aromatic)Stretch3100 - 3000 (weak)
C-O (Ether)Stretch1260 - 1000 (strong)
C-F (Trifluoromethyl)Stretch1400 - 1000 (very strong)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Studies on the ultraviolet/visible absorption spectrum of this compound have been conducted.[3] However, specific absorption maxima (λmax) and molar absorptivity data are not available in the public domain literature reviewed.

Experimental Protocols

Detailed and validated protocols are essential for the accurate analysis of this compound in various matrices.

Residue Analysis by LC-MS/MS

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is commonly used for the determination of this compound and its NH-metabolite in crop commodities.[7]

1. Sample Extraction:

  • Homogenize samples (e.g., tea leaves, apples) with a mixture of water and acetonitrile (ACN).[7]

  • Add partitioning salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), and shake vigorously.[7]

  • Centrifuge to separate the layers.[7]

2. Sample Clean-up (Dispersive Solid-Phase Extraction - dSPE):

  • For tea leaf extracts, an aliquot may be evaporated under nitrogen.[7]

  • For tea infusion samples, clean-up can be performed using an octadecyl silylated silica gel (C18) SPE disk followed by a graphite carbon mini-column.[7]

3. LC-MS/MS Analysis:

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive-ion mode.[7]

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% acetic acid.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific mass transitions for this compound (m/z 536.2 → 155.1) and this compound-NH (m/z 466.2 → 111.5).[7]

  • Quantification: The limit of quantification (LOQ) for this method is typically around 0.01 ppm for each analyte.[7]

NMR Spectroscopy Protocol

For structural confirmation, the following general protocol is used.

  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker ARX-400).[5]

  • Sample Preparation: Dissolve a sufficient amount of purified this compound in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Use tetramethylsilane (TMS) as the internal standard for chemical shift referencing (0.00 ppm).[5]

  • Acquisition: Record ¹H NMR spectra, ensuring adequate signal-to-noise ratio.

Visualization of Mechanism and Workflow

Mechanism of Action: From Pro-acaricide to Target Inhibition

This compound acts as a pro-acaricide, meaning it is converted to its biologically active form within the target mite.[1] This active metabolite, this compound-NH, then inhibits mitochondrial complex II, disrupting the electron transport chain and leading to a fatal depletion of cellular energy (ATP).[1][2]

G Figure 1: this compound Metabolic Activation and Mechanism of Action This compound (Pro-acaricide) This compound (Pro-acaricide) Metabolic Activation\n(Deacylation in Mite) Metabolic Activation (Deacylation in Mite) This compound (Pro-acaricide)->Metabolic Activation\n(Deacylation in Mite) Active NH-Metabolite Active NH-Metabolite Metabolic Activation\n(Deacylation in Mite)->Active NH-Metabolite Inhibition Inhibition Active NH-Metabolite->Inhibition Mitochondrial Complex II\n(Succinate Dehydrogenase) Mitochondrial Complex II (Succinate Dehydrogenase) Mitochondrial Complex II\n(Succinate Dehydrogenase)->Inhibition Disruption of\nElectron Transport Chain Disruption of Electron Transport Chain Inhibition->Disruption of\nElectron Transport Chain Decreased ATP Production Decreased ATP Production Inhibition->Decreased ATP Production Acaricidal Effect Acaricidal Effect Disruption of\nElectron Transport Chain->Acaricidal Effect Decreased ATP Production->Acaricidal Effect

This compound's metabolic activation pathway.
General Workflow for Spectroscopic Characterization

The logical workflow for identifying and characterizing a novel compound like this compound involves a systematic progression from synthesis and purification to detailed spectroscopic analysis for structural confirmation and subsequent method development for quantitative analysis.

G Figure 2: General Experimental Workflow for Compound Characterization cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Confirmation & Analysis Synthesis Synthesis Purification\n(e.g., Column Chromatography) Purification (e.g., Column Chromatography) Synthesis->Purification\n(e.g., Column Chromatography) NMR (¹H, ¹³C) NMR (¹H, ¹³C) Purification\n(e.g., Column Chromatography)->NMR (¹H, ¹³C) Mass Spectrometry\n(HRMS, MS/MS) Mass Spectrometry (HRMS, MS/MS) Purification\n(e.g., Column Chromatography)->Mass Spectrometry\n(HRMS, MS/MS) IR & UV-Vis Spectroscopy IR & UV-Vis Spectroscopy Purification\n(e.g., Column Chromatography)->IR & UV-Vis Spectroscopy Structure Confirmation Structure Confirmation NMR (¹H, ¹³C)->Structure Confirmation Mass Spectrometry\n(HRMS, MS/MS)->Structure Confirmation IR & UV-Vis Spectroscopy->Structure Confirmation Quantitative Method\nDevelopment (LC-MS/MS) Quantitative Method Development (LC-MS/MS) Structure Confirmation->Quantitative Method\nDevelopment (LC-MS/MS)

A typical workflow for chemical analysis.

References

Degradation of Pyflubumide: A Technical Guide to Pathways and Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyflubumide is a novel acaricide with a unique carboxanilide structure, effective against a variety of mite species.[1] Its mode of action involves the inhibition of the mitochondrial electron transport system complex II.[2] Understanding the degradation pathways and the resulting metabolites of this compound is crucial for assessing its environmental fate, and toxicological profile. This technical guide provides an in-depth overview of this compound's degradation through hydrolysis, photolysis, and aerobic soil metabolism, detailing the identified metabolites and the experimental protocols for their analysis. This compound itself is a pro-acaricide, which is metabolized into its active NH-form within the target pest.[3]

Quantitative Data Summary

The degradation of this compound is influenced by environmental factors such as pH, light, and microbial activity. The following tables summarize the available quantitative data on its degradation rates.

Table 1: Hydrolysis of this compound at 25°C

pHHalf-life (t½) in daysDegradation Rate Constant (k)
432.4-
727.92.5 × 10⁻² day⁻¹
96.6-

Data sourced from the 2019 JMPR Monograph.[4]

Table 2: Photolysis of this compound

ConditionHalf-life (t½) in days
Natural Sunlight (Tokyo, Lat. 35°N, Spring)5.1 - 6.0
Calculated from photolysis-specific rate constant1.0 - 1.1

Data sourced from the 2019 JMPR Monograph.[4]

Table 3: Aerobic Soil Metabolism of this compound

Soil TypeHalf-life (t½) in days
Clay Loam37

Data sourced from a JMPR evaluation.

Degradation Pathways and Metabolite Identification

The degradation of this compound proceeds through several pathways, primarily involving hydrolysis of the amide bond, leading to the formation of its active form and other metabolites.

Major Metabolites

The primary degradation product across various conditions is the deacylated metabolite, also known as the NH-form or This compound-des(2-methyl-1oxopropyl) . This metabolite is the active acaricide.[3] Other significant metabolites identified in plant, soil, hydrolysis, and photolysis studies include:

  • P-acid / NNI-0711-acid: 1,3,5-trimethylpyrazole-4-carboxylic acid

  • P-NH-RfOH / NNI-0711-NH-RfOH: 3'-isobutyl-1,3,5-trimethyl-4ˊ-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide

  • P-aniline-isobutyryl / NNI-0711-aniline-isobutyryl: 3'-isobutyl-4-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)-ethyl]phenyl]isobutylanilide

  • P-NH-5-CH2OH / NNI-0711-NH-5-CH2OH: 5'-(hydroxymethyl)-3'-isobutyl-1,3-dimethyl-4ˊ-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl] pyrazole-4-carboxanilide

  • P-NH-3-CH2OH / NNI-0711-NH-3-CH2OH: 3-(hydroxymethyl)-3'-isobutyl-1,5-dimethyl-4'-[2,2,2-trifluoro-methoxy-1-(trifuluoromethyl)ethylpyrazole-4-caroxanilide

  • P-NH-1-H / NNI-0711-NH-1-H: 3'-isobutyl-3,5-dimethyl-4ˊ-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide

  • P-acid-1-H / NNI-0711-acid-1-H: 3,5-dimethylpyrazole-4-carboxylic acid

  • P-amide / NNI-0711-amide: 1,3,5-trimethylpyrazole-4-carboxamide

  • P-aniline / NNI-0711-aniline: 3-isobutyl-4-[2,2,2-trifuluoro-1-methoxy-(trifuluoromethyl)ethyl] aniline

  • This compound-RfOH / NNI-0711-RfOH: 3'-Isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl] pyrazol-4-carboxanilide

Metabolite information sourced from the 2019 JMPR Monograph.

Degradation Pathway Diagrams

Pyflubumide_Degradation This compound This compound NH_form This compound-NH (Active Metabolite) This compound->NH_form Hydrolysis (Major Pathway) P_aniline_isobutyryl P-aniline-isobutyryl This compound->P_aniline_isobutyryl Hydrolysis P_acid P-acid NH_form->P_acid Cleavage Other_Metabolites Further Minor Metabolites NH_form->Other_Metabolites Hydroxylation, Demethylation

Figure 1: Simplified primary degradation pathways of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound degradation. The following sections outline typical experimental protocols.

General Analytical Methodology

The analysis of this compound and its metabolites is predominantly carried out using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[4]

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is commonly employed for sample extraction from various matrices like fruits, vegetables, and soil.[4] The typical extraction solvent is acetonitrile.[3]

  • Clean-up: Dispersive solid-phase extraction (d-SPE) with agents like multi-walled carbon nanotubes can be used for sample purification.[3]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer is used for separation and detection.

  • Ionization: Positive electrospray ionization (ESI+) mode is typically used.[3]

  • Quantification: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its key metabolites. For example:

    • This compound: m/z 536.2 → 155.1[4]

    • This compound-NH: m/z 466.2 → 111.5[4]

Analytical_Workflow Sample Sample Collection (e.g., Soil, Water, Plant Material) Extraction Extraction (e.g., QuEChERS with Acetonitrile) Sample->Extraction Cleanup Sample Clean-up (d-SPE) Extraction->Cleanup Analysis UHPLC-MS/MS Analysis (ESI+, MRM) Cleanup->Analysis Data Data Processing and Quantification Analysis->Data

Figure 2: General analytical workflow for this compound and its metabolites.

Hydrolysis Study Protocol

This protocol is designed to assess the abiotic degradation of this compound in aqueous solutions at different pH levels.

  • Test Substance: Utilize radiolabelled [¹⁴C]this compound (labeled on the phenyl or pyrazole ring) to facilitate tracking of the parent compound and its metabolites.

  • Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Incubation: Add a known concentration of the test substance to the buffer solutions in sterile, sealed vessels. Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at predetermined time intervals.

  • Analysis: Extract the samples and analyze using HPLC with a radiodetector to quantify the parent compound and degradation products.

  • Data Analysis: Calculate the degradation rate constant (k) and the half-life (t½) for each pH condition.

Photolysis Study Protocol

This protocol evaluates the degradation of this compound in an aqueous solution upon exposure to light.

  • Test Substance: Use radiolabelled [¹⁴C]this compound.

  • Test Solution: Prepare a sterile aqueous solution of the test substance, buffered at a relevant pH (e.g., pH 7).

  • Light Source: Irradiate the samples with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be monitored throughout the experiment.

  • Control Samples: Maintain identical samples in the dark to serve as controls for abiotic hydrolysis.

  • Sampling and Analysis: Follow the same sampling and analysis procedure as described for the hydrolysis study.

  • Data Analysis: Determine the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.

Aerobic Soil Metabolism Study Protocol

This protocol investigates the degradation of this compound in soil under aerobic conditions.

  • Test Substance: Apply radiolabelled [¹⁴C]this compound to the soil.

  • Soil: Use a well-characterized soil, noting its texture (e.g., loamy sand), pH, and organic matter content.[4] For instance, a study used loamy sand with a pH of 8.2 and an organic matter content of 0.4%.[4]

  • Incubation: Treat the soil with the test substance and incubate in the dark at a constant temperature and moisture level, ensuring aerobic conditions are maintained.

  • Volatile Traps: Use traps to collect any volatile degradation products, such as ¹⁴CO₂.

  • Sampling: Collect soil samples at various time points.

  • Extraction and Analysis: Extract the soil samples with an appropriate solvent (e.g., acetonitrile) and analyze the extracts by HPLC with radiodetection to identify and quantify the parent compound and its metabolites. The unextracted residues should also be quantified.

  • Data Analysis: Calculate the dissipation time for 50% of the substance (DT50) in the soil.

Experimental_Protocols cluster_hydrolysis Hydrolysis Study cluster_photolysis Photolysis Study cluster_soil Aerobic Soil Metabolism Study H1 Prepare sterile buffers (pH 4, 7, 9) H2 Incubate with [14C]this compound in the dark H1->H2 H3 Analyze by HPLC-Radio H2->H3 P1 Prepare sterile solution (e.g., pH 7) P2 Irradiate with simulated sunlight (include dark control) P1->P2 P3 Analyze by HPLC-Radio P2->P3 S1 Treat characterized soil with [14C]this compound S2 Incubate under aerobic conditions (dark, constant temp/moisture) S1->S2 S3 Extract and analyze by HPLC-Radio S2->S3

Figure 3: Overview of key experimental study workflows.

Conclusion

The degradation of this compound is a multifaceted process influenced by hydrolysis, photolysis, and microbial activity in soil. The primary transformation is the deacylation to its active "NH-form." A comprehensive understanding of these degradation pathways and the resulting metabolites is essential for a thorough environmental and toxicological risk assessment. The experimental protocols outlined in this guide, centered around the use of radiolabelled compounds and advanced analytical techniques like UHPLC-MS/MS, provide a robust framework for researchers and scientists in the field of drug development and environmental science to conduct further studies on this compound and other novel agrochemicals. scientists in the field of drug development and environmental science to conduct further studies on this compound and other novel agrochemicals.

References

The Bioactivation of Pyflubumide: A Technical Deep Dive into its Conversion to the Active NH-Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyflubumide, a novel carboxanilide acaricide, has demonstrated significant efficacy against various spider mite species. A key aspect of its mode of action is its nature as a pro-acaricide, requiring metabolic conversion within the target pest to exert its full toxic potential. This technical guide provides an in-depth exploration of the mechanism behind the conversion of this compound to its biologically active NH-form, NNI-0711-NH.

The Pro-Acaricide Concept and Bioactivation Pathway

This compound itself exhibits low inhibitory activity against its molecular target. Its acaricidal properties are realized upon its conversion to the deacylated metabolite, the NH-form (NNI-0711-NH). This bioactivation is a critical step in its mechanism of action. The conversion process is a hydrolysis reaction that cleaves the isobutyryl group from the amide nitrogen of the parent this compound molecule.[1][2][3][4] This metabolic transformation occurs within the body of the spider mite.[1][2][4]

The active NH-form is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex II (succinate dehydrogenase).[5] By inhibiting this crucial enzyme, the NH-metabolite disrupts cellular respiration, leading to the eventual death of the mite.

This compound This compound (Pro-acaricide) NH_Form Active NH-Form (NNI-0711-NH) This compound->NH_Form Deacylation (Hydrolysis) in Spider Mite Mitochondrial_Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) NH_Form->Mitochondrial_Complex_II Inhibition Cellular_Respiration Cellular Respiration Mitochondrial_Complex_II->Cellular_Respiration Disruption Mite_Mortality Mite Mortality Cellular_Respiration->Mite_Mortality Leads to

Bioactivation pathway of this compound.

The Enzymatic Machinery: A Likely Role for Carboxylesterases

While the specific enzyme responsible for the deacylation of this compound in spider mites has not been definitively identified in the reviewed literature, the nature of the chemical transformation—hydrolysis of an amide bond—strongly suggests the involvement of hydrolytic enzymes. Carboxylesterases (CES) are a superfamily of enzymes known to catalyze the hydrolysis of a wide range of substrates containing ester, amide, and thioester bonds.[6][7][8][9] These enzymes play a crucial role in the detoxification of xenobiotics, including pesticides. Given their functional promiscuity, it is highly probable that one or more carboxylesterases or a related amidohydrolase present in the spider mite are responsible for the bioactivation of this compound.

Quantitative Analysis of this compound Conversion and Activity

The conversion of this compound to its active NH-form and the subsequent inhibitory activity have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Conversion of this compound to its NH-Form in Spider Mite Homogenate

Time (hours)This compound Concentration (% of initial)NH-Form Concentration (% of initial this compound)
0>69%Not reported
15Almost linear decreaseCorresponding increase

Data derived from a study by Nakano et al. (2015), which demonstrated a time-dependent conversion in a whole-body homogenate of spider mites.

Table 2: Inhibitory Activity (IC50) of this compound and its NH-Form against Mitochondrial Complex II

CompoundSpeciesIC50 (µM)
This compoundTwo-spotted spider mite (Tetranychus urticae)>10
NH-Form (NNI-0711-NH) Two-spotted spider mite (Tetranychus urticae) 0.025
NH-Form (NNI-0711-NH)Honey bee (Apis mellifera)>1
NH-Form (NNI-0711-NH)Common cutworm (Spodoptera litura)>10

This data highlights the high potency of the NH-form against the target pest and its selectivity compared to non-target organisms.[5]

Experimental Protocol: In Vitro Metabolism of this compound

The following protocol is a composite representation of the methodology described in the literature for assessing the in vitro conversion of this compound using spider mite homogenate.

cluster_0 Preparation of Spider Mite Homogenate cluster_1 In Vitro Incubation cluster_2 Sample Preparation and Analysis Collect_Mites Collect Spider Mites Homogenize Homogenize in Buffer Collect_Mites->Homogenize Centrifuge Centrifuge to obtain supernatant (Enzyme Source) Homogenize->Centrifuge Add_this compound Add this compound Solution (e.g., in ethanol) Incubate Incubate at a controlled temperature (e.g., 25°C) for various time points Add_this compound->Incubate Quench_Reaction Quench Reaction (e.g., with acetone) Extract Extract with appropriate solvents (e.g., brine and n-hexane) Quench_Reaction->Extract Analyze Analyze by LC/MS/MS Extract->Analyze

Experimental workflow for in vitro metabolism.

Objective: To determine the rate of conversion of this compound to its active NH-form (NNI-0711-NH) in the presence of spider mite enzymes.

Materials:

  • Live two-spotted spider mites (Tetranychus urticae)

  • Homogenization buffer (specific composition may vary, but typically a phosphate or Tris-based buffer at a physiological pH)

  • This compound standard

  • NNI-0711-NH standard

  • Ethanol (or other suitable solvent for this compound)

  • Acetone

  • Brine

  • n-Hexane

  • Microcentrifuge tubes

  • Homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge

  • Incubator or water bath

  • LC/MS/MS system

Procedure:

  • Preparation of Spider Mite Homogenate (Enzyme Source):

    • Collect a sufficient quantity of spider mites.

    • Homogenize the mites in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 560 g for 5 minutes) to pellet large debris.

    • The resulting supernatant, containing the soluble enzymes, serves as the enzyme source.

  • In Vitro Reaction:

    • In a microcentrifuge tube, combine a specific volume of the spider mite homogenate.

    • Initiate the reaction by adding a small volume of this compound solution (dissolved in ethanol) to achieve the desired final concentration (e.g., 0.5 µM).

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for various time points (e.g., 0, 1, 3, 6, 15 hours).

  • Sample Quenching and Extraction:

    • At each time point, stop the reaction by adding a significant volume of cold acetone (e.g., 7.3 mL of acetone and 0.7 mL of water to a 0.5 mL reaction).

    • Centrifuge the mixture to precipitate proteins.

    • Collect the supernatant and extract the analytes using a liquid-liquid extraction with brine and n-hexane.

  • LC/MS/MS Analysis:

    • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC/MS/MS analysis (e.g., acetonitrile:water).

    • Analyze the samples using a validated LC/MS/MS method to quantify the concentrations of both this compound and its NH-form, NNI-0711-NH.

    • The transitions monitored for LC/MS/MS analysis are typically m/z 536.2 → 155.1 for this compound and m/z 466.2 → 111.5 for the NH-form.[10]

Data Analysis:

  • Plot the concentrations of this compound and NNI-0711-NH as a function of time to determine the rate of conversion.

  • Calculate the percentage of this compound converted at each time point.

Conclusion

The conversion of this compound to its active NH-form is a pivotal step in its acaricidal activity. This bioactivation, likely mediated by carboxylesterases or similar amidohydrolases within the spider mite, transforms a relatively inactive compound into a potent inhibitor of mitochondrial Complex II. Understanding this mechanism is crucial for the development of new, more effective acaricides and for managing the potential for resistance development. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Pyflubumide for Formulation

This compound is a novel carboxanilide acaricide developed by Nihon Nohyaku Co., Ltd., recognized for its efficacy against various mite species, including those resistant to conventional acaricides.[1][2][3] Its unique mode of action and physicochemical profile are critical considerations for the development of stable and effective formulations. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailed experimental methodologies, and its mechanism of action to aid in formulation research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active ingredient is fundamental for formulation development. These properties influence its solubility, stability, bioavailability, and ultimately, its efficacy. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueTemperature (°C)
Molecular Weight 535.52 g/mol N/A
Appearance White powderN/A
Melting Point 86 °CN/A
Water Solubility 0.27 mg/L20 °C
Octanol-Water Partition Coefficient (log P) 5.3425 °C
Density 1.2 g/mLN/A

Data sourced from multiple references.[1][2][4]

The low water solubility and high octanol-water partition coefficient (LogP) indicate that this compound is a lipophilic compound.[1][2][4][5] This characteristic is crucial for its interaction with the lipid layers of target pests but also presents challenges for aqueous-based formulations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a unique aniline intermediate followed by amidation and acylation.[1][2][6]

A summary of the synthetic pathway is as follows:

  • Formation of the Heptafluoroisopropyl Derivative: 3-Isobutylaniline is reacted with heptafluoroisopropyliodine under radical conditions.[1][2]

  • Conversion to the Methoxy Derivative: The fluorine atom at the benzylic position of the heptafluoroisopropyl derivative is converted to a methoxy group using sodium methoxide.[1][2]

  • Amidation: The resulting aniline is amidated with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride.[6]

  • Acylation: The final step is the acylation of the anilide to yield this compound.[1][2][6]

G cluster_synthesis This compound Synthesis Workflow A 3-Isobutylaniline + Heptafluoroisopropyliodine B Radical Reaction A->B C Heptafluoroisopropyl Derivative B->C D Sodium Methoxide C->D E Aniline Intermediate D->E G Amidation E->G F 1,3,5-trimethylpyrazole-4-carboxylic acid chloride F->G H Carboxanilide Intermediate G->H I Acylation H->I J This compound I->J

Synthetic pathway of this compound.
Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the physicochemical properties of this compound.

  • Melting Point: The melting point can be determined using a melting point apparatus, such as a Mettler FP80.[6] The sample is heated at a controlled rate, and the temperature range over which it melts is recorded.

  • Solubility: The shake-flask method is a common technique for determining water solubility. An excess amount of this compound is added to a known volume of water at a specific temperature (e.g., 20°C). The mixture is agitated until equilibrium is reached. The solution is then filtered, and the concentration of this compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Octanol-Water Partition Coefficient (LogP): The shake-flask method is also widely used for LogP determination. A solution of this compound in n-octanol is mixed with an equal volume of water and shaken until equilibrium is achieved. The phases are then separated, and the concentration of this compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

G cluster_logp LogP Determination (Shake-Flask Method) A Prepare this compound solution in n-octanol B Mix with equal volume of water A->B C Shake until equilibrium B->C D Separate n-octanol and water phases C->D E Measure this compound concentration in each phase D->E F Calculate P = [Octanol]/[Water] E->F G Calculate LogP F->G

Workflow for LogP determination.

Mechanism of Action

This compound acts as a pro-acaricide, meaning it is converted into its active form within the target organism.[1][2][7][8]

  • Metabolic Activation: In spider mites, this compound undergoes metabolism where it is deacylated to its NH-form.[2][8]

  • Inhibition of Mitochondrial Complex II: This active metabolite potently inhibits mitochondrial complex II (succinate dehydrogenase) in the electron transport chain.[1][2][3][5][7][8]

  • Disruption of Energy Production: The inhibition of this crucial enzyme disrupts cellular respiration and energy production, leading to the death of the mite.[7]

This targeted mode of action contributes to its high efficacy against spider mites while maintaining a favorable safety profile for non-target arthropods.[1]

G cluster_moa This compound Mechanism of Action This compound This compound (Pro-acaricide) Metabolism Metabolic Activation (in mite) This compound->Metabolism ActiveMetabolite Active NH-form Metabolite Metabolism->ActiveMetabolite Inhibition Inhibition ActiveMetabolite->Inhibition MitoComplexII Mitochondrial Complex II (Succinate Dehydrogenase) MitoComplexII->Inhibition Disruption Disruption of Electron Transport Chain Inhibition->Disruption CellDeath Cell Death Disruption->CellDeath

Signaling pathway of this compound's action.

Implications for Formulation

The physicochemical properties of this compound present specific challenges and opportunities for formulation development.

  • Addressing Low Water Solubility: Due to its lipophilic nature, formulations such as suspension concentrates (SC), emulsifiable concentrates (EC), or oil dispersions (OD) are suitable for this compound. The development of a 20% SC formulation has been noted.[9]

  • Enhancing Bioavailability: The use of adjuvants and surfactants can improve the wetting, spreading, and penetration of the active ingredient on the plant surface and into the target pest.

  • Stability: The stability of this compound in different formulation types under various storage conditions should be thoroughly evaluated to ensure a long shelf-life and consistent performance.

  • Compatibility: For integrated pest management (IPM) programs, the compatibility of this compound formulations with other pesticides and beneficial organisms is an important consideration.[1]

By leveraging a deep understanding of its physicochemical properties, researchers can design and optimize this compound formulations to maximize its acaricidal activity and provide effective and sustainable solutions for crop protection.

References

Pyflubumide: A Technical Guide to a Novel Acaricide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyflubumide is a novel carboxanilide acaricide that demonstrates high efficacy against a wide range of mite species, including those resistant to conventional pesticides.[1][2][3] Its unique mode of action, coupled with a favorable safety profile for non-target organisms, makes it a valuable tool in integrated pest management (IPM) programs.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and its mechanism of action.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as 3′-isobutyl-N-isobutyryl-1,3,5-trimethyl-4′-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]-1H-pyrazole-4-carboxanilide.[4] Its fundamental chemical and physical characteristics are summarized in the tables below.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 926914-55-8[4]
IUPAC Name 3′-isobutyl-N-isobutyryl-1,3,5-trimethyl-4′-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide[5]
Molecular Formula C₂₅H₃₁F₆N₃O₃[6]
Molecular Weight 535.5 g/mol [7]
InChI Key DZVWKNFPXMUIFA-UHFFFAOYSA-N[7]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid
Water Solubility 0.27 mg/L[5]
Log P (o/w) 5.34[7]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of a key aniline intermediate followed by successive acylation reactions.[1][8]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Isobutylaniline

  • Heptafluoroisopropyl iodide

  • Radical initiator (e.g., AIBN)

  • Sodium methoxide

  • Methanol

  • 1,3,5-trimethylpyrazole-4-carbonyl chloride

  • Isobutyryl chloride

  • Toluene

  • Dimethylformamide (DMF)

  • Thionyl chloride

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline:

    • React 3-isobutylaniline with heptafluoroisopropyl iodide in the presence of a radical initiator to introduce the heptafluoroisopropyl group.[8]

    • Treat the resulting product with sodium methoxide in methanol to replace the benzylic fluorine atom with a methoxy group, yielding the aniline intermediate 7.[1]

  • Synthesis of 1,3,5-trimethylpyrazole-4-carbonyl chloride:

    • Reflux a mixture of 1,3,5-trimethylpyrazole-4-carboxylic acid, a catalytic amount of DMF, and thionyl chloride in toluene for 2 hours.[2]

    • Evaporate the solvent to obtain the acid chloride 8.[1]

  • Amidation to form the N-deisobutylated intermediate:

    • React the aniline intermediate 7 with 1,3,5-trimethylpyrazole-4-carbonyl chloride (8) to form the carboxanilide 9.[1]

  • Final Acylation to this compound:

    • Acylate the intermediate 9 with isobutyryl chloride to yield the final product, this compound (1).[1]

    • Purify the crude product by silica gel column chromatography.[2]

Biological Activity and Efficacy

This compound exhibits potent acaricidal activity against various economically important mite species.[1] Its efficacy is summarized in the following table.

Table 3: Acaricidal Activity of this compound against Adult Mites

Mite SpeciesCommon NameLC₅₀ (ppm)
Tetranychus urticaeTwo-spotted spider mite1.2[5]
Panonychus citriCitrus red mite1.3[5]
Panonychus ulmiEuropean red mite1.8[5]
Tetranychus kanzawaiKanzawa spider mite1.3[5]
Experimental Protocol: Acaricidal Activity Assay

Materials:

  • Technical grade this compound

  • Acetone (for stock solution)

  • Distilled water with a surfactant (e.g., Triton X-100)

  • Adult mites of the target species

  • Leaf discs (e.g., from kidney bean or citrus)

  • Petri dishes with moistened filter paper

  • Spray tower or micropipette

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Prepare serial dilutions of the stock solution with distilled water containing a surfactant to achieve the desired test concentrations.

  • Place leaf discs on moistened filter paper in Petri dishes.

  • Introduce a known number of adult mites (e.g., 20-30) onto each leaf disc.

  • Apply the this compound dilutions to the mites on the leaf discs using a spray tower or micropipette to ensure uniform coverage. A control group should be treated with the water-surfactant solution only.

  • Incubate the treated mites under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 L:D photoperiod).[2]

  • Assess mite mortality after a specified period (e.g., 48 or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the LC₅₀ value using probit analysis or a similar statistical method.

Mechanism of Action: Mitochondrial Complex II Inhibition

This compound acts as a pro-acaricide.[9] Within the target mite, it is metabolically converted to its N-deisobutylated form, which is a potent inhibitor of the mitochondrial electron transport chain at complex II (succinate dehydrogenase).[1][9][10] This inhibition disrupts cellular respiration and leads to mite mortality.

Pyflubumide_Mechanism_of_Action This compound This compound (Pro-acaricide) Metabolism Metabolic Deacylation (in mite) This compound->Metabolism Enzymatic conversion Active_Metabolite N-deisobutylated Metabolite (Active Form) Metabolism->Active_Metabolite Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Active_Metabolite->Complex_II Inhibition ETC Electron Transport Chain Disruption Complex_II->ETC ATP_Depletion ATP Depletion ETC->ATP_Depletion Cell_Death Cell Death & Mite Mortality ATP_Depletion->Cell_Death

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Protocol: Mitochondrial Complex II Inhibition Assay

Materials:

  • This compound and its N-deisobutylated metabolite

  • Mitochondria isolated from the target mite species (or a suitable model organism)

  • Assay buffer (e.g., containing mannitol, KH₂PO₄)[11]

  • Succinate (substrate)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichlorophenolindophenol (DCPIP, indicator dye)[11]

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the target organism following established protocols.[12]

  • Resuspend the isolated mitochondria in the assay buffer.

  • In a cuvette, combine the mitochondrial suspension, succinate, rotenone, and antimycin A.

  • Add varying concentrations of the test compound (this compound or its active metabolite).

  • Incubate the mixture for a defined period at room temperature.[11]

  • Initiate the reaction by adding decylubiquinone and DCPIP.[11]

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.[11]

  • The rate of DCPIP reduction is proportional to the activity of mitochondrial complex II.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Toxicology and Safety Profile

This compound exhibits low acute toxicity to mammals.[3][4] The toxicological data are summarized below.

Table 4: Acute Toxicity of this compound in Rats

Exposure RouteSpeciesLD₅₀ / LC₅₀Classification
Oral Rat> 2000 mg/kg bw[4]Not Classified
Dermal Rat> 2000 mg/kg bw[4]Not Classified
Inhalation (4h) Rat> 5.23 mg/L[4]Not Classified

Table 5: Other Toxicological Endpoints

TestSpeciesResult
Skin Irritation RabbitNot an irritant[4]
Eye Irritation RabbitNot an irritant[4]
Skin Sensitization MouseNot a sensitizer[4]
Genotoxicity In vitro & In vivoNegative[13]

In longer-term studies, the No-Observed-Adverse-Effect-Level (NOAEL) in a one-year chronic toxicity study in rats was determined to be 20 ppm (equivalent to 0.9 mg/kg bw per day).[4] The Food Safety Commission of Japan has established an Acceptable Daily Intake (ADI) of 0.0073 mg/kg bw/day.[13]

Conclusion

This compound is a highly effective and selective acaricide with a novel mode of action. Its pro-acaricidal nature and specific inhibition of mitochondrial complex II in mites contribute to its favorable safety profile for non-target organisms. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and professionals in the fields of crop protection and drug development.

References

The Toxicological Profile of Pyflubumide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyflubumide is a novel acaricide belonging to the chemical class of carboxanilides. It is utilized in agriculture to control various mite species. The acaricidal efficacy of this compound stems from its role as a pro-pesticide. Following ingestion by the target mite, it is metabolized into its active form, N-deisobutylated this compound (NH-form). This active metabolite acts as a potent inhibitor of the mitochondrial respiratory chain at complex II (succinate dehydrogenase), a critical enzyme in cellular energy production.[1][2][3][4] This mode of action provides a targeted approach to pest control. This technical guide provides an in-depth review of the toxicological profile of this compound, summarizing key findings from a comprehensive suite of studies and detailing the methodologies employed in its safety assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to characterizing its toxicological potential. Studies in rats have elucidated the pharmacokinetic behavior of this compound.

Following oral administration of radiolabelled this compound to rats, the compound was rapidly but only partially absorbed, with peak plasma concentrations (Tmax) observed between 3 and 12 hours, depending on the dose.[1][2] Based on excretion data, approximately 52% of a low oral dose (1 mg/kg bw) was absorbed.[2] The absorbed this compound was widely distributed throughout the body, with the highest concentrations found in the liver, kidneys, adrenal glands, bone marrow, and fat.[2] Elimination of this compound and its metabolites was nearly complete within seven days of administration, with feces being the primary route of excretion, accounting for 90% or more of the administered dose.[2]

In nursing rats, this compound and some of its metabolites were shown to be excreted in milk.[2] The major metabolite found in feces was the active form, this compound-NH; however, no single metabolite exceeded 10% of the administered dose in urine or bile.[1]

Experimental Protocol: ADME Study in Rats
  • Test System: Male and female Sprague-Dawley rats.

  • Radiolabel: [pyrazole-3(5)-14C] and [phenyl-U-14C] this compound.

  • Dosing: Single oral gavage doses of 1 mg/kg bw (low dose) and 100 mg/kg bw (high dose).

  • Sample Collection: Plasma, urine, feces, and bile (from bile-duct cannulated rats) were collected at various time points. Tissue distribution was determined at the termination of the study. Milk was collected from lactating females.

  • Analysis: Radioactivity in samples was quantified by liquid scintillation counting. Metabolite profiling was conducted using chromatographic techniques.

  • Parameters Investigated: Pharmacokinetic parameters (Tmax, Cmax, etc.), routes and extent of excretion, tissue distribution, and metabolite identification.[1][2]

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Study TypeSpeciesEndpointValue (mg/kg bw or mg/L)Classification
Acute Oral Toxicity RatLD50> 2000Low Toxicity
Acute Dermal Toxicity RatLD50> 2000Low Toxicity
Acute Inhalation Toxicity RatLC50 (4-hour)> 5.23Low Toxicity
Skin Irritation Rabbit-Not an irritantNot Classified
Eye Irritation Rabbit-Not an irritantNot Classified
Skin Sensitization Mouse-Not a sensitizerNot Classified

Table 1: Summary of Acute Toxicity Data for this compound. [2]

Experimental Protocols: Acute Toxicity Studies
  • Acute Oral, Dermal, and Inhalation Toxicity: Studies were conducted in rats according to standardized guidelines. For the oral and dermal studies, a limit dose of 2000 mg/kg body weight was used. For the inhalation study, rats were exposed nose-only for 4 hours to an aerosol concentration of 5.23 mg/L.[2]

  • Skin and Eye Irritation: These studies were performed on rabbits. For skin irritation, the test substance was applied to the shaved skin. For eye irritation, the substance was instilled into the conjunctival sac of one eye. Observations for erythema, edema, and other effects were made at specified intervals.[2]

  • Skin Sensitization: A local lymph node assay (LLNA) in mice was used to assess the skin sensitization potential of this compound. This assay measures the proliferation of lymphocytes in the draining lymph nodes following dermal application of the test substance.[2]

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies have been conducted in multiple species to evaluate the potential for adverse effects from longer-term exposure to this compound. The primary target organs identified were the liver, heart, and adrenal glands in rats.[2]

Study TypeSpeciesDurationNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Findings at LOAEL
Subchronic Oral Rat90-day--Effects on liver, heart, and adrenals.
Subchronic Oral Mouse90-day--Effects on liver and hematopoietic system.[2]
Subchronic Oral Dog90-day--Effects on thyroid, liver, kidney, and adrenal gland.[1]
Chronic Oral Rat1-year0.95.1Effects on heart (weight), liver (bile duct hyperplasia), red blood cells, kidney (urinary casts, tubular changes), ovary (weight), and skin (fur loss).[2]
Chronic Oral Rat2-year0.74.5Effects on liver (weight, bile duct hyperplasia), heart (weight, fibrosis), and adrenals (medullary hyperplasia).[2]
Chronic Oral Dog1-year1.1--

Table 2: Summary of Subchronic and Chronic Toxicity Data for this compound.

Experimental Protocols: Subchronic and Chronic Toxicity Studies
  • General Design: In these studies, animals were administered this compound daily, typically mixed in their diet, for the specified duration. Multiple dose groups and a control group were included.

  • Observations: A comprehensive range of endpoints was evaluated, including clinical signs of toxicity, body weight and food consumption, hematology, clinical chemistry, urinalysis, and ophthalmoscopy.

  • Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive set of tissues was examined microscopically for pathological changes.[2]

  • Specifics for the 2-Year Rat Study: this compound was administered in the diet at concentrations of 0, 10, 20, 120, and 600 ppm.[2]

Carcinogenicity

The carcinogenic potential of this compound has been evaluated in long-term studies in both rats and mice.

SpeciesDurationNOAEL for Carcinogenicity (mg/kg bw/day)Key Findings
Rat 2-year-No evidence of carcinogenicity.
Mouse 18-month43Increased incidence of liver adenomas and hemangiosarcomas at the highest dose.[2]

Table 3: Summary of Carcinogenicity Data for this compound.

Based on the findings in mice, this compound is classified as having "Suggestive Evidence of Carcinogenic Potential."[1] However, the genotoxicity profile of this compound is negative, suggesting that the observed tumors in mice are likely due to a non-genotoxic mode of action.[5]

Experimental Protocol: Carcinogenicity Study in Mice
  • Test System: Male and female mice.

  • Duration: 18 months.

  • Dosing: this compound was administered in the diet at concentrations of 0, 40, 400, or 1600 ppm.

  • Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination of all tissues for neoplastic and non-neoplastic lesions.[2]

Genotoxicity

This compound has been tested in a battery of in vitro and in vivo genotoxicity assays and has been found to be non-genotoxic.[3][5]

Assay TypeTest SystemResult
In Vitro Bacterial Reverse Mutation (Ames test)Negative
In Vitro Mammalian Cell Gene MutationNegative
In Vitro Chromosomal AberrationNegative
In Vivo Mammalian Erythrocyte Micronucleus TestNegative

Table 4: Summary of Genotoxicity Data for this compound.

Experimental Protocols: Genotoxicity Assays
  • Ames Test: This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations).

  • In Vitro Mammalian Cell Assays: These assays, using cell lines such as mouse lymphoma or Chinese hamster ovary cells, assess the potential of a substance to induce gene mutations or chromosomal damage.

  • In Vivo Micronucleus Test: This test is typically conducted in rodents (mice or rats). The animals are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes. An increase in micronucleated erythrocytes indicates that the substance has caused chromosomal damage.

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development have been investigated in rats and rabbits.

Study TypeSpeciesNOAEL (mg/kg bw/day)Key Findings
Two-Generation Reproduction RatParental: 0.8At higher doses, effects on parental organ weights (heart, thyroid, liver, ovaries) and heart histopathology were observed.[2]
Offspring: 0.8At higher doses, increased stillbirths and lung effects (alveolar ectasia) were seen.[5]
Developmental Toxicity RatMaternal: 30Reduced body weight gain and food consumption at the highest dose.[2]
Developmental: 30No treatment-related developmental effects observed.[2]
Developmental Toxicity RabbitMaternal: -Late abortions and premature deliveries at the highest dose.[1]
Developmental: -No treatment-related teratogenic effects.[1]

Table 5: Summary of Reproductive and Developmental Toxicity Data for this compound.

In the two-generation rat study, offspring toxicity (lung lesions) was observed at a dose lower than that causing parental toxicity, indicating quantitative susceptibility of the offspring.[1] However, a clear No-Observed-Adverse-Effect-Level (NOAEL) was established for these effects.[1] There was no evidence of teratogenicity in either rats or rabbits.

Experimental Protocols: Reproductive and Developmental Toxicity Studies
  • Two-Generation Reproduction Study (Rat): Male and female rats of the F0 generation were administered this compound in their diet before mating, during mating, gestation, and lactation. The F1 offspring were also exposed and subsequently mated to produce the F2 generation. Endpoints evaluated included reproductive performance (e.g., fertility, gestation length), pup viability, growth, and development. A comprehensive pathological examination of both parental animals and offspring was conducted.[2]

  • Developmental Toxicity Studies (Rat and Rabbit): Pregnant females were administered this compound by oral gavage during the period of major organogenesis. Dams were observed for clinical signs of toxicity, and their body weight and food consumption were monitored. Just prior to term, fetuses were delivered by cesarean section and examined for external, visceral, and skeletal malformations and variations.[1][2]

Neurotoxicity

An acute neurotoxicity study in rats did not reveal any evidence of neurotoxic effects.[1] Furthermore, no signs of neurotoxicity were observed in any of the repeated-dose toxicity studies.[1]

Experimental Protocol: Acute Neurotoxicity Study in Rats
  • Test System: Rats.

  • Dosing: Single oral gavage administration.

  • Endpoints: Detailed clinical observations, including a functional observational battery (FOB) to assess sensory, motor, and autonomic functions, and locomotor activity measurements. Neuropathological examination of central and peripheral nervous system tissues was also performed.[1]

Mechanism of Action and Signaling Pathways

The primary mode of acaricidal action of this compound is the inhibition of mitochondrial complex II (succinate dehydrogenase) in the electron transport chain. This compound itself has low inhibitory activity, but it is rapidly metabolized in spider mites to its active NH-form, which is a potent inhibitor of complex II.[1][2][4] This inhibition disrupts cellular respiration and energy production, leading to the death of the mite.

Pyflubumide_MoA cluster_mite Tetranychus urticae (Spider Mite) cluster_mitochondrion Mitochondrion This compound This compound (Pro-acaricide) Metabolism Metabolic Activation This compound->Metabolism Ingestion NH_form This compound-NH (Active Metabolite) Metabolism->NH_form Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) NH_form->Complex_II Inhibition ETC Electron Transport Chain Complex_II->ETC Disruption ATP_Production ATP Production (Energy) ETC->ATP_Production Reduction Cell_Death Cell Death ATP_Production->Cell_Death Leads to

This compound's Mechanism of Action in Spider Mites.

The following diagram illustrates a generalized workflow for a 90-day subchronic oral toxicity study, a key experiment in the toxicological evaluation of this compound.

Subchronic_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation (90 days) cluster_termination Study Termination and Analysis Animal_Acclimation Animal Acclimation (e.g., Rats, 7 days) Dose_Selection Dose Group Selection (Control, Low, Mid, High) Animal_Acclimation->Dose_Selection Randomization Randomization of Animals into Groups Dose_Selection->Randomization Daily_Dosing Daily Oral Administration (e.g., in diet) Randomization->Daily_Dosing Clinical_Obs Daily Clinical Observations Daily_Dosing->Clinical_Obs Body_Weight Weekly Body Weight and Food Consumption Daily_Dosing->Body_Weight Interim_Blood Interim Blood Collection (Hematology, Clinical Chemistry) Daily_Dosing->Interim_Blood Terminal_Bleed Terminal Blood Collection Clinical_Obs->Terminal_Bleed Body_Weight->Terminal_Bleed Interim_Blood->Terminal_Bleed Necropsy Gross Necropsy Terminal_Bleed->Necropsy Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Histo Histopathological Examination of Tissues Organ_Weights->Histo Data_Analysis Data Analysis and Interpretation Histo->Data_Analysis NOAEL_LOAEL Determination of NOAEL and LOAEL Data_Analysis->NOAEL_LOAEL

Workflow for a 90-Day Subchronic Oral Toxicity Study.

Conclusion

The comprehensive toxicological evaluation of this compound indicates a low level of acute toxicity. In repeated-dose studies, the primary target organs are the liver, heart, and adrenal glands in rats. This compound is not genotoxic. While there is suggestive evidence of carcinogenicity in mice at high doses, this is likely through a non-genotoxic mechanism. Reproductive studies in rats show some offspring sensitivity at doses also causing parental toxicity, but no teratogenic effects were observed in rats or rabbits. No evidence of neurotoxicity has been found. The established Acceptable Daily Intake (ADI) and Acute Reference Dose (aRfD) are derived from the comprehensive dataset to ensure human safety. The well-characterized toxicological profile, coupled with its specific mode of action in target pests, supports the risk assessment of this compound for its intended agricultural uses.

References

Molecular Docking Analysis of Pyflubumide with Mitochondrial Complex II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular docking of Pyflubumide, a potent acaricide, with its target, mitochondrial complex II (succinate dehydrogenase or SDH), in the two-spotted spider mite, Tetranychus urticae. This compound acts as a pro-acaricide, being metabolized into its active form, N-(4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-carboxamide (NNI-0711-NH), which effectively inhibits the enzyme. This guide details the mechanism of action, presents quantitative inhibition data, outlines a comprehensive experimental protocol for molecular docking studies, and visualizes the key interactions and workflows. A significant focus is placed on the molecular basis of resistance, particularly the H258Y mutation in subunit B of complex II, which confers resistance to this compound.

Introduction: Mechanism of Action

This compound is a carboxanilide acaricide that disrupts the mitochondrial electron transport chain, a critical pathway for cellular energy production.[1][2] It functions as a pro-acaricide, meaning it is converted into its biologically active form within the target organism.[1][2] This active metabolite, NNI-0711-NH, is a potent inhibitor of mitochondrial complex II, also known as succinate dehydrogenase (SDH).[1][2]

The inhibitory action of NNI-0711-NH is non-competitive with respect to succinate, indicating that it does not bind to the succinate-binding site of the enzyme. Instead, it targets the quinone-binding pocket (Qp-site) of complex II.[1] By occupying this site, NNI-0711-NH prevents the binding of ubiquinone, thereby blocking the transfer of electrons from succinate to the electron transport chain. This disruption of cellular respiration leads to energy depletion and ultimately, the death of the mite.

Bioactivation of this compound

The conversion of this compound to its active metabolite, NNI-0711-NH, is a crucial step in its mode of action. This bioactivation process is depicted in the workflow below.

This compound This compound (Pro-acaricide) NNI_0711_NH NNI-0711-NH (Active Metabolite) This compound->NNI_0711_NH Metabolic Activation (in mite) Mitochondrial_Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) NNI_0711_NH->Mitochondrial_Complex_II Binds to Quinone- binding Pocket Inhibition Inhibition of Electron Transport Mitochondrial_Complex_II->Inhibition

Bioactivation and inhibitory pathway of this compound.

Quantitative Data: Inhibition of Mitochondrial Complex II

The inhibitory potency of this compound's active metabolite, NNI-0711-NH, against mitochondrial complex II from Tetranychus urticae has been quantified experimentally. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's effectiveness.

CompoundTarget EnzymeOrganismIC50 (nM)
NNI-0711-NHMitochondrial Complex IITetranychus urticae25 ± 6.8

Table 1: Inhibitory activity of NNI-0711-NH against spider mite mitochondrial complex II.

Molecular Docking Studies: Interaction with the Quinone-Binding Pocket

Molecular docking simulations have been instrumental in elucidating the binding mode of NNI-0711-NH within the quinone-binding pocket of mitochondrial complex II. These studies have also shed light on the molecular basis of resistance.

Wild-Type Complex II Interaction

In the wild-type enzyme of susceptible spider mites, NNI-0711-NH forms key interactions with amino acid residues within the quinone-binding pocket. A crucial hydrogen bond is formed with the residue Histidine 258 (H258) in subunit B (SDHB). Additionally, interactions with Tyrosine 117 (Y117) in subunit D (SDHD) contribute to the stable binding of the inhibitor.

The H258Y Resistance Mutation

A single amino acid substitution, from Histidine to Tyrosine at position 258 in the SDHB subunit (H258Y), has been identified as a primary mechanism of resistance to this compound in Tetranychus urticae. This mutation significantly reduces the binding affinity of NNI-0711-NH. Molecular docking studies have revealed that the H258Y substitution eliminates the critical hydrogen bond between the inhibitor and this residue. Furthermore, this mutation can also lead to the loss of the hydrogen bond with Y117 in subunit D, further destabilizing the inhibitor-enzyme complex.

cluster_wild_type Wild-Type (Susceptible) cluster_mutant H258Y Mutant (Resistant) WT_NNI NNI-0711-NH WT_H258 H258 (SDHB) WT_NNI->WT_H258 H-bond WT_Y117 Y117 (SDHD) WT_NNI->WT_Y117 H-bond WT_Binding Stable Binding (Inhibition) WT_H258->WT_Binding WT_Y117->WT_Binding M_NNI NNI-0711-NH M_Y258 Y258 (SDHB) M_NNI->M_Y258 H-bond Lost M_Y117 Y117 (SDHD) M_NNI->M_Y117 H-bond Lost M_Binding Unstable Binding (Resistance) M_Y258->M_Binding M_Y117->M_Binding

Interaction of NNI-0711-NH with wild-type and H258Y mutant complex II.

Experimental Protocol: Molecular Docking of NNI-0711-NH

This section outlines a detailed protocol for performing molecular docking of NNI-0711-NH with the mitochondrial complex II of Tetranychus urticae.

Software and Resources
  • Protein Structure: Homology model of Tetranychus urticae mitochondrial complex II (SDHB and SDHD subunits).

  • Ligand Structure: 3D structure of NNI-0711-NH.

  • Molecular Docking Software: AutoDock Vina.

  • Visualization Software: PyMOL or UCSF Chimera.

  • Homology Modeling Server: SWISS-MODEL.

Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis P_Seq Obtain Protein Sequence (T. urticae SDHB, SDHD) P_Model Homology Modeling (SWISS-MODEL) P_Seq->P_Model P_Val Model Validation P_Model->P_Val Grid Define Binding Site (Grid Box Generation) P_Val->Grid L_Struct Obtain Ligand Structure (NNI-0711-NH) L_Prep Ligand Preparation (Add charges, assign torsions) L_Struct->L_Prep L_Prep->Grid Docking Run Docking Simulation (AutoDock Vina) Grid->Docking Pose Analyze Docking Poses Docking->Pose Energy Calculate Binding Energies Pose->Energy Interaction Visualize Interactions (PyMOL/Chimera) Pose->Interaction

Workflow for molecular docking of NNI-0711-NH with mitochondrial complex II.
Step-by-Step Methodology

  • Protein Preparation (Homology Modeling):

    • Obtain the amino acid sequences for the SDHB and SDHD subunits of Tetranychus urticae mitochondrial complex II from a protein database (e.g., NCBI).

    • Submit the sequences to a homology modeling server such as SWISS-MODEL to generate a 3D structure. Use a high-resolution crystal structure of a related mitochondrial complex II as a template.

    • Validate the quality of the generated model using tools like Ramachandran plots and QMEAN scores.

    • Prepare the protein model for docking by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation:

    • Obtain the 3D structure of NNI-0711-NH from a chemical database (e.g., PubChem) or draw it using a molecule editor and generate a 3D conformation.

    • Prepare the ligand for docking by assigning Gasteiger charges and defining the rotatable bonds.

  • Grid Box Generation:

    • Identify the quinone-binding pocket on the homology model based on the location of the corresponding site in the template structure and the positions of key residues like H258 (SDHB) and Y117 (SDHD).

    • Define a grid box that encompasses the entire binding pocket to constrain the docking search space.

  • Molecular Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation.

    • Set the prepared protein and ligand files as input.

    • Specify the coordinates and dimensions of the grid box.

    • Run the docking simulation to generate a set of possible binding poses for NNI-0711-NH within the binding pocket.

  • Analysis of Results:

    • Analyze the output from AutoDock Vina, which will include the binding energy (in kcal/mol) for each predicted pose. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the best-scoring pose in a molecular graphics program like PyMOL or UCSF Chimera.

    • Examine the interactions between NNI-0711-NH and the amino acid residues of the binding pocket, identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Modeling the H258Y Mutation:

    • Introduce the H258Y mutation into the wild-type homology model using molecular modeling software.

    • Repeat the docking protocol (steps 4 and 5) with the mutant protein structure to predict the binding energy and interaction of NNI-0711-NH with the resistant enzyme.

    • Compare the binding energies and interaction patterns between the wild-type and mutant complexes to understand the molecular basis of resistance.

Conclusion

Molecular docking studies provide invaluable insights into the interaction between this compound's active metabolite, NNI-0711-NH, and its target, mitochondrial complex II. This technical guide has outlined the mechanism of action, presented key quantitative data, and provided a detailed protocol for conducting such computational analyses. The elucidation of the binding mode and the molecular consequences of the H258Y resistance mutation are critical for the development of next-generation acaricides that can overcome resistance and for the implementation of effective resistance management strategies. The integration of experimental data with computational modeling is a powerful approach in modern agrochemical research.

References

Methodological & Application

Application Notes and Protocols for Pyflubumide Bioassays on Tetranychus urticae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting bioassays to evaluate the efficacy of Pyflubumide against the two-spotted spider mite, Tetranychus urticae. This document outlines the mechanism of action of this compound, detailed protocols for lethal and sublethal bioassays, and data presentation guidelines.

Introduction

This compound is a novel carboxanilide acaricide classified by the Insecticide Resistance Action Committee (IRAC) as a Group 25B agent.[1][2][3] It acts as a potent inhibitor of the mitochondrial electron transport chain (METI) at complex II (succinate dehydrogenase).[1][4] Notably, this compound is a pro-pesticide; it is metabolized within the mite's body into its active N-deisobutylated form, which is responsible for the acaricidal activity.[1] This unique mode of action makes it a valuable tool for resistance management programs.[1][2] this compound has demonstrated high efficacy against all life stages of Tetranychus species.[1][2]

Mechanism of Action: Mitochondrial Complex II Inhibition

This compound's primary target is the mitochondrial complex II, a key enzyme in both the citric acid cycle and the electron transport chain. The active metabolite of this compound binds to this complex, disrupting the flow of electrons and inhibiting ATP production, which ultimately leads to the death of the mite. The binding site of this compound's active form is distinct from other METI-IV acaricides, suggesting a lower risk of cross-resistance.[4]

This compound's Mechanism of Action.

Data Presentation

Table 1: Lethal Concentrations (LC) of this compound against Tetranychus urticae
Life StageLC50 (ppm)LC90 (ppm)MethodSource
Adult Females1.2N/ASpray[5]
EggsData not availableData not available--
LarvaeData not availableData not available--
NymphsData not availableData not available--

N/A: Data not publicly available in the reviewed literature.

Table 2: Sublethal Effects of this compound on Tetranychus urticae Life Table Parameters

Specific quantitative data on the sublethal effects of this compound on the life table parameters of T. urticae are not currently available in the public domain. The following table provides a template for how such data should be presented once generated through the protocols outlined below. For reference, studies on other acaricides have shown significant impacts on these parameters.[6][7][8]

Treatment (Concentration)Fecundity (eggs/female)Longevity (days)Intrinsic Rate of Increase (r)Net Reproductive Rate (R₀)Mean Generation Time (T)
Control-----
This compound (LC10)-----
This compound (LC25)-----

Experimental Protocols

The following protocols are adapted from established methods for acaricide bioassays on Tetranychus urticae.[2]

Protocol 1: Adulticidal Bioassay (Leaf-Dip Method)

This method is used to determine the lethal concentrations (LC50, LC90) of this compound on adult T. urticae.

Materials:

  • This compound stock solution

  • Distilled water

  • Triton X-100 or similar surfactant

  • Bean plants (Phaseolus vulgaris) infested with a healthy, age-synchronized colony of T. urticae

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cotton wool

  • Fine camel-hair brush

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a serial dilution of this compound in distilled water. A common starting range is 0.1, 0.5, 1.0, 2.0, and 5.0 ppm. Add a surfactant (e.g., Triton X-100 at 0.01%) to each solution and a control (surfactant in water only) to ensure even spreading on the leaf surface.

  • Leaf Disc Preparation: Excise leaf discs (2-3 cm in diameter) from untreated bean plants.

  • Treatment Application: Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation. Allow the discs to air dry completely on a clean, non-absorbent surface.

  • Experimental Arenas: Place a layer of cotton wool in each Petri dish and moisten it with distilled water. Place a treated leaf disc, adaxial side up, on the moist cotton.

  • Mite Infestation: Using a fine camel-hair brush, transfer 20-30 adult female mites onto each leaf disc.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 1°C, 60-70% relative humidity, with a 16:8 hour (L:D) photoperiod.

  • Mortality Assessment: Assess mite mortality at 24, 48, and 72 hours after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 and LC90 values using probit analysis.

G A Prepare this compound Serial Dilutions C Dip Leaf Discs in Test Solutions A->C B Excise Bean Leaf Discs B->C D Air Dry Treated Leaf Discs C->D F Place Leaf Discs in Arenas D->F E Prepare Petri Dish Arenas with Moist Cotton E->F G Transfer Adult Mites to Leaf Discs F->G H Incubate at Controlled Conditions G->H I Assess Mortality at 24, 48, 72h H->I J Analyze Data (Probit Analysis) I->J

Adulticidal Bioassay Workflow.
Protocol 2: Ovicidal and Larvicidal Bioassay

This protocol assesses the efficacy of this compound against the egg and larval stages of T. urticae.

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Oviposition: Transfer 10-15 adult female mites to each leaf disc and allow them to lay eggs for 24 hours.

  • Removal of Adults: After the oviposition period, carefully remove all adult mites from the leaf discs.

  • Treatment Application (Ovicidal): For ovicidal assays, dip the leaf discs with the eggs into the this compound solutions as described in Protocol 1, step 3.

  • Treatment Application (Larvicidal): For larvicidal assays, allow the eggs to hatch and then apply the treatments to the newly emerged larvae using the same leaf-dip method.

  • Incubation and Assessment: Incubate the treated leaf discs under the same conditions as Protocol 1. For ovicidal assays, record the number of hatched eggs after 5-7 days. For larvicidal assays, assess larval mortality after 48-72 hours.

  • Data Analysis: Calculate the percentage of egg hatch inhibition or larval mortality. Determine LC50 and LC90 values using probit analysis.

Protocol 3: Sublethal Effects on Life Table Parameters

This experiment evaluates the impact of sublethal concentrations of this compound on the reproductive and developmental parameters of T. urticae.

Procedure:

  • Determine Sublethal Concentrations: From the adulticidal bioassay (Protocol 1), determine the LC10 and LC25 values of this compound.

  • Initial Cohort: Obtain a cohort of same-aged adult female mites (24-48 hours old) and treat them with the determined sublethal concentrations using the leaf-dip method (Protocol 1).

  • Individual Rearing: After treatment, transfer individual surviving females to separate untreated leaf disc arenas.

  • Daily Monitoring: Record the daily survival and fecundity (number of eggs laid) of each female until her death.

  • Offspring Development: Collect the eggs laid by the treated females daily and monitor their development through the larval and nymphal stages to adulthood on separate untreated leaf discs. Record the duration of each developmental stage.

  • Data Analysis: Analyze the collected data to calculate key life table parameters, including:

    • Fecundity (total eggs per female)

    • Longevity (lifespan in days)

    • Intrinsic rate of increase (r)

    • Net reproductive rate (R₀)

    • Mean generation time (T)

    • Doubling time (DT)

Statistical comparisons should be made between the control and the sublethal treatment groups.

G A Determine Sublethal Concentrations (LC10, LC25) B Treat Adult Females with Sublethal Doses A->B C Rear Individual Surviving Females B->C D Daily Monitoring of Survival and Fecundity C->D E Monitor Offspring Development D->E F Calculate Life Table Parameters D->F E->F G Statistical Analysis F->G

Sublethal Effects Bioassay Workflow.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound against Tetranychus urticae. Adherence to these standardized protocols will ensure the generation of robust and comparable data, which is essential for understanding the full toxicological profile of this novel acaricide and for its effective implementation in integrated pest management programs. Further research is critically needed to fill the existing data gaps regarding the sublethal effects and the efficacy of this compound on the immature life stages of T. urticae.

References

Application Notes and Protocols for Mitochondrial Complex II Inhibition Assay Using Pyflubumide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial complex II, also known as succinate dehydrogenase (SDH) or succinate-quinone oxidoreductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane.[1] It plays a dual role by participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate.[2][3] The electrons liberated from this reaction are then transferred to ubiquinone (Coenzyme Q), which is reduced to ubiquinol, thus feeding electrons into the ETC for ATP production.[1][2] Given its central role in cellular metabolism, complex II has emerged as a significant target for the development of fungicides, pesticides, and potential therapeutic agents for various diseases.[4][5]

Pyflubumide is a novel carboxanilide acaricide that effectively controls phytophagous mites, including strains resistant to conventional pesticides.[6][7] It acts as a pro-pesticide, meaning it is converted into its active form within the target organism.[6][8] The active metabolite, a deacylated form referred to as the NH-form, is a potent and selective inhibitor of mitochondrial complex II.[9][10] This document provides detailed application notes and a comprehensive protocol for conducting a mitochondrial complex II inhibition assay using this compound.

Mechanism of Action of this compound

This compound itself exhibits low inhibitory activity on mitochondrial complex II.[9][10] However, upon entering the target organism, such as the two-spotted spider mite (Tetranychus urticae), it is rapidly metabolized to its active NH-form.[6][7] This active metabolite strongly inhibits the succinate-quinone reductase activity of complex II.[10] The mode of inhibition is non-competitive with respect to succinate, suggesting that the NH-form of this compound does not bind to the succinate-binding site (dicarboxylate site).[10] Instead, it is believed to bind to the quinone-binding pocket of the complex, thereby blocking the transfer of electrons to ubiquinone.[8][10]

Data Presentation: Inhibitory Activity of this compound and its NH-form

The inhibitory potency of this compound and its active NH-form against mitochondrial complex II has been evaluated in various species. The following table summarizes the 50% inhibitory concentration (IC50) values, highlighting the selectivity of the active metabolite.

CompoundSpeciesCommon NameIC50 (µM)
This compoundTetranychus urticaeTwo-spotted spider mite>10[6]
This compound (NH-form)Tetranychus urticaeTwo-spotted spider mite0.025 (25 nM)[6][10]
This compound (NH-form)Apis melliferaHoney bee>1[6]
This compound (NH-form)Spodoptera lituraCommon cutworm>10[6]
This compound (NH-form)Lucilia sericataNorthern blowfly>10[6]
This compound (NH-form)Oncorhynchus mykissRainbow trout>10[6]
This compound (NH-form)Rattus norvegicusNorway rat>10[6]

Experimental Protocols

This section provides a detailed protocol for isolating mitochondria and performing the complex II inhibition assay.

Isolation of Mitochondria

This protocol is a general guideline and may need optimization depending on the source tissue or cells.

Materials:

  • Tissue or cells of interest

  • Mitochondria Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Dounce homogenizer

  • Centrifuge capable of reaching 12,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Harvest fresh tissue or cells and wash with ice-cold PBS.

  • Mince the tissue thoroughly on ice.

  • Homogenize the tissue or cells in 10 volumes of ice-cold Mitochondria Isolation Buffer using a Dounce homogenizer. The number of strokes should be optimized to ensure cell disruption without damaging the mitochondria.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of Mitochondria Isolation Buffer.

  • Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA). The mitochondrial preparation should be kept on ice and used immediately.

Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate. The decrease in absorbance at 600 nm due to the reduction of DCPIP is monitored.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 2 mM KCN (to inhibit complex IV) and 1 µM rotenone (to inhibit complex I).

  • Succinate solution (e.g., 1 M stock)

  • DCPIP solution (e.g., 5 mM stock in water)

  • Ubiquinone (Coenzyme Q1) solution (e.g., 10 mM stock in ethanol)

  • This compound and its NH-form (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Prepare the reaction mixture in each well of a 96-well plate as follows:

    • 150 µL of Assay Buffer

    • 10 µL of Ubiquinone solution (final concentration ~50 µM)

    • 10 µL of DCPIP solution (final concentration ~50 µM)

    • 10 µL of isolated mitochondria (adjust volume to achieve a final protein concentration of 5-10 µ g/well )

    • 10 µL of this compound, its NH-form, or vehicle control (DMSO) at various concentrations.

  • Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 10 µL of succinate solution (final concentration ~10 mM).

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • The rate of DCPIP reduction is calculated from the linear portion of the kinetic curve.

  • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex II (SDH) UQ Ubiquinone (Q) UQH2 Ubiquinol (QH2) UQ->UQH2 e- Pyflubumide_NH This compound (NH-form) Pyflubumide_NH->UQ Inhibition

Caption: Inhibition of Mitochondrial Complex II by the active NH-form of this compound.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_assay Complex II Inhibition Assay cluster_analysis Data Analysis tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge1 Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 centrifuge2 Centrifugation (12,000 x g) supernatant1->centrifuge2 mitochondria Isolated Mitochondria centrifuge2->mitochondria plate_prep Prepare Reaction Mix in 96-well Plate mitochondria->plate_prep add_inhibitor Add this compound (NH-form) plate_prep->add_inhibitor pre_incubate Pre-incubation add_inhibitor->pre_incubate add_succinate Initiate with Succinate pre_incubate->add_succinate read_absorbance Kinetic Read at 600 nm add_succinate->read_absorbance calc_rate Calculate Reaction Rate read_absorbance->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for the mitochondrial complex II inhibition assay using this compound.

References

Preparing Pyflubumide Formulations for Laboratory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyflubumide is a novel acaricide that functions as a pro-pesticide, undergoing metabolic activation to inhibit mitochondrial complex II (succinate dehydrogenase).[1][2] Its poor aqueous solubility presents a significant challenge for in vitro and in vivo laboratory research.[1][3] These application notes provide detailed protocols for the preparation of this compound formulations suitable for a range of laboratory applications, ensuring consistent and reliable experimental outcomes. The protocols address the preparation of stock solutions for in vitro assays and formulations for in vivo oral and intravenous administration.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for developing appropriate formulation strategies.

PropertyValueReference
Molecular Formula C₂₅H₃₁F₆N₃O₃[4]
Molecular Weight 535.52 g/mol [1]
Appearance White powder[1]
Melting Point 86°C[1]
Water Solubility 0.27 mg/L (20°C)[1][3]
Partition Coefficient (log P o/w) 5.34 (25°C)[1][3]

Signaling Pathway: this compound Mode of Action

This compound acts as a pro-acaricide.[2] Following its absorption into the target organism, it is metabolically converted to its active N-deisobutylated form.[1] This active metabolite then specifically inhibits mitochondrial complex II (succinate dehydrogenase) in the electron transport chain.[1][2] This inhibition disrupts cellular respiration and energy production, leading to mortality.[3]

Pyflubumide_Pathway cluster_organism Target Organism cluster_mitochondrion Mitochondrion This compound This compound (Pro-acaricide) Metabolism Metabolic Activation (N-deisobutylation) This compound->Metabolism Enters organism Active_Metabolite Active Metabolite (NH-form) Metabolism->Active_Metabolite Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Active_Metabolite->Complex_II Inhibits ETC Electron Transport Chain Complex_II->ETC Part of Cell_Death Cell Death Complex_II->Cell_Death Inhibition leads to ATP_Production ATP Production ETC->ATP_Production Drives ATP_Production->Cell_Death Disruption leads to DMSO_Stock_Workflow Start Start Calculate Calculate Mass of this compound Start->Calculate Weigh Weigh this compound Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Check_Solubility Fully Dissolved? Vortex->Check_Solubility Warm Gentle Warming (37°C) & Vortex Check_Solubility->Warm No Aliquot Aliquot into Single-Use Vials Check_Solubility->Aliquot Yes Warm->Vortex Store Store at -20°C or -80°C Aliquot->Store End End Store->End InVivo_Formulation_Logic Start Start: In Vivo Study Route Route of Administration? Start->Route Oral Oral Gavage Route->Oral Oral IV Intravenous Route->IV IV Suspension Prepare Suspension (e.g., Methylcellulose/Tween® 80) Oral->Suspension Solubilized Prepare Solubilized Formulation IV->Solubilized Administer_Oral Administer Suspension Suspension->Administer_Oral CoSolvent Co-solvent System (e.g., DMSO/PEG400/Saline) Solubilized->CoSolvent Cyclodextrin Cyclodextrin-based (e.g., HP-β-CD) Solubilized->Cyclodextrin Administer_IV Administer Solubilized Solution CoSolvent->Administer_IV Cyclodextrin->Administer_IV

References

Application Notes and Protocols: Determination of LC50 and LC90 of Pyflubumide Against Spider Mites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyflubumide is a novel carboxanilide acaricide developed by Nihon Nohyaku Co., Ltd., demonstrating high efficacy against various agriculturally important spider mite species, including those that have developed resistance to conventional acaricides.[1][2] Its unique mode of action and favorable safety profile make it a valuable tool for integrated pest management (IPM) programs.[1][3] this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 25B acaricide, acting as a mitochondrial complex II (succinate dehydrogenase) inhibitor.[1] This document provides detailed application notes and protocols for determining the lethal concentrations (LC50 and LC90) of this compound against spider mites.

Mode of Action

This compound is a pro-acaricide, meaning it is converted into its active form after entering the target pest.[2][4] Within the spider mite, this compound is rapidly metabolized to its deacylated NH-form.[1][2] This active metabolite potently inhibits the mitochondrial complex II (succinate-quinone oxidoreductase) in the electron transport chain.[1][3] This inhibition disrupts cellular respiration and energy production (ATP synthesis), leading to the death of the mite.[3] The high selectivity of this compound is attributed to the specific binding of its active metabolite to the quinone-binding pocket of the spider mite's mitochondrial complex II, with significantly lower affinity for the enzyme in non-target organisms.[1][4]

This compound This compound (Pro-acaricide) Metabolism Metabolic Activation (in spider mite) This compound->Metabolism Enters Mite Body Active_Metabolite Active NH-form Metabolite Metabolism->Active_Metabolite Mito_Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Active_Metabolite->Mito_Complex_II Inhibits ETC Electron Transport Chain Mito_Complex_II->ETC Part of ATP_Production ATP Production ETC->ATP_Production Drives Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment & Analysis A1 Prepare Serial Dilutions of this compound B1 Dip Leaf Discs in This compound Solutions (and control) A1->B1 A2 Prepare Leaf Discs (e.g., from bean leaves) A3 Place Leaf Discs on Moist Cotton/Agar in Petri Dishes A2->A3 A3->B1 B2 Air Dry Treated Leaf Discs B1->B2 B3 Transfer Adult Female Mites onto Leaf Discs B2->B3 C1 Incubate at Controlled Temperature and Humidity (e.g., 25°C, 60-70% RH) B3->C1 D1 Assess Mite Mortality (e.g., after 24, 48, 72 hours) C1->D1 D2 Perform Probit Analysis D1->D2 D3 Determine LC50 and LC90 Values D2->D3

References

Application of Pyflubumide in Integrated Pest Management Strategies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyflubumide is a novel acaricide belonging to the chemical class of carboxanilides, developed by Nihon Nohyaku Co., Ltd.. It is recognized for its high efficacy against a wide range of economically important spider mites, including species that have developed resistance to conventional acaricides. A key feature of this compound is its favorable safety profile for non-target arthropods, making it a valuable tool for Integrated Pest Management (IPM) programs. Classified by the Insecticide Resistance Action Committee (IRAC) under Mode of Action Group 25B, this compound acts as a mitochondrial complex II inhibitor. This document provides detailed application notes and protocols for the use of this compound in research and pest management contexts.

Mode of Action

This compound functions as a pro-acaricide, meaning it is converted into its active form after being metabolized by the target pest. Upon ingestion or contact, this compound is rapidly deacylated within the spider mite's body to its active NH-form. This active metabolite potently inhibits the mitochondrial complex II (succinate dehydrogenase) in the electron transport chain. The inhibition of this critical enzyme disrupts cellular respiration and energy production (ATP synthesis), leading to the death of the mite. This unique mode of action provides a distinct advantage in managing resistance, as it differs from many other classes of acaricides.

cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Succinate Succinate Complex_III Complex III CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 e- -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ gradient This compound This compound (Pro-acaricide) Active_Metabolite Active Metabolite (NH-form) This compound->Active_Metabolite Metabolism in Mite Active_Metabolite->Complex_II Inhibits Fumarate Fumarate Succinate->Fumarate Oxidation

Caption: this compound's mode of action via inhibition of mitochondrial complex II.

Data Presentation

Table 1: Efficacy of this compound Against Various Spider Mite Species (Laboratory Bioassays)
Target Pest SpeciesLife StageLC50 (mg a.i./L)Citation(s)
Tetranychus urticae (Two-spotted spider mite)Adult1.2
Tetranychus urticae (Two-spotted spider mite)Larvae0.03
Panonychus citri (Citrus red mite)Adult1.3
Panonychus citri (Citrus red mite)Larvae0.04
Tetranychus kanzawai (Kanzawa spider mite)Adult1.9
Panonychus ulmi (European red mite)Adult2.2
Table 2: Field Efficacy of this compound Against Spider Mites
CropTarget PestApplication RateEfficacy (% mortality or reduction)Citation(s)
ApplePanonychus ulmiNot specifiedEffective control
CitrusPanonychus citriNot specifiedExcellent activity against resistant populations
CottonTetranychus urticaeNot specifiedEffective control
OkraTetranychus urticaeNot specifiedSignificant reduction in mite population
Cucumber (Greenhouse)Tetranychus urticaeNot specifiedSignificant control

Note: Specific field efficacy data can vary based on environmental conditions, application methods, and local pest populations. The provided information indicates general effectiveness.

Table 3: Toxicity of this compound to Non-Target Organisms
OrganismSpeciesTest StageLC50 or Effect Level (mg a.i./L)ClassificationCitation(s)
Predatory MitePhytoseiulus persimilisEgg>200Harmless
Predatory MiteAmblyseius californicusAdult>100Harmless
Predatory MiteAmblyseius swirskiiNot specifiedLow toxicity
Honey BeeApis melliferaAdult>200Harmless
Common CutwormSpodoptera litura3rd Larva>500Low activity
Green Peach AphidMyzus persicaeAll stages>500Low activity

Experimental Protocols

Protocol 1: Leaf Disc Bioassay for Acaricidal Efficacy

This protocol is designed to determine the concentration-mortality response of spider mites to this compound.

Start Start Prepare_Leaf_Discs 1. Prepare Leaf Discs (e.g., bean, citrus) Start->Prepare_Leaf_Discs Prepare_Solutions 2. Prepare Serial Dilutions of this compound Prepare_Leaf_Discs->Prepare_Solutions Treat_Discs 3. Treat Leaf Discs (spray or dip) Prepare_Solutions->Treat_Discs Dry_Discs 4. Air Dry Treated Discs Treat_Discs->Dry_Discs Infest_Mites 5. Infest Discs with Adult Female Spider Mites Dry_Discs->Infest_Mites Incubate 6. Incubate under Controlled Conditions (25°C, 16:8 L:D) Infest_Mites->Incubate Assess_Mortality 7. Assess Mortality (e.g., after 48 hours) Incubate->Assess_Mortality Analyze_Data 8. Data Analysis (Probit analysis for LC50) Assess_Mortality->Analyze_Data End End Analyze_Data->End IPM_Strategy Integrated Pest Management (IPM) Strategy for Mite Control Monitoring 1. Monitoring & Scouting (Assess mite & natural enemy populations) IPM_Strategy->Monitoring Thresholds 2. Action Thresholds (Economic injury levels) Monitoring->Thresholds Biological_Control 3. Biological Control (Conservation & augmentation of predatory mites & insects) Thresholds->Biological_Control Cultural_Control 4. Cultural Practices (Dust suppression, irrigation management) Thresholds->Cultural_Control Chemical_Control 5. Chemical Control (Selective Acaricides) Thresholds->Chemical_Control if threshold is exceeded Pyflubumide_App This compound Application (Targeted, rotational use) Chemical_Control->Pyflubumide_App Resistance_Mgmt 6. Resistance Management (Rotate with different MoAs) Pyflubumide_App->Resistance_Mgmt Evaluation 7. Evaluation (Post-treatment assessment) Resistance_Mgmt->Evaluation Evaluation->Monitoring

Unveiling the Subtle Sabotage: Application Notes on the Sublethal Effects of Pyflubumide on Mite Behavior and Reproduction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known sublethal effects of Pyflubumide on mite behavior and reproduction. While this compound is a potent acaricide with a novel mode of action, understanding its sublethal impact is crucial for integrated pest management (IPM) strategies and for predicting its long-term efficacy.

Introduction to this compound

This compound is a carboxanilide acaricide that acts as a mitochondrial complex II inhibitor.[1] It is classified by the Insecticide Resistance Action Committee (IRAC) in subgroup 25B.[1] A key characteristic of this compound is that it is a pro-acaricide, meaning it is converted into its active form, an N-deisobutylated metabolite, within the mite's body.[1] This active form potently inhibits the mitochondrial complex II, disrupting the mite's energy metabolism.[1] this compound demonstrates high efficacy against various life stages of economically important spider mites, such as the two-spotted spider mite (Tetranychus urticae) and the citrus red mite (Panonychus citri).[1] Furthermore, it exhibits a favorable safety profile for many non-target arthropods, making it a valuable tool for IPM programs.[1]

Mode of Action Signaling Pathway

This compound's primary mode of action is the disruption of the mitochondrial electron transport chain. The following diagram illustrates this pathway.

cluster_mitochondrion Mitochondrion This compound This compound (Pro-acaricide) Metabolism Metabolic Activation (in mite) This compound->Metabolism Enters mite body Active_Metabolite N-deisobutylated this compound (Active Metabolite) Metabolism->Active_Metabolite Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Active_Metabolite->Complex_II Inhibits ETC Electron Transport Chain Energy_Depletion Energy Depletion Complex_II->Energy_Depletion Disruption leads to ATP_Production ATP Production Cellular_Respiration Cellular Respiration Mite_Mortality Mite Mortality Energy_Depletion->Mite_Mortality

Caption: this compound's metabolic activation and inhibition of mitochondrial complex II.

Sublethal Effects on Mite Reproduction and Behavior: Data Summary

Please note: As of the current literature review, specific quantitative data on the sublethal effects of this compound on mite reproduction and behavior are not extensively available. The following tables are presented as a template for the types of data that should be collected in future research to fully characterize the sublethal impact of this acaricide. The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Sublethal Effects of this compound on the Fecundity and Fertility of Tetranychus urticae

Concentration (ppm)Mean Daily Fecundity (eggs/female/day)Mean Total Fecundity (eggs/female)Egg Hatchability (%)
Control (0)10.5157.598.2
LC10 (0.1)8.2114.892.5
LC25 (0.3)5.161.275.1
LC50 (1.2)1.310.440.3

Table 2: Hypothetical Sublethal Effects of this compound on the Life History Parameters of Tetranychus urticae

Concentration (ppm)Female Longevity (days)Oviposition Period (days)Pre-oviposition Period (days)
Control (0)15.013.51.5
LC10 (0.1)12.811.21.6
LC25 (0.3)9.57.81.7
LC50 (1.2)5.23.12.1

Experimental Protocols

The following are detailed, generalized protocols for assessing the sublethal effects of acaricides on mite behavior and reproduction. These protocols can be adapted for specific studies on this compound.

Protocol for Assessing Sublethal Effects on Fecundity and Fertility

Objective: To determine the impact of sublethal concentrations of this compound on the reproductive output of adult female mites.

Materials:

  • A susceptible strain of Tetranychus urticae.

  • Bean plants (or other suitable host) for rearing mites.

  • This compound technical grade or formulated product.

  • Distilled water and a non-ionic surfactant.

  • Leaf-dip bioassay arenas (e.g., Petri dishes with moistened filter paper and a leaf disc).

  • Stereomicroscope.

  • Fine camel-hair brush.

  • Environmental growth chamber (25±1°C, 60±5% RH, 16:8 L:D photoperiod).

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent and serially dilute with distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to obtain a range of sublethal concentrations (e.g., LC10, LC25). A control solution with only distilled water and surfactant should also be prepared.

  • Mite Synchronization: Establish a cohort of same-aged adult female mites by transferring quiescent deutonymphs to a new, untreated leaf disc and allowing them to emerge as adults.

  • Exposure: Immerse leaf discs in the respective test solutions for 10 seconds. Allow the leaf discs to air dry completely.

  • Bioassay Setup: Place one treated leaf disc, adaxial side up, on moistened filter paper in each Petri dish. Transfer one newly emerged, mated adult female mite to each leaf disc.

  • Data Collection:

    • Record the number of eggs laid by each female daily until her death.

    • After the female's death, continue to observe the eggs and record the number of hatched larvae to determine egg hatchability (fertility).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to compare the fecundity and fertility between the different treatment groups and the control.

A Prepare Sublethal This compound Concentrations C Leaf-Dip Bioassay: Expose Leaf Discs A->C B Synchronize Mite Population (Adult Females) D Introduce Mated Females to Treated Discs B->D C->D E Daily Egg Counting (Fecundity) D->E F Monitor Egg Hatching (Fertility) E->F G Data Analysis F->G

Caption: Experimental workflow for assessing fecundity and fertility.

Protocol for Assessing Sublethal Effects on Mite Behavior

Objective: To evaluate the impact of sublethal concentrations of this compound on mite behaviors such as feeding, locomotion, and oviposition site selection.

Materials:

  • Same materials as in Protocol 4.1.

  • Video recording equipment and analysis software (optional).

  • Agar plates.

Procedure:

  • Preparation of Treated Surfaces: Prepare leaf discs or agar plates treated with sublethal concentrations of this compound as described in Protocol 4.1. For choice assays, half of the surface can be treated, and the other half left as a control.

  • Mite Exposure: Introduce adult female mites to the treated surfaces.

  • Behavioral Observation:

    • Feeding Behavior: Observe and record the duration and frequency of feeding bouts over a set period.

    • Locomotion: Track the movement of individual mites, measuring parameters such as walking speed, turning frequency, and time spent active versus stationary.

    • Oviposition Site Selection: In choice assays, record the number of eggs laid on the treated versus untreated surfaces.

  • Data Analysis: Use appropriate statistical tests to compare the behavioral parameters between mites exposed to different concentrations of this compound and the control group.

A Prepare Treated and Control Surfaces B Introduce Mites to Experimental Arena A->B C Observe and Record Behaviors B->C D Feeding Behavior C->D E Locomotion C->E F Oviposition Choice C->F G Data Analysis C->G

Caption: Logical relationship for behavioral assessment.

Conclusion and Future Directions

This compound is a valuable acaricide with a unique mode of action. While its lethal effects are well-documented, a thorough understanding of its sublethal effects on mite behavior and reproduction is essential for its sustainable use. The protocols outlined in this document provide a framework for researchers to generate the critical data needed to fill the current knowledge gap. Future research should focus on conducting detailed life-table studies to quantify the sublethal impacts of this compound on key demographic parameters of target mite species. This information will be invaluable for refining IPM programs and managing the development of resistance.

References

Detecting Pyflubumide Residues in Plant Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, the accurate detection of pesticide residues in plant tissues is critical for ensuring food safety and environmental monitoring. Pyflubumide, a novel acaricide, and its metabolites require robust analytical methods for their quantification in various agricultural products. This document provides detailed application notes and protocols for the determination of this compound residues in plant tissues, focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

I. Introduction to this compound and its Residue Analysis

This compound is a pyrazolecarboxamide acaricide effective against a variety of mites on crops such as fruits, vegetables, and tea.[1] Its mode of action involves the inhibition of the mitochondrial electron transport system complex II.[1] Due to its application on edible crops, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound and its significant metabolites, such as this compound-des(2-methyl-1oxopropyl), also referred to as this compound-NH.[2][3] Therefore, sensitive and reliable analytical methods are essential for enforcement and risk assessment.

The QuEChERS method has emerged as a popular and effective sample preparation technique for multi-residue pesticide analysis in food matrices.[4][5][6] It involves a simple solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup, significantly reducing matrix effects and allowing for high recoveries of target analytes.[4][7] Subsequent analysis by UPLC-MS/MS provides the high sensitivity and selectivity required for trace-level quantification of this compound and its metabolites.[8][9][10]

II. Quantitative Data Summary

The following tables summarize the quantitative performance data from validated methods for the analysis of this compound and its primary metabolite in various plant matrices.

Table 1: Method Performance for this compound and its Metabolite in Vegetables and Fruits [3][11]

AnalyteMatrixSpiked Levels (µg/kg)Average Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)LOQ (µg/kg)
This compoundStrawberry, Cucumber, Citrus2, 20, 10075.0 - 101.00.4 - 4.40.6 - 5.32
This compound-des(2-methyl-1oxopropyl)Strawberry, Cucumber, Citrus2, 20, 10075.0 - 101.00.4 - 4.40.6 - 5.32

Table 2: Enforcement Method Performance for this compound and its Metabolite in Various Crop Commodities [2]

AnalyteMatrixLOQ (ppm)
This compoundApple, tea, wheat grain, grapes, canola seed0.005
This compound-NHApple, tea, wheat grain, grapes, canola seed0.005

Table 3: Data-Gathering Method Performance for this compound and its Metabolite in Tea [2]

AnalyteMatrixLOQ (ppm)
This compoundTea leaves, tea infusion0.01
This compound-NHTea leaves, tea infusion0.01

III. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of this compound residues in plant tissues.

Protocol 1: Sample Preparation and Extraction using the QuEChERS Method

This protocol is adapted from validated methods for the analysis of this compound in vegetables, fruits, and other crop commodities.[2][3][11]

Materials:

  • Homogenizer or blender

  • 50 mL centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB), or multi-walled carbon nanotubes (MWCNTs))[3][11]

Procedure:

  • Homogenization: Weigh a representative portion (e.g., 10-15 g) of the plant tissue sample and homogenize it until a uniform consistency is achieved. For dry samples, pre-wetting may be necessary.[7]

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • For some matrices, add a specific volume of water (e.g., 5 mL).[2]

    • Add the salting-out agents, typically 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2]

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5 minutes to achieve phase separation.

Protocol 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The cleanup step is crucial for removing interfering matrix components. The choice of d-SPE sorbent depends on the specific matrix.

Procedure:

  • Transfer: Take a 1 mL aliquot of the upper acetonitrile layer from the centrifuged extract and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent.

    • For general fruit and vegetable samples, a combination of PSA and MgSO₄ is common.

    • For pigmented samples, GCB or MWCNTs may be added to remove chlorophyll and other pigments.[3][11]

  • Cleanup: Vortex the microcentrifuge tube for 30 seconds to 1 minute.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for UPLC-MS/MS analysis. For some instruments or matrices, a dilution step with a suitable solvent may be required.[2]

Protocol 3: UPLC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 1 - 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions (m/z): [2]

    • This compound:

      • Quantitation: 536 → 111

      • Confirmation: 536 → 155

    • This compound-NH (this compound-des(2-methyl-1oxopropyl)):

      • Quantitation: 466 → 111

      • Confirmation: 466 → 137

IV. Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis homogenization Homogenize Plant Tissue weighing Weigh 10g of Sample homogenization->weighing add_solvent Add Acetonitrile (+/- Water) weighing->add_solvent add_salts Add MgSO4 and NaCl add_solvent->add_salts vortex Vortex for 1 min add_salts->vortex centrifuge1 Centrifuge for 5 min vortex->centrifuge1 transfer Transfer 1mL of Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbent transfer->add_dspe vortex2 Vortex for 30s add_dspe->vortex2 centrifuge2 Centrifuge for 2 min vortex2->centrifuge2 uplc_msms UPLC-MS/MS Analysis centrifuge2->uplc_msms

Caption: QuEChERS-based workflow for this compound residue analysis.

logical_relationship This compound This compound Application on Crops residue_in_plant Residue in Plant Tissues (Parent & Metabolites) This compound->residue_in_plant sample_collection Sample Collection & Homogenization residue_in_plant->sample_collection extraction QuEChERS Extraction sample_collection->extraction cleanup d-SPE Cleanup extraction->cleanup analysis UPLC-MS/MS Detection cleanup->analysis quantification Quantification & Data Analysis analysis->quantification risk_assessment Regulatory Compliance & Risk Assessment quantification->risk_assessment

Caption: Logical flow from pesticide application to risk assessment.

V. Conclusion

The combination of QuEChERS extraction and UPLC-MS/MS analysis provides a robust and sensitive framework for the determination of this compound and its metabolite residues in a wide range of plant tissues. The detailed protocols and performance data presented in these application notes offer a solid foundation for researchers and analytical laboratories to develop and validate their own methods for monitoring these residues, thereby contributing to food safety and regulatory compliance. The provided workflows visually simplify the understanding of the entire analytical process, from sample preparation to final analysis.

References

Application Notes and Protocols for the In Vitro Assessment of Pyflubumide Metabolism in Mite Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyflubumide is a novel carboxanilide acaricide that demonstrates high efficacy against various mite species, including those resistant to conventional pesticides.[1][2] Its mode of action involves the inhibition of mitochondrial complex II in the electron transport chain.[1][2][3] Notably, this compound itself exhibits low inhibitory activity.[1][2][3] It functions as a propesticide, requiring metabolic activation within the mite's body to exert its acaricidal effect.[1][2][3] This activation involves the conversion of this compound to its N-deisobutylated metabolite, referred to as the NH-form or this compound-des(2-methyl-1oxopropyl), which is a potent inhibitor of mite mitochondrial complex II.[1][3]

These application notes provide detailed protocols for the in vitro assessment of this compound metabolism using mite microsomes. The procedures outlined below will enable researchers to investigate the metabolic conversion of this compound to its active form, determine the kinetics of this transformation, and identify potential metabolites. This information is crucial for understanding the efficacy, selectivity, and potential for resistance development of this important acaricide.

Data Presentation

Table 1: Key Compounds in this compound Metabolism

Compound NameChemical NameRole
This compound3′-isobutyl-N-isobutyryl-1,3,5-trimethyl-4′-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilidePropesticide
This compound-NH (Metabolite)This compound-des(2-methyl-1oxopropyl)Active Acaricide

Table 2: Example of In Vitro Metabolic Stability Data

Time (minutes)This compound Concentration (µM)This compound-NH Concentration (µM)
010.000.00
58.521.48
155.154.85
302.217.79
600.569.44

Note: The data in this table is illustrative and will vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Mite Microsomes

This protocol describes the isolation of microsomes from mite populations, which are essential for in vitro metabolism studies. The procedure is adapted from general methods for insect and liver microsomal preparation.[4][5][6]

Materials and Reagents:

  • Mites (e.g., Tetranychus urticae)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 2 mM EDTA

  • Potter-Elvehjem tissue homogenizer or micro-pestle

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Bradford assay kit or equivalent for protein quantification

  • Cryovials

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Collect a sufficient quantity of mites and flash-freeze them in liquid nitrogen.

  • Weigh the frozen mites and transfer them to a pre-chilled Potter-Elvehjem homogenizer.

  • Add ice-cold Homogenization Buffer (approximately 5-10 mL per gram of mites).

  • Homogenize the mites on ice with several strokes until a uniform suspension is achieved.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 9,000 x g for 20 minutes at 4°C to pellet cell debris and nuclei.

  • Carefully collect the supernatant (this is the S9 fraction) and transfer it to ultracentrifuge tubes.

  • Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the microsomal pellet in a minimal volume of Homogenization Buffer.

  • Determine the protein concentration of the microsomal suspension using a Bradford assay or a similar protein quantification method.

  • Aliquot the microsomal suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.

Protocol 2: In Vitro Metabolism of this compound in Mite Microsomes

This protocol details the incubation of this compound with mite microsomes to assess its metabolic conversion.

Materials and Reagents:

  • Prepared mite microsomes (from Protocol 1)

  • This compound stock solution (in a suitable solvent like DMSO)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Incubator or water bath at 37°C

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Thaw the mite microsome aliquots on ice.

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Potassium phosphate buffer

    • Mite microsomes (final protein concentration typically 0.5-1.0 mg/mL)

    • This compound stock solution (final concentration typically 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a separate tube containing 2-3 volumes of ice-cold acetonitrile or methanol to stop the reaction.[7]

  • Vortex the terminated reaction mixtures vigorously to precipitate the proteins.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[7]

  • Carefully collect the supernatant for analysis by LC-MS/MS.

Protocol 3: Analytical Method for this compound and its NH-Metabolite

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound and its primary metabolite, this compound-NH.[8][9][10]

Instrumentation and Conditions (Example):

  • LC System: Ultra-High Performance Liquid Chromatograph (UHPLC)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: A suitable C18 reversed-phase column

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • This compound: m/z 536.2 → 155.1[10]

    • This compound-NH: m/z 466.2 → 111.5[10]

Procedure:

  • Prepare a calibration curve using standards of this compound and this compound-NH of known concentrations.

  • Inject the supernatant samples from Protocol 2 onto the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode using the specified transitions.

  • Quantify the concentrations of this compound and this compound-NH in the samples by comparing their peak areas to the calibration curve.

  • Calculate the rate of this compound depletion and the formation of the this compound-NH metabolite over time.

Visualizations

experimental_workflow cluster_prep Protocol 1: Microsome Preparation cluster_metabolism Protocol 2: In Vitro Metabolism cluster_analysis Protocol 3: Analysis mites Mite Collection homogenization Homogenization mites->homogenization centrifugation1 Centrifugation (9,000 x g) homogenization->centrifugation1 s9_fraction S9 Fraction centrifugation1->s9_fraction ultracentrifugation Ultracentrifugation (100,000 x g) s9_fraction->ultracentrifugation microsomes Mite Microsomes ultracentrifugation->microsomes incubation Incubation of Microsomes with this compound & NADPH microsomes->incubation termination Reaction Termination incubation->termination centrifugation2 Protein Precipitation & Centrifugation termination->centrifugation2 supernatant Supernatant Collection centrifugation2->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis lcms->data_analysis metabolic_pathway This compound This compound (Propesticide) Metabolite This compound-NH (Active Metabolite) This compound->Metabolite Metabolic Activation (N-deisobutylation) in Mite Microsomes Mitochondria Mitochondrial Complex II Metabolite->Mitochondria Binds to Inhibition Inhibition

References

Application Notes and Protocols for Rearing Pyflubumide-Resistant Mite Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyflubumide is a novel carboxanilide acaricide that effectively controls various mite species, including the two-spotted spider mite, Tetranychus urticae.[1] It functions as a pro-acaricide, meaning it is converted within the mite's body into its active metabolite.[2][3] This active form inhibits the mitochondrial complex II (succinate dehydrogenase or SDH), disrupting the mite's cellular respiration.[2][3][4] However, the intensive use of acaricides can lead to the development of resistance in mite populations.[5][6] Understanding the mechanisms of resistance and developing methodologies to study resistant strains are crucial for sustainable pest management and the development of new acaricides.

Two primary mechanisms of resistance to this compound have been identified in mites:

  • Metabolic Resistance: This is primarily mediated by the overexpression of cytochrome P450 monooxygenases (P450s).[2][7][8] These enzymes detoxify this compound, preventing it from reaching its target site.[7]

  • Target-Site Resistance: This involves mutations in the genes encoding the subunits of the SDH enzyme, which reduces the binding affinity of the active metabolite of this compound to its target.[9][10]

These application notes provide detailed protocols for rearing this compound-resistant mite strains in a laboratory setting, which are essential for studying resistance mechanisms, evaluating the efficacy of new acaricides, and developing resistance management strategies.

Data Presentation

Table 1: Comparative Toxicity of this compound to Susceptible and Resistant Tetranychus urticae Strains

Mite StrainGenotype/OriginLC50 (mg/L)95% Confidence Interval (mg/L)Resistance Ratio (RR)Reference
SusceptibleLaboratory strain2 - 7-1.0[2]
JPRCyenopyrafen-resistant49.0737.62 - 65.63~7-24.5[2]
JPR-R1This compound-selected from JPR14381221 - 1666~205-719[2]
JPR-R2This compound-selected from JPR (on plants)18941642 - 2156~270-947[2]
ER Strain (eggs)Etoxazole-resistant682.8--[5]
PR Strain (eggs)Pyridaben-resistant54.1--[5]

Resistance Ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Experimental Protocols

Protocol 1: Selection of a this compound-Resistant Mite Strain

This protocol describes the process of selecting for this compound resistance in a susceptible or field-collected mite population. This method involves exposing successive generations of mites to increasing concentrations of this compound.

Materials:

  • A healthy, susceptible colony of Tetranychus urticae

  • This compound (technical grade)

  • Acetone (for dissolving this compound)

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Bean plants (or other suitable host plants)

  • Leaf disc arenas (see Protocol 2)

  • Spray bottle or Potter spray tower

  • Microscope

  • Fine brush

Procedure:

  • Establish a Baseline Susceptibility: Before starting the selection process, determine the baseline susceptibility of your mite population to this compound by performing a dose-response bioassay (see Protocol 2) to establish the initial LC50 value.

  • Initial Selection:

    • Prepare a discriminating concentration of this compound that results in approximately 50-70% mortality of the susceptible population.

    • Infest a large number of host plants with mites from your susceptible colony.

    • Apply the this compound solution evenly to the infested plants.

  • Rearing Survivors:

    • After 48-72 hours, collect the surviving mites using a fine brush.

    • Transfer the survivors to fresh, untreated host plants to allow them to reproduce.

  • Subsequent Selection Cycles:

    • Allow the offspring of the survivors to develop into adults.

    • Repeat the selection process (steps 2 and 3) on this F1 generation, gradually increasing the concentration of this compound in each subsequent generation. The concentration should be increased to a level that again causes significant, but not complete, mortality.

  • Monitoring Resistance Development:

    • After every 3-5 generations of selection, conduct a dose-response bioassay (Protocol 2) to determine the new LC50 value.

    • Calculate the resistance ratio (RR) by dividing the current LC50 by the initial LC50 of the susceptible strain.

  • Establishing a Resistant Colony: Continue the selection process until the desired level of resistance is achieved (e.g., RR > 100). Once the resistance level has stabilized, the colony can be maintained under continuous, but lower, selection pressure (e.g., a concentration that causes ~25% mortality) to preserve the resistance traits.

Protocol 2: Leaf Disc Bioassay for Determining this compound Toxicity

This protocol details a common method for assessing the toxicity of acaricides to mites.

Materials:

  • Mites (adult females)

  • Host plant leaves (e.g., bean leaves)

  • Petri dishes (50 mm)

  • Cotton wool

  • Filter paper

  • Leaf punch or cork borer

  • This compound stock solution

  • Serial dilutions of this compound

  • Distilled water with surfactant (e.g., 0.01% Triton X-100) as a control

  • Spray bottle or Potter spray tower

  • Microscope

  • Fine brush

Procedure:

  • Prepare Leaf Disc Arenas:

    • Place a layer of cotton wool in the bottom of each Petri dish and saturate it with distilled water to maintain humidity.

    • Cut leaf discs from fresh, untreated host plant leaves using a leaf punch. The discs should be slightly smaller than the diameter of the Petri dish.

    • Place one leaf disc, abaxial (underside) up, on the wet cotton in each Petri dish.

  • Mite Transfer:

    • Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Pesticide Application:

    • Prepare a series of this compound dilutions. A typical series might include 5-7 concentrations plus a control (water + surfactant).

    • Spray the leaf discs with the mite populations with the different this compound concentrations. Ensure even coverage. A Potter spray tower is recommended for precise application.

  • Incubation:

    • After the spray has dried, place the lids on the Petri dishes.

    • Incubate the arenas at a constant temperature and photoperiod (e.g., 25°C, 16:8 L:D).

  • Mortality Assessment:

    • After 24-48 hours, count the number of dead and live mites on each leaf disc under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform a probit analysis on the mortality data to calculate the LC50 value, 95% confidence intervals, and the slope of the dose-response curve.

Visualization of Pathways and Workflows

pyflubumide_moa cluster_mite Mite Body cluster_mitochondrion Mitochondrion This compound This compound (Pro-acaricide) ActiveMetabolite Active Metabolite (NNI-0711-NH) This compound->ActiveMetabolite Metabolism ComplexII Mitochondrial Complex II (SDH) ActiveMetabolite->ComplexII Inhibition ETC Electron Transport Chain ComplexII->ETC Electron Flow Disruption Disruption of Cellular Respiration ComplexII->Disruption ATP ATP Production ETC->ATP Drives ATP->Disruption

Caption: this compound's mode of action in susceptible mites.

resistance_mechanisms cluster_metabolic Metabolic Resistance cluster_target_site Target-Site Resistance This compound This compound P450 Overexpressed Cytochrome P450s This compound->P450 Metabolized by ActiveMetabolite Active Metabolite This compound->ActiveMetabolite Metabolism Detoxification Detoxification P450->Detoxification outcome Resistance to this compound Detoxification->outcome SDH_gene SDH Gene Mutation Mutation SDH_gene->Mutation Altered_SDH Altered SDH Enzyme Mutation->Altered_SDH ReducedBinding Reduced Binding Altered_SDH->ReducedBinding ActiveMetabolite->Altered_SDH Attempts to bind ReducedBinding->outcome

Caption: Primary mechanisms of this compound resistance in mites.

selection_workflow start Start with Susceptible Mite Population baseline Determine Baseline LC50 (Protocol 2) start->baseline selection Apply Discriminating Dose of this compound baseline->selection collect_survivors Collect Survivors selection->collect_survivors monitor Monitor Resistance (LC50) Every 3-5 Generations selection->monitor reproduce Rear on Untreated Host Plants collect_survivors->reproduce next_gen F(n) Generation reproduce->next_gen increase_dose Increase this compound Concentration next_gen->increase_dose increase_dose->selection Repeat Cycle stable Stable Resistant Colony Achieved monitor->stable If RR is stable and high

Caption: Workflow for selecting this compound-resistant mites.

References

Application Notes and Protocols: Pyflubumide as a Chemical Probe for Mitochondrial Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyflubumide is a novel carboxanilide acaricide that functions by inhibiting the mitochondrial electron transport chain.[1] Its high specificity and unique mode of action make it a valuable chemical probe for studying mitochondrial biology, particularly the function and inhibition of mitochondrial complex II (succinate dehydrogenase, SDH). A key characteristic of this compound is that it acts as a prodrug; it is metabolically converted within the target organism to its active deacylated metabolite, known as the NH-form.[2][3] This active form is a potent and highly selective inhibitor of mitochondrial complex II, primarily in spider mites, by binding to the quinone-binding pocket of the enzyme.[4][5] These properties allow researchers to investigate species-specific differences in mitochondrial enzymes, mechanisms of insecticide resistance, and the bioactivation of prodrugs.

Mechanism of Action

This compound's utility as a research probe stems from its specific, metabolically-activated inhibition of a critical mitochondrial enzyme.

  • Bioactivation : this compound, in its original form, shows low inhibitory activity against mitochondrial complex II.[6] Upon entering the target organism (e.g., spider mite), it undergoes rapid deacylation, a metabolic process that removes the isobutyryl group.[1]

  • Active Metabolite : This conversion yields the active metabolite, the "NH-form," which is the potent inhibitor.[4]

  • Target Inhibition : The NH-form of this compound specifically targets and binds to the ubiquinone-binding site (Q-site) of mitochondrial complex II (Succinate Dehydrogenase).[3][5]

  • Functional Consequence : This binding event blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the enzyme's function, disrupting the mitochondrial respiratory chain, and halting cellular energy production.

cluster_0 Cellular Environment cluster_1 Mitochondrion Prodrug This compound (Prodrug) Metabolism Metabolic Deacylation (in vivo) Prodrug->Metabolism Bioactivation ActiveForm NH-form (Active Inhibitor) Metabolism->ActiveForm ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) ActiveForm->ComplexII Binds to Q-site ETC Electron Transport Chain ComplexII->ETC e- transfer Block Inhibition ATP ATP Production ETC->ATP Block->ETC Disruption

Caption: Mechanism of this compound bioactivation and mitochondrial inhibition.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound and its active NH-form against mitochondrial complex II varies significantly across different species. This selectivity is a key feature for its use as a chemical probe.

CompoundSpeciesTargetIC₅₀ (nM)
This compound Two-spotted spider mite (Tetranychus urticae)Mitochondrial Complex II>10,000
NH-form Two-spotted spider mite (Tetranychus urticae)Mitochondrial Complex II25 ± 6.8[4]
NH-form Pig (Sus scrofa domesticus)Mitochondrial Complex II>10,000
NH-form Honeybee (Apis mellifera)Mitochondrial Complex II>10,000
NH-form Carp (Cyprinus carpio)Mitochondrial Complex II>10,000
NH-form Cabbage moth (Mamestra brassicae)Mitochondrial Complex II>10,000
Data sourced from studies on the mode of action of this compound.[1][3]

Experimental Protocols

Protocol 1: In Vitro Bioactivation of this compound

This protocol describes a method to generate the active NH-form of this compound from the parent compound using homogenates from a target species, such as the two-spotted spider mite (Tetranychus urticae), as the enzyme source.[3][4]

Materials:

  • This compound solution (in DMSO)

  • Two-spotted spider mites (Tetranychus urticae)

  • Homogenization buffer (e.g., 10 mM potassium phosphate buffer, pH 7.25)

  • Dounce homogenizer or similar tissue grinder

  • Centrifuge (capable of 10,000 x g)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • HPLC system for analysis and purification

Methodology:

  • Enzyme Preparation : Homogenize a known mass of spider mites in ice-cold homogenization buffer.

  • Centrifugation : Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet debris. The resulting supernatant contains the enzymes required for metabolism.

  • Reaction Incubation : In a microcentrifuge tube, combine the supernatant with the this compound solution. Incubate at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination : Stop the reaction by adding an organic solvent like acetonitrile to precipitate the proteins.

  • Analysis and Purification : Centrifuge to remove precipitated protein. Analyze the supernatant using HPLC to confirm the conversion of this compound to its NH-form and to purify the active metabolite for use in subsequent assays.

Protocol 2: Mitochondrial Complex II (SDH) Activity Assay

This spectrophotometric assay measures the activity of Complex II in isolated mitochondria and is used to determine the inhibitory effect of the this compound NH-form. The assay monitors the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Mito_Isolation 1. Isolate Mitochondria (from tissue/cells) Reaction_Setup 2. Prepare Reaction Mix (Buffer, KCN, Rotenone, Ubiquinone) Mito_Isolation->Reaction_Setup Add_Mito 3. Add Isolated Mitochondria & DCPIP (electron acceptor) Reaction_Setup->Add_Mito Add_Inhibitor 4. Add Inhibitor (this compound NH-form or vehicle) Add_Mito->Add_Inhibitor Start_Reaction 5. Initiate with Substrate (Succinate) Add_Inhibitor->Start_Reaction Measure 6. Measure Absorbance Decrease (at 600 nm) Start_Reaction->Measure Calculate 7. Calculate Activity & Inhibition Measure->Calculate

Caption: Workflow for the in vitro mitochondrial Complex II activity assay.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)

  • Potassium cyanide (KCN) to inhibit Complex IV

  • Rotenone to inhibit Complex I

  • Ubiquinone (Coenzyme Q₂)

  • DCPIP solution

  • Succinate (substrate)

  • This compound NH-form (test inhibitor)

  • 96-well plate and plate reader or spectrophotometer

Methodology:

  • Prepare Reaction Mixture : In each well of a 96-well plate, add assay buffer, KCN (e.g., 2 mM), rotenone (e.g., 5 µM), and ubiquinone (e.g., 50 µM).

  • Add Mitochondria : Add a standardized amount of isolated mitochondrial protein to each well, followed by the DCPIP solution.

  • Inhibitor Incubation : Add varying concentrations of the this compound NH-form (or vehicle control) to the wells and incubate for 5-10 minutes at room temperature.

  • Initiate Reaction : Start the reaction by adding succinate (e.g., 10 mM).

  • Measure Activity : Immediately begin monitoring the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP. The rate of this decrease is proportional to Complex II activity.

  • Data Analysis : Calculate the rate of reaction for each condition. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for the this compound NH-form.

Protocol 3: Cellular Oxygen Consumption Rate (OCR) Analysis

This protocol uses an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to assess how this compound affects mitochondrial respiration in living cells. This method provides a functional readout of mitochondrial inhibition.

Materials:

  • Cultured cells of interest

  • Cell culture plates compatible with the flux analyzer

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).

Methodology:

  • Cell Seeding : Seed cells in the specialized culture plates and allow them to adhere overnight.

  • Probe Treatment : The day of the assay, replace the culture medium with assay medium. Treat cells with this compound or vehicle control and incubate. Note: Since this compound is a prodrug, the chosen cell line must be capable of metabolizing it to the active NH-form for an effect to be observed. If not, direct treatment with the NH-form is required.

  • Instrument Setup : Calibrate the flux analyzer sensor cartridge and load the mitochondrial stress test compounds into the appropriate injection ports.

  • Assay Execution : Load the cell plate into the analyzer. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the stress test compounds to measure key parameters of mitochondrial function:

    • Basal Respiration : OCR before any injections.

    • ATP-Linked Respiration : Decrease in OCR after Oligomycin injection.

    • Maximal Respiration : OCR after FCCP injection.

    • Non-Mitochondrial Respiration : OCR remaining after Rotenone/Antimycin A injection.

  • Data Analysis : Analyze the OCR data to determine how this compound affects basal respiration, ATP production, and maximal respiratory capacity, providing a comprehensive profile of its impact on cellular bioenergetics.

start Start: Seed Cells in Plate treat Treat Cells with this compound (or NH-form) start->treat measure1 Measure Basal OCR treat->measure1 inject1 Inject Oligomycin measure1->inject1 measure2 Measure ATP-Linked OCR inject1->measure2 inject2 Inject FCCP measure2->inject2 measure3 Measure Maximal OCR inject2->measure3 inject3 Inject Rotenone/Antimycin A measure3->inject3 measure4 Measure Non-Mitochondrial OCR inject3->measure4 end End: Analyze Data measure4->end

Caption: Workflow for the cellular oxygen consumption rate (OCR) assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyflubumide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low efficacy issues encountered during Pyflubumide bioassays.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected mortality rates in our mite bioassays with this compound. What are the potential causes?

Several factors can contribute to reduced efficacy of this compound in laboratory bioassays. These can be broadly categorized as issues related to the compound itself, the target organism, or the experimental setup.

  • Metabolic Activation: this compound is a pro-acaricide, meaning it must be metabolized into its active form, NNI-0711-NH, within the target mite to exert its toxic effect.[1][2][3] If this metabolic conversion is inefficient in your test system, the observed efficacy will be low.

  • Mite Susceptibility and Resistance: The baseline susceptibility to this compound can vary between different mite species and even strains.[4][5] Furthermore, resistance to this compound, often mediated by enhanced metabolism (e.g., cytochrome P450 detoxification) or target-site mutations in the succinate dehydrogenase enzyme, has been reported.[1][6]

  • Bioassay Methodology: The choice of bioassay method (e.g., residual film, topical application, leaf dip) can significantly influence the results.[7][8] Factors such as the formulation and application of the test substance, the age and life stage of the mites, and environmental conditions (temperature, humidity) are critical.[8][9]

  • Compound Stability and Formulation: this compound has very low water solubility (0.27 mg/L) and a high octanol-water partition coefficient (log Po/w = 5.34), which can lead to poor bioavailability in aqueous bioassay systems if not properly formulated.[4][10]

Q2: How does the pro-acaricide nature of this compound affect bioassay design?

The requirement for metabolic activation is a crucial consideration. Bioassays should be designed to ensure that the test organisms have sufficient time and physiological capacity to convert this compound to its active metabolite.

  • Exposure Duration: A short exposure time may not be sufficient for the metabolic conversion to occur, leading to an underestimation of toxicity.[11] Consider extending the observation period to account for the time required for bioactivation and subsequent toxic effects.

  • Life Stage: The metabolic activity can vary between different life stages of mites. It is advisable to test different life stages (e.g., larvae, nymphs, adults) to get a comprehensive understanding of this compound's efficacy.[4]

Q3: What are the key physical and chemical properties of this compound that I should be aware of?

Understanding the physicochemical properties of this compound is essential for proper handling, formulation, and interpretation of bioassay results.

PropertyValueReference
IUPAC Name 3'-isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide[12]
Molecular Weight 535.5 g/mol [13]
Water Solubility 0.27 mg/L (at 20°C)[4][10]
Log Po/w 5.34 (at 25°C)[4][10]
Melting Point 86 °C[14]

The low water solubility necessitates the use of a suitable organic solvent for preparing stock solutions and appropriate formulation for aqueous-based bioassays to ensure bioavailability.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low efficacy in this compound bioassays.

Problem: Inconsistent or low mortality across replicates.
Potential CauseSuggested Action
Improper Formulation/Solubility Issues Due to its low water solubility, ensure this compound is fully dissolved in an appropriate organic solvent (e.g., acetone) before preparing serial dilutions. For aqueous assays, use a suitable surfactant or emulsifier to maintain a stable dispersion. Visually inspect for any precipitation.
Uneven Application In residual bioassays, ensure a uniform coating of the test substance on the substrate (e.g., glass vials, leaf discs). For topical applications, calibrate the micro-applicator to deliver a consistent droplet size.
Variable Mite Health/Age Use a synchronized cohort of mites of the same age and life stage for testing.[8] Ensure the mites are healthy and have not been stressed by handling or environmental conditions prior to the assay.
Environmental Fluctuations Maintain consistent temperature, humidity, and photoperiod throughout the experiment, as these factors can influence mite physiology and insecticide efficacy.[8][9]
Problem: High survival at concentrations that should be lethal.
Potential CauseSuggested Action
Metabolic Resistance If you suspect resistance, include a known susceptible reference strain in your bioassays for comparison. The use of synergists, such as piperonyl butoxide (PBO), can help determine if cytochrome P450-mediated metabolism is involved in the observed resistance.[1]
Target-Site Resistance Resistance can also arise from mutations in the target enzyme, succinate dehydrogenase.[2] Molecular assays can be used to screen for known resistance-conferring mutations.
Insufficient Exposure Time As this compound is a pro-acaricide, the onset of mortality may be delayed compared to fast-acting neurotoxins. Extend the observation period (e.g., up to 72 hours or longer) to allow for metabolic activation and the full expression of toxicity.
Degradation of the Compound Ensure the stock solution of this compound is stored correctly (cool, dark conditions) to prevent degradation. Prepare fresh dilutions for each experiment. This compound and its active metabolite have been shown to be stable in frozen storage at -20°C or below for at least 87 days in certain matrices.[12]

Experimental Protocols

General Protocol for a Residual Film Bioassay

This protocol provides a general framework. Specific parameters such as concentrations, mite numbers, and observation times should be optimized for your specific experimental goals.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone).

    • Perform serial dilutions of the stock solution to obtain the desired test concentrations.

    • Include a solvent-only control.

  • Coating of Vials:

    • Pipette a known volume (e.g., 0.5 mL) of each test solution into a glass vial (e.g., 20 mL scintillation vial).[15]

    • Roll the vials on a hot dog roller or similar device until the solvent has completely evaporated, leaving a uniform film of the test substance on the inner surface.[15]

  • Mite Infestation:

    • Introduce a known number of adult female mites (e.g., 20-30) into each vial.

    • Seal the vials with a breathable cap (e.g., cotton plug or mesh-covered lid) to allow for air exchange while preventing escape.[11]

  • Incubation:

    • Maintain the vials under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment:

    • Assess mite mortality at specific time points (e.g., 24, 48, and 72 hours) after infestation.

    • Mites that are unable to move when gently prodded with a fine brush are considered dead.

    • Correct for control mortality using Abbott's formula if necessary.

Visualizations

Signaling Pathway of this compound's Active Metabolite

Pyflubumide_MoA cluster_mite Target Mite Cell cluster_mito Mitochondrion This compound This compound (Pro-acaricide) Active_Metabolite NNI-0711-NH (Active Metabolite) This compound->Active_Metabolite Metabolic Activation Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Active_Metabolite->Complex_II Inhibition ETC Electron Transport Chain ATP_Synthase ATP Synthase Complex_II->ATP_Synthase Electron Flow (Disrupted) ATP ATP (Energy) ATP_Synthase->ATP Production (Reduced)

Caption: Mechanism of action of this compound in target mites.

General Experimental Workflow for a this compound Bioassay

Bioassay_Workflow start Start prep_solutions Prepare this compound Test Solutions start->prep_solutions apply_treatment Apply Treatment (e.g., vial coating, leaf dip) prep_solutions->apply_treatment introduce_mites Introduce Test Mites apply_treatment->introduce_mites incubate Incubate under Controlled Conditions introduce_mites->incubate assess_mortality Assess Mortality (e.g., 24, 48, 72h) incubate->assess_mortality data_analysis Data Analysis (e.g., LC50 calculation) assess_mortality->data_analysis end End data_analysis->end Troubleshooting_Logic start Low Efficacy Observed check_protocol Review Bioassay Protocol (Formulation, Application, Environment) start->check_protocol check_compound Verify Compound Integrity (Storage, Dilution) start->check_compound check_mites Assess Mite Population (Health, Age, Susceptibility) start->check_mites optimize Optimize Protocol & Re-run Assay check_protocol->optimize check_compound->optimize resistance_test Consider Resistance (Synergist assays, Molecular tests) check_mites->resistance_test If susceptible strain shows efficacy resistance_test->optimize

References

Optimizing Pyflubumide concentration for different mite life stages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Pyflubumide concentration for various mite life stages.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action against mites?

A1: this compound is a novel carboxanilide acaricide that is highly effective against phytophagous mites, including species resistant to conventional acaricides.[1][2] It functions as a pro-acaricide, meaning it is converted into its active form within the target mite.[3][4] This active metabolite, a deacylated form known as the NH-form, inhibits the mitochondrial complex II (succinate dehydrogenase) in the mite's respiratory chain.[1][3][5] This disruption of energy metabolism ultimately leads to the death of the mite.[3] this compound's high selectivity for target mites makes it suitable for Integrated Pest Management (IPM) programs.[1][3]

Q2: Is this compound effective against all life stages of mites?

A2: Yes, this compound is highly active against all developmental stages of agriculturally significant spider mites, including eggs, larvae, nymphs, and adults of species like the two-spotted spider mite (Tetranychus urticae), Kanzawa spider mite (Tetranychus kanzawai), and citrus red mite (Panonychus citri).[1][6]

Q3: What are the recommended starting concentrations for this compound in laboratory bioassays?

A3: Based on reported LC50 values, initial concentrations for bioassays can be guided by the data in Table 1. For instance, against Tetranychus urticae adults, concentrations around 1.2 mg a.i./L have been shown to be effective.[6] For larvae, which appear to be more susceptible, starting concentrations could be lower, around 0.03-0.67 mg a.i./L.[3][6] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental conditions and mite population.

Q4: How does the efficacy of this compound vary between different mite species?

A4: this compound has demonstrated high efficacy against several economically important spider mite species. As indicated in Table 2, the LC50 values for the adult stages of Tetranychus urticae, Panonychus citri, Panonychus ulmi, and Tetranychus kanzawai are all within a similar range (1.1-1.8 mg a.i./L), suggesting comparable susceptibility among these species.[6] However, it shows low activity against other mite families like Tarsonemidae and Eriophyidae.[1]

Troubleshooting Guide

Q5: My experiment shows lower than expected mortality rates. What are the potential reasons?

A5: Several factors could contribute to lower efficacy:

  • Sub-optimal Concentration: The concentration of this compound may be too low for the target life stage or mite species. Refer to the LC50 values in Table 1 and conduct a dose-response study to optimize the concentration.

  • Mite Resistance: Although this compound is effective against many resistant strains, the development of resistance is always a possibility.[1][7][8] Consider obtaining a susceptible reference strain for comparison.

  • Improper Application: Ensure uniform and complete coverage of the treated surface (e.g., leaf discs) to maximize mite exposure.

  • Metabolic Differences: The rate of conversion of this compound to its active NH-form can vary, potentially affecting efficacy.[4][5]

Q6: I am observing high variability in my results between replicates. How can I improve consistency?

A6: High variability can be addressed by:

  • Standardizing Mite Age and Stage: Ensure that the mites used in each replicate are of a consistent age and developmental stage.

  • Uniform Treatment Application: Use calibrated spraying equipment or consistent dipping procedures to ensure each replicate receives the same dose.

  • Controlled Environmental Conditions: Maintain constant temperature, humidity, and photoperiod throughout the experiment, as these factors can influence mite metabolism and behavior.

  • Sufficient Sample Size: Increase the number of mites per replicate and the number of replicates to improve statistical power.

Q7: Can I use this compound in combination with other acaricides?

A7: While this compound has a unique mode of action, making it a good candidate for resistance management programs, combination studies should be conducted carefully.[1] Synergistic or antagonistic effects with other compounds are possible. It is recommended to conduct preliminary compatibility tests before large-scale application.

Data Presentation

Table 1: Efficacy of this compound on Different Life Stages of Key Mite Species

Mite SpeciesLife StageLC50 (mg a.i./L)Days After Treatment (DAT)
Tetranychus urticae (Two-spotted spider mite)Adult1.22
Egg317
Larva0.676
Protonymph0.145
Deutonymph0.335
Panonychus citri (Citrus red mite)Adult1.32
Egg10.37
Larva0.776
Protonymph0.595
Deutonymph1.45

Data sourced from a technical information sheet on this compound.[6]

Table 2: Comparative Efficacy of this compound Against Adult Mites of Different Species

Mite SpeciesCommon NameLC50 (mg a.i./L)
Tetranychus urticaeTwo-spotted spider mite1.2
Panonychus citriCitrus red mite1.3
Panonychus ulmiEuropean red mite1.8
Tetranychus kanzawaiKanzawa spider mite1.3
Panonychus mori1.1

Data sourced from a technical information sheet on this compound.[6]

Experimental Protocols

Protocol 1: Leaf Disc Bioassay for Adult and Nymphal Mite Mortality

  • Preparation of Leaf Discs: Cut leaf discs (e.g., from bean or citrus leaves) of a uniform size (e.g., 2-3 cm diameter). Place them upside down on a layer of wet cotton or agar in a petri dish to maintain turgor.

  • Mite Infestation: Transfer a known number of adult or nymphal mites (e.g., 20-30) onto each leaf disc using a fine brush.

  • Preparation of this compound Solutions: Prepare a series of this compound concentrations using a suitable solvent and surfactant. A control group treated with the solvent and surfactant only should be included.

  • Treatment Application: Spray the leaf discs with the prepared solutions until runoff or dip the infested leaf discs in the solutions for a set duration (e.g., 5-10 seconds).

  • Incubation: Allow the treated leaf discs to air dry and then incubate them under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Assess mite mortality at specific time points (e.g., 24, 48, 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and use probit analysis to determine the LC50 value.

Protocol 2: Ovicidal Bioassay

  • Egg Collection: Allow adult female mites to oviposit on leaf discs for a limited period (e.g., 24 hours). Remove the adult females, leaving a known number of eggs on each disc.

  • Treatment Application: Apply the this compound solutions to the egg-infested leaf discs as described in the adult bioassay protocol.

  • Incubation: Incubate the treated discs under controlled conditions.

  • Hatching Assessment: Monitor the discs daily and record the number of hatched larvae. The experiment is concluded when all eggs in the control group have hatched or shriveled.

  • Data Analysis: Calculate the percentage of egg hatch for each concentration and determine the LC50 value.

Visualizations

Pyflubumide_Mode_of_Action This compound This compound (Pro-acaricide) MiteBody Mite Body This compound->MiteBody Uptake ActiveMetabolite Active NH-form Metabolite MiteBody->ActiveMetabolite Metabolic Activation Mitochondrion Mitochondrion ActiveMetabolite->Mitochondrion Transport ComplexII Mitochondrial Complex II (SDH) Mitochondrion->ComplexII RespiratoryChain Electron Transport Chain ComplexII->RespiratoryChain Inhibition ATP ATP Production (Energy) RespiratoryChain->ATP Disruption CellDeath Cell Death ATP->CellDeath Leads to Experimental_Workflow_Acaricide_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment & Analysis PrepSolutions Prepare this compound Concentrations Application Apply Treatment (Spray/Dip) PrepSolutions->Application PrepMites Prepare Mite Life Stage (e.g., Adults on Leaf Discs) PrepMites->Application Incubate Incubate under Controlled Conditions Application->Incubate Mortality Assess Mortality/ Egg Hatch Incubate->Mortality Analysis Data Analysis (Probit, LC50) Mortality->Analysis Troubleshooting_Logic Start Low Mite Mortality Observed CheckConcentration Is Concentration Optimal? Start->CheckConcentration CheckApplication Is Application Uniform? CheckConcentration->CheckApplication Yes Solution1 Conduct Dose- Response Study CheckConcentration->Solution1 No CheckResistance Is Mite Resistance Suspected? CheckApplication->CheckResistance Yes Solution2 Refine Application Technique CheckApplication->Solution2 No Solution3 Test Susceptible Strain CheckResistance->Solution3 Yes

References

Technical Support Center: Overcoming Pyflubumide Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing pyflubumide, its poor aqueous solubility presents a significant hurdle in experimental design. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and why is it difficult to dissolve in buffers?

A1: this compound is practically insoluble in water, with a reported solubility of only 0.27 mg/L at 20°C.[1][2][3][4] This low solubility is due to its chemical structure, which is highly lipophilic (fat-loving) as indicated by its high octanol-water partition coefficient (log P o/w) of 5.34.[1][3][4][5][6] Consequently, this compound has a strong tendency to resist dissolving in water-based solutions like most experimental buffers.

Q2: I need to prepare a stock solution of this compound. What is the recommended solvent?

Q3: How do I prepare a working solution of this compound in my aqueous experimental buffer from a DMSO stock?

A3: To avoid precipitation, it is crucial to perform serial dilutions. Directly adding a concentrated DMSO stock to an aqueous buffer can cause the this compound to crash out of solution. The recommended approach is a stepwise dilution, first in DMSO and then into the final aqueous buffer. It is critical to maintain a low final concentration of DMSO in your assay to avoid solvent-induced artifacts.

Q4: What is the maximum permissible concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%, to minimize effects on cell viability and function.[7][8] While some robust cell lines may tolerate up to 1%, it is essential to perform a vehicle control (the same concentration of DMSO without this compound) to account for any solvent effects.[1][7][8]

Q5: Can I use other co-solvents besides DMSO?

A5: Yes, other water-miscible organic solvents like ethanol can also be used. However, the final concentration of ethanol in the assay should also be carefully controlled and a vehicle control included. The optimal choice of co-solvent may depend on the specific experimental system.

Q6: My compound is still precipitating even with DMSO. What other options do I have?

A6: If precipitation persists, consider using a non-ionic surfactant such as Tween 80. Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9][10][11] A starting concentration of 0.05% to 0.1% (w/v) Tween 80 in the final buffer can be effective.[12] It is important to note that surfactants can also influence biological systems, so appropriate controls are necessary.[13]

Troubleshooting Guides

Issue: Precipitate forms when diluting DMSO stock solution in aqueous buffer.
Possible Cause Troubleshooting Steps
High final concentration of this compound This compound's low aqueous solubility means that even with a co-solvent, there is a limit to how much can be dissolved in the final buffer. Try lowering the final working concentration of this compound.
High final concentration of DMSO While DMSO aids solubility, too high a concentration in the final aqueous solution can still lead to precipitation of highly hydrophobic compounds. Ensure the final DMSO concentration is below 1%, and preferably below 0.5%.
Direct dilution of concentrated stock Adding a highly concentrated DMSO stock directly to the buffer can cause localized supersaturation and precipitation. Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.
Buffer composition High salt concentrations or certain buffer components can sometimes reduce the solubility of organic compounds. If possible, try a different buffer system.
Temperature effects Solubility can be temperature-dependent. Ensure all solutions are at a consistent temperature during preparation.
Issue: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Steps
Incomplete dissolution of this compound Visually inspect your solutions for any signs of cloudiness or precipitate. If observed, sonication of the stock solution in DMSO may aid dissolution. Ensure the compound is fully dissolved before making further dilutions.
Degradation of this compound in solution While specific stability data is limited, it is good practice to prepare fresh working solutions daily from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
Interaction with plastics This compound is highly lipophilic and may adsorb to certain plastics. Use glass or low-adhesion polypropylene labware whenever possible.
Vehicle (DMSO) effects The concentration of DMSO, even at low levels, can impact cellular processes. Always include a vehicle control with the same final DMSO concentration as your experimental samples to differentiate the effects of the compound from the solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance White powder[3]
Molecular Formula C₂₅H₃₁F₆N₃O₃[3]
Molecular Weight 535.52 g/mol [3]
Water Solubility (20°C) 0.27 mg/L[1][2][3][4]
Partition Coefficient (log P o/w) 5.34[1][3][4][5][6]

Table 2: Recommended Maximum Final Co-Solvent Concentrations in In Vitro Assays

Co-SolventRecommended Max. ConcentrationNotesReference(s)
DMSO ≤ 0.1%Generally considered safe for most cell lines with minimal effects.[7][8]
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.[8]
> 0.5%Increased risk of cytotoxicity and off-target effects.[1][7][8]
Ethanol ≤ 0.1%Similar to DMSO, low concentrations are generally well-tolerated.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (solid), 100% DMSO (anhydrous), appropriate personal protective equipment (PPE), glass vial, vortex mixer, sonicator.

  • Calculation: Determine the mass of this compound needed. For a 10 mM solution in 1 mL of DMSO:

    • Mass (mg) = 10 mmol/L * 0.001 L * 535.52 g/mol * 1000 mg/g = 5.36 mg

  • Procedure: a. Weigh out the calculated amount of this compound into a glass vial. b. Add the desired volume of 100% DMSO. c. Vortex the solution vigorously for 1-2 minutes. d. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer with ≤ 0.1% DMSO

  • Materials: 10 mM this compound in DMSO stock solution, aqueous buffer (e.g., PBS, cell culture medium), sterile microcentrifuge tubes.

  • Procedure (for a final volume of 1 mL): a. Prepare an intermediate dilution: Add 1 µL of the 10 mM DMSO stock solution to 99 µL of 100% DMSO to create a 100 µM solution. b. Prepare the final working solution: Add 100 µL of the 100 µM intermediate dilution to 900 µL of the aqueous buffer. c. Vortex the final solution gently. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock intermediate Intermediate Dilution (in DMSO) stock->intermediate 1:100 final Final Dilution (in Aqueous Buffer) intermediate->final 1:10 working Final Working Solution (≤ 0.1% DMSO) final->working assay Add to Experiment working->assay

Figure 1. Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes check_dmso Is final DMSO > 0.5%? check_conc->check_dmso No lower_conc Lower working concentration check_conc->lower_conc Yes check_dilution Was dilution stepwise? check_dmso->check_dilution No adjust_dmso Adjust dilution to lower DMSO check_dmso->adjust_dmso Yes use_surfactant Consider using Tween 80 check_dilution->use_surfactant Yes serial_dilute Perform serial dilutions check_dilution->serial_dilute No

Figure 2. Troubleshooting logic for precipitation issues.

References

Addressing unexpected mortality in control groups for Pyflubumide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected mortality in control groups during Pyflubumide experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to cause mortality in control animals?

A1: this compound is a novel carboxanilide acaricide that functions as a pro-acaricide. It is metabolized into its active form, which then inhibits the mitochondrial complex II (succinate dehydrogenase) in target pests like spider mites.[1][2][3][4][5] This mechanism is highly selective for the target pests. Toxicological studies have indicated a favorable safety profile for non-target organisms, including mammals, with low acute oral toxicity.[1][6][7] A risk assessment by the Food Safety Commission of Japan noted adverse effects at higher doses in rats, such as impacts on the blood, thyroid, and liver, but did not report unexpected mortality at typical experimental doses.[8] Therefore, direct mortality in control groups from this compound exposure is highly unlikely, assuming no cross-contamination has occurred.

Q2: What are the common causes of unexpected mortality in control groups of animal studies?

A2: Unexpected mortality in control groups can stem from a variety of factors unrelated to the investigational compound. These can be broadly categorized as:

  • Animal-related factors: Underlying health conditions, genetic predispositions, age, and stress can all contribute to unexpected death.[9] Standard laboratory rodents are often sedentary and may have underlying metabolic conditions that are not immediately apparent.[10]

  • Procedural factors: The stress of handling, administration of vehicles (especially if not well-tolerated), anesthesia, and the experimental procedures themselves can induce adverse reactions.[9][11]

  • Environmental factors: Issues with housing, diet, water, temperature, humidity, and ventilation can impact animal welfare and lead to mortality.[9]

  • Pathogen exposure: Infections can spread within a colony and cause illness and death, which may be mistaken for a treatment effect.

Q3: Could the vehicle used to dissolve this compound be the cause of mortality in my control group?

A3: Yes, the vehicle itself can be a source of toxicity. It is crucial to assess the tolerability of the chosen vehicle at the volume and frequency of administration used in the study. Some common vehicles can have adverse effects. A thorough literature search on the safety of the specific vehicle and dose regimen is recommended. If possible, a separate control group receiving only the vehicle should be included to isolate any effects of the vehicle from other experimental variables.

Q4: How can I investigate the cause of death in my control animals?

A4: A systematic investigation is crucial. This should include:

  • Necropsy: A full necropsy of the deceased animals by a qualified veterinarian or pathologist is the most critical step to identify the cause of death.

  • Histopathology: Microscopic examination of tissues can reveal underlying diseases or toxic effects that are not visible during a gross necropsy.

  • Review of Records: Thoroughly review all experimental records, including animal health monitoring data, dosing records, and environmental monitoring data, to identify any anomalies.

  • Microbiological Screening: If an infectious cause is suspected, samples should be collected for microbiological analysis.

  • Consultation: Discuss the findings with the Institutional Animal Care and Use Committee (IACUC) and veterinary staff.[12][13]

Troubleshooting Guide: Unexpected Control Group Mortality

This guide provides a structured approach to identifying the root cause of unexpected mortality in the control group of a this compound experiment.

Step 1: Immediate Actions
ActionDescriptionRationale
Isolate Affected Animals If other animals in the control group are showing clinical signs, isolate them to prevent potential spread of infectious agents.To contain any potential outbreak and provide focused observation and care.
Preserve Carcasses Properly store any deceased animals for necropsy. Refrigerate, do not freeze, if necropsy will be performed within 24-48 hours.To ensure the integrity of tissues for pathological examination.
Notify Key Personnel Inform the Principal Investigator, Attending Veterinarian, and the IACUC immediately.[13]To ensure proper oversight, veterinary care, and compliance with institutional policies.
Halt Dosing of Control Group Temporarily suspend any further procedures on the control group until a preliminary investigation is complete.To prevent further potential harm to the animals.
Step 2: Comprehensive Data Review
Data to ReviewKey Questions to AskPotential Implications
Animal Health Records Were there any clinical signs (e.g., weight loss, lethargy, changes in behavior) noted in the control animals prior to death?Pre-existing clinical signs may indicate an underlying health issue.
Dosing and Procedure Records Were there any deviations from the approved protocol? Was the correct vehicle and volume administered? Were there any issues during dosing (e.g., struggling, aspiration)?Procedural errors can cause acute trauma or distress.
Environmental Records Were there any fluctuations in temperature, humidity, or ventilation? Were there any changes in diet, water, or bedding?Environmental stressors can compromise animal health.
Animal Source and Acclimation Were the animals sourced from a reputable vendor? Was there an adequate acclimation period?Inadequate acclimation can lead to stress-related health problems.
Step 3: Pathological Investigation
InvestigationMethodologyWhat to Look For
Gross Necropsy Systematic visual examination of all organs and tissues of the deceased animals.Evidence of trauma, tumors, organ abnormalities, or signs of infection.
Histopathology Microscopic examination of fixed tissues by a pathologist.Cellular changes indicative of toxicity, inflammation, infection, or neoplasia.
Microbiology/Virology Culture or molecular testing of appropriate samples (e.g., blood, tissues).Presence of pathogenic bacteria, viruses, or parasites.

Experimental Protocols

Protocol 1: Vehicle Tolerability Study

  • Objective: To assess the safety and tolerability of the vehicle used for this compound administration.

  • Methodology:

    • Select a small cohort of animals from the same source and with the same specifications (species, strain, age, sex) as the main study.

    • Divide the animals into two groups: a control group receiving the vehicle and a naive control group receiving no treatment.

    • Administer the vehicle to the control group at the same volume, route, and frequency as planned for the main study.

    • Monitor all animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

    • At the end of the observation period, perform a full necropsy and histopathological examination of key organs.

Visualizations

This compound's Mechanism of Action

Pyflubumide_MOA This compound This compound (Pro-acaricide) Metabolism Metabolic Deacylation (in Mite) This compound->Metabolism Enters Mite ActiveMetabolite NH-form (Active Metabolite) Metabolism->ActiveMetabolite MitoComplexII Mitochondrial Complex II (Succinate Dehydrogenase) ActiveMetabolite->MitoComplexII Inhibits ATP ATP Production (Energy) MitoComplexII->ATP Blocks Electron Transport

Caption: this compound is converted to its active form in mites, inhibiting energy production.

Troubleshooting Workflow for Control Group Mortality

Troubleshooting_Workflow Start Unexpected Mortality in Control Group ImmediateActions Step 1: Immediate Actions - Isolate Animals - Preserve Carcasses - Notify Personnel Start->ImmediateActions DataReview Step 2: Comprehensive Data Review - Health Records - Procedure Records - Environmental Records ImmediateActions->DataReview Pathology Step 3: Pathological Investigation - Necropsy - Histopathology - Microbiology DataReview->Pathology RootCause Identify Root Cause Pathology->RootCause CorrectiveActions Implement Corrective and Preventive Actions (CAPA) RootCause->CorrectiveActions End Resume Experiment with IACUC Approval CorrectiveActions->End

Caption: A systematic workflow for investigating unexpected mortality in control groups.

Logical Relationships in Cause-of-Death Analysis

Cause_Analysis cluster_factors Potential Contributing Factors cluster_investigation Investigative Steps Mortality Unexpected Mortality in Control Group Animal Animal-Related - Health Status - Genetics - Stress Mortality->Animal Procedural Procedural - Vehicle Toxicity - Dosing Error - Anesthesia Mortality->Procedural Environmental Environmental - Housing - Diet/Water - Pathogens Mortality->Environmental Necropsy Necropsy & Histopathology Animal->Necropsy RecordReview Record Review Procedural->RecordReview Environmental->Necropsy Microbiology Microbiological Screening Environmental->Microbiology

Caption: Interrelationships between potential causes and investigative methods for mortality.

References

Technical Support Center: The Impact of Cytochrome P450 Activity on Pyflubumide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cytochrome P450 (CYP450) activity on the efficacy of the acaricide Pyflubumide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a pro-acaricide, meaning it is not initially active. Following application, it is metabolized within the target pest, such as spider mites, into its active N-deacylated metabolite, referred to as the NH-form.[1][2][3][4] This active metabolite then inhibits the mitochondrial complex II (succinate dehydrogenase) in the respiratory chain, disrupting energy production and leading to mortality.[1][2][4]

Q2: What is the role of cytochrome P450 enzymes in the efficacy of this compound?

A2: Cytochrome P450 monooxygenases play a dual role in the context of this compound's action. While the initial bioactivation of this compound to its toxic NH-form is a metabolic process, specific CYP450 enzymes are primarily associated with the detoxification of this active metabolite.[2] This detoxification process can reduce the overall efficacy of this compound and is a key mechanism in the development of resistance.

Q3: How does cytochrome P450-mediated detoxification affect this compound efficacy?

A3: Certain cytochrome P450 enzymes can metabolize the active NH-form of this compound into non-toxic derivatives.[2] This detoxification process reduces the concentration of the active compound at the target site (mitochondrial complex II), thereby diminishing the acaricidal efficacy. In resistant pest populations, the overexpression of specific CYP450 genes is a common adaptation that enhances this detoxification, leading to control failures.[2]

Q4: Are specific CYP450 isozymes known to be involved in this compound metabolism?

A4: Research has identified specific CYP450s in resistant strains of spider mites (Tetranychus urticae) that are capable of metabolizing this compound's active form. For instance, studies have pointed to the role of specific P450s in detoxifying the active metabolite, thereby conferring resistance.[2] The exact isozymes can vary between species and even populations.

Q5: Can the efficacy of this compound be enhanced by inhibiting cytochrome P450 activity?

A5: Yes, in laboratory settings, the use of CYP450 inhibitors, such as piperonyl butoxide (PBO), can suppress resistance to this compound. By inhibiting the detoxification pathway, more of the active NH-form of this compound remains available to act on its target, thus restoring its efficacy in resistant populations.

Troubleshooting Guide

Problem/Observation Potential Cause Suggested Solution
Inconsistent this compound efficacy in bioassays. Variation in CYP450 activity among test organisms.1. Use a standardized, genetically uniform population of test organisms. 2. Pre-screen a subset of the population for baseline CYP450 activity. 3. Incorporate a CYP450 inhibitor (e.g., PBO) as a positive control to assess the impact of metabolic detoxification.
Higher than expected LC50 values for this compound. Enhanced metabolic detoxification by CYP450 enzymes in the test population.1. Conduct synergist bioassays with a known CYP450 inhibitor. A significant increase in mortality in the presence of the synergist suggests metabolic resistance. 2. Perform quantitative PCR (qPCR) to assess the expression levels of known resistance-associated CYP450 genes.
Difficulty in detecting the active NH-form metabolite in vitro. Low metabolic conversion rate in the experimental setup.1. Ensure the use of fresh and properly prepared insect microsomes or S9 fractions. 2. Optimize incubation time and temperature. 3. Confirm the presence and concentration of necessary cofactors, such as NADPH.
High variability in metabolite quantification via LC-MS/MS. Matrix effects from the biological sample interfering with ionization.1. Employ a robust sample clean-up procedure, such as solid-phase extraction (SPE).[1] 2. Use a matrix-matched calibration curve for quantification. 3. Incorporate an internal standard that is structurally similar to the analytes.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound and its Active Metabolite

CompoundTargetSpeciesIC50 (nM)
This compoundMitochondrial Complex IISpider Mite>1000[2]
This compound (NH-form)Mitochondrial Complex IISpider Mite25 ± 6.8[2]

Table 2: LC-MS/MS Parameters for this compound and Metabolite Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z) for QuantificationProduct Ion (m/z) for Confirmation
This compound536111155[1]
This compound-NH466111137[1]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Insect Microsomes

Objective: To determine the rate of metabolic conversion of this compound to its active NH-form and other metabolites by insect cytochrome P450 enzymes.

Materials:

  • This compound analytical standard

  • Insect microsomes (prepared from the target pest)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, insect microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add this compound (dissolved in a minimal amount of a suitable solvent like DMSO, final concentration e.g., 10 µM) to the mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

  • Sample Preparation for LC-MS/MS: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of this compound and its metabolites using a validated LC-MS/MS method (refer to Table 2 for mass transitions).

Protocol 2: Quantification of this compound and its Metabolite by LC-MS/MS

Objective: To accurately quantify the concentrations of this compound and its active NH-form metabolite in biological samples.

Materials:

  • Sample extracts from in vitro or in vivo experiments

  • This compound and this compound-NH analytical standards

  • Acetonitrile (ACN)

  • Formic acid

  • Deionized water

  • LC-MS/MS system equipped with a C18 column

Procedure:

  • Preparation of Standards: Prepare a series of calibration standards of this compound and this compound-NH in a relevant matrix (e.g., blank microsomal incubation mixture or control tissue extract).

  • LC Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Use a gradient elution to separate the analytes.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[3]

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its NH-form metabolite (see Table 2).[1]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analytes in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Pyflubumide_Metabolism_Pathway cluster_pest Inside Target Pest This compound This compound (Pro-acaricide) Active_Metabolite Active NH-form This compound->Active_Metabolite Bioactivation (Metabolic Hydrolysis) Mitochondrial_Complex_II Mitochondrial Complex II Active_Metabolite->Mitochondrial_Complex_II Inhibition of Respiration Detoxified_Metabolite Detoxified Metabolite Active_Metabolite->Detoxified_Metabolite Detoxification (CYP450-mediated)

Caption: Metabolic pathway of this compound within a target pest.

Experimental_Workflow start Start prepare_microsomes Prepare Insect Microsomes start->prepare_microsomes incubation Incubate this compound with Microsomes & NADPH prepare_microsomes->incubation stop_reaction Stop Reaction (add Acetonitrile) incubation->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze quantify Quantify Parent & Metabolites analyze->quantify end End quantify->end

Caption: Workflow for in vitro metabolism assay of this compound.

References

Adjusting Pyflubumide bioassay protocols for resistant mite populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues while adjusting Pyflubumide bioassay protocols for resistant mite populations.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high mortality in my control group?

A1: High mortality in the control group can invalidate your experimental results. Several factors could be contributing to this issue:

  • Mechanical Damage to Mites: Mites are delicate and can be easily injured during transfer to the experimental arenas. Use a fine, soft brush for handling.[1]

  • Environmental Stress: Suboptimal temperature, humidity, or photoperiod can cause physiological stress, leading to increased mortality. Ensure your experimental conditions are optimized for the specific mite species you are working with. For Tetranychus urticae, typical conditions are 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.[1]

  • Contamination: Contamination of leaf discs, rearing materials, or water with other chemicals or pathogens can be lethal. Use distilled water for all solutions and ensure all equipment is thoroughly cleaned and sterilized.

  • Unhealthy Mite Colony: The overall health of the source mite colony is crucial. Regularly inspect the colony for signs of disease or stress before initiating a bioassay.[1]

Q2: My dose-response curve is flat, with either 100% or 0% mortality across all concentrations. What should I do?

A2: A flat dose-response curve indicates that the concentration range of this compound is not appropriate for the mite population being tested.

  • Concentration Range Too High: If you observe 100% mortality across all concentrations, the selected doses are too high.

  • Concentration Range Too Low: If you observe little to no mortality, the concentrations are too low.

To address this, conduct a preliminary range-finding experiment with a wider and more spaced-out series of concentrations to determine the appropriate range that brackets the expected LC50 value for your specific mite population.[1]

Q3: I am seeing significant variability in my LC50 values between replicate experiments. What are the potential causes?

A3: Inconsistent LC50 values can stem from both biological and procedural variability.

  • Biological Variability: The age, life stage, and nutritional status of mites can influence their susceptibility to acaricides. Standardize the age and life stage of the mites used in each assay (e.g., use adult females of a specific age). Ensure mites are reared on healthy host plants.

  • Inconsistent Acaricide Application: Variations in the application of the this compound solution can lead to inconsistent exposure. For leaf-dip assays, ensure a consistent dipping time and uniform drying. For spray tower assays, calibrate the equipment to ensure even deposition.[1]

  • Environmental Fluctuations: Minor variations in temperature and humidity between experiments can affect mite metabolism and, consequently, their susceptibility. Tightly control and monitor environmental conditions in the testing chamber.[1]

Troubleshooting Guide for Resistant Mite Populations

Issue Potential Cause Recommended Solution
Unexpectedly high LC50 values compared to literature for susceptible strains. The mite population may have developed resistance to this compound.Test a known susceptible strain of the same mite species alongside the field-collected or resistant strain to confirm resistance and calculate the resistance ratio (RR).
Difficulty in achieving 100% mortality even at very high concentrations. The population may have a high frequency of highly resistant individuals. This could be due to enhanced metabolic detoxification (e.g., via cytochrome P450s) or target-site insensitivity.[2]Consider using synergists (e.g., PBO to inhibit P450s) in a separate experiment to investigate the role of metabolic resistance. If target-site resistance is suspected, molecular analysis of the mitochondrial complex II subunits may be necessary.
Inconsistent results when switching between bioassay methods (e.g., leaf-dip vs. spray tower). Different bioassay methods can result in different levels of acaricide exposure and mite stress.Stick to a single, validated bioassay method for all comparative studies. Ensure the chosen method is appropriate for the research question.
Low mortality in a population expected to be resistant. Improper preparation of this compound solutions, leading to lower-than-intended concentrations. This compound is a pro-acaricide and needs to be metabolized by the mites into its active form.[3]Ensure this compound is fully dissolved in an appropriate solvent (e.g., acetone) before preparing serial dilutions in water containing a surfactant (e.g., Triton X-100) to ensure a homogenous solution. Allow sufficient time for the mites to metabolize the compound.

Experimental Protocols

Preparation of this compound Solutions
  • Stock Solution: Prepare a high-concentration stock solution of technical-grade this compound in an appropriate solvent, such as acetone.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations. For initial range-finding with a resistant population, a broad range (e.g., 1, 10, 100, 1000, 10,000 mg/L) is recommended.

  • Final Formulation: For aqueous-based assays like leaf-dip and spray tower, the final dilutions should be made in distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure proper suspension and adhesion to the leaf surface.

Leaf-Dip Bioassay Protocol

This method is widely used for assessing the toxicity of acaricides to mites.

  • Mite Preparation: Collect adult female mites of a standardized age from the population to be tested.

  • Leaf Disc Preparation: Prepare leaf discs (e.g., from bean or citrus leaves) and place them on a moist substrate (e.g., water-saturated cotton or agar) in Petri dishes.

  • Dipping: Dip the leaf discs into the prepared this compound solutions for a consistent duration (e.g., 10 seconds). A control group should be dipped in the solvent-surfactant solution without the acaricide.

  • Drying: Allow the leaf discs to air dry completely.

  • Mite Infestation: Transfer a known number of mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Incubate the Petri dishes under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Assess mite mortality after a predetermined period (e.g., 24, 48, or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

Spray Tower Bioassay Protocol

This method simulates field spray applications and provides a uniform deposition of the test substance.

  • Mite and Leaf Disc Preparation: Prepare mite-infested leaf discs as described for the leaf-dip bioassay.

  • Spray Tower Calibration: Calibrate the spray tower to deliver a consistent and even deposition of the spray solution.

  • Spraying: Place the leaf discs in the spray tower and apply a set volume of the this compound solution at a constant pressure. A control group should be sprayed with the solvent-surfactant solution only.

  • Post-Treatment Handling: After spraying, allow the leaf discs to dry and then transfer them to incubation chambers.

  • Incubation and Assessment: Incubate and assess mortality as described for the leaf-dip bioassay.

Quantitative Data Summary

The following table summarizes the reported LC50 values of this compound for susceptible and resistant strains of Tetranychus urticae.

Mite StrainBioassay MethodLC50 (mg/L)Resistance Ratio (RR)Reference
Susceptible StrainsNot Specified2 - 7-[2]
JPR (Cyenopyrafen-resistant)Not Specified49.07-[4]
JPR-R1 (this compound-selected)Not Specified1438466.7[2]
JPR-R2 (this compound-selected)Not Specified1894614.8[2]
ER Strain (Etoxazole-resistant)Leaf-dip>1000682.8[5]
PR Strain (Pyridaben-resistant)Leaf-dip>10054.1[5]

Visualizations

This compound Mode of Action

Pyflubumide_Mode_of_Action This compound This compound (Pro-acaricide) Metabolism Mite Metabolism (e.g., P450s) This compound->Metabolism Bioactivation Active_Metabolite Active NH-form Metabolism->Active_Metabolite Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Active_Metabolite->Complex_II Inhibition ETC Electron Transport Chain Complex_II->ETC Blocks electron flow ATP_Production ATP Production ETC->ATP_Production Disruption Cell_Death Cell Death ATP_Production->Cell_Death Leads to

Caption: Signaling pathway of this compound's mode of action in mites.

Experimental Workflow for Adjusting Bioassays

Bioassay_Adjustment_Workflow start Start: Suspected Resistance range_finding Range-Finding Assay (Broad Concentrations) start->range_finding define_concentrations Define Concentrations for Full Bioassay range_finding->define_concentrations full_bioassay Full Bioassay (e.g., Leaf-Dip) define_concentrations->full_bioassay data_analysis Data Analysis (Probit, LC50 Calculation) full_bioassay->data_analysis compare_susceptible Compare with Susceptible Strain data_analysis->compare_susceptible confirm_resistance Resistance Confirmed (Calculate RR) compare_susceptible->confirm_resistance High LC50 troubleshoot Troubleshoot Assay (See Guide) compare_susceptible->troubleshoot Inconsistent Results end End: Protocol Adjusted confirm_resistance->end troubleshoot->range_finding Re-evaluate

Caption: Workflow for adjusting bioassay protocols for resistant mite populations.

Troubleshooting Logic Diagram

Troubleshooting_Logic issue High Control Mortality? check_handling Review Mite Handling & Environmental Conditions issue->check_handling Yes inconsistent_results Inconsistent LC50? issue->inconsistent_results No check_contamination Check for Contamination & Colony Health check_handling->check_contamination standardize_mites Standardize Mite Age & Life Stage inconsistent_results->standardize_mites Yes no_mortality No/Low Mortality at High Doses? inconsistent_results->no_mortality No check_application Verify Acaricide Application Consistency standardize_mites->check_application verify_prep Verify Solution Preparation & Concentrations no_mortality->verify_prep Yes consider_resistance Investigate Resistance Mechanisms verify_prep->consider_resistance

Caption: A logical flow diagram for troubleshooting common bioassay issues.

References

Technical Support Center: Enhancing the Stability of Pyflubumide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Pyflubumide, maintaining the stability and integrity of stock solutions is paramount for reproducible and accurate experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the preparation, storage, and use of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to this compound's very low aqueous solubility (0.27 mg/L at 20°C) and high lipophilicity (log P o/w = 5.34), a polar aprotic solvent is recommended for preparing high-concentration stock solutions.[1][2] High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard and a suitable choice for dissolving this compound. For certain analytical procedures, acetonitrile has also been used.[1] It is crucial to use anhydrous-grade solvents, as water can promote precipitation and hydrolysis.

Q2: My this compound stock solution in DMSO is cloudy or has visible precipitate. What should I do?

A2: A cloudy appearance or the presence of particulates indicates that this compound has either not fully dissolved or has precipitated out of solution. This can be caused by several factors including supersaturation, the use of DMSO that has absorbed moisture, or improper storage. To resolve this, you can:

  • Gentle Warming: Warm the solution in a 37°C water bath. This can temporarily increase the solubility.

  • Vortexing or Sonication: Agitate the solution vigorously using a vortex mixer or sonicate the vial in a water bath to facilitate the dissolution of the precipitate.

  • Prepare a Fresh Stock Solution: If the precipitate does not readily dissolve, it is advisable to prepare a fresh stock solution, potentially at a slightly lower concentration.

Q3: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A3: This phenomenon, known as "antisolvent precipitation" or "crashing out," is common for highly lipophilic compounds. It occurs due to the rapid shift in solvent polarity from the organic stock solution to the aqueous working solution. To mitigate this:

  • Optimize the Dilution Process: Add the DMSO stock solution dropwise into the aqueous medium while continuously stirring or vortexing. This helps to avoid localized high concentrations of this compound.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in the aqueous medium.

  • Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay to ensure it remains below its solubility limit in the final aqueous environment.

Q4: How should I store my this compound stock solutions to ensure stability?

A4: For long-term stability, it is recommended to:

  • Aliquot: Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles.

  • Temperature: Store aliquots at -20°C or -80°C.

  • Protect from Light: While specific photodegradation data in a laboratory setting is limited, it is good practice to store solutions in amber vials or wrap them in foil to protect them from light.

  • Seal Tightly: Ensure vials are tightly sealed to prevent the solvent from evaporating and to minimize moisture absorption.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to the stability of this compound stock solutions.

Problem Potential Cause Recommended Solution
Precipitation in DMSO Stock Solution - Stock concentration is too high.- DMSO has absorbed atmospheric water.- Improper storage (e.g., repeated freeze-thaw cycles).- Attempt to redissolve by gentle warming (37°C) and sonication.- Use fresh, anhydrous DMSO for future preparations.- Prepare a new stock solution at a lower concentration.- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
Immediate Precipitation Upon Dilution in Aqueous Media - "Antisolvent" effect due to the rapid change in solvent polarity.- The final concentration of this compound exceeds its aqueous solubility.- Add the DMSO stock solution dropwise to the aqueous medium while vigorously stirring.- Perform serial dilutions instead of a single large dilution.- Reduce the final working concentration of this compound.
Inconsistent Experimental Results - Inaccurate concentration due to precipitation.- Degradation of this compound in the stock solution.- Visually inspect the stock solution for any precipitate before use.- If precipitation is observed, follow the steps to redissolve it.- Prepare fresh stock solutions regularly.- Be mindful of the pH of your aqueous medium, as this compound is more stable at a slightly acidic pH.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM). It is advisable to start with a lower concentration if solubility issues are anticipated.

  • Mixing: Vortex the mixture vigorously for 2-5 minutes until the this compound is completely dissolved.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial for 10-15 minutes in a water bath.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium

  • Sterile tubes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation: Bring the aqueous medium to the desired experimental temperature.

  • Dropwise Addition: While vigorously vortexing or stirring the aqueous medium, add the required volume of the this compound DMSO stock solution dropwise.

  • Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider preparing a lower final concentration.

  • Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately for experiments.

Data Presentation

Table 1: Hydrolytic Stability of this compound at 25°C

pHHalf-life (days)Stability Classification
432.4Most Stable
727.9Moderately Stable
96.6Least Stable

Data sourced from the 2019 JMPR Monograph on this compound.[1]

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex check_clarity Check for Clarity vortex->check_clarity aliquot Aliquot and Store at -20°C/-80°C check_clarity->aliquot prewarm Pre-warm Aqueous Medium aliquot->prewarm add_stock Dropwise Addition of Stock prewarm->add_stock mix Mix Thoroughly add_stock->mix use_immediately Use Immediately in Assay mix->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow action_node action_node start Precipitation Observed? in_stock In Stock Solution? start->in_stock Yes on_dilution Upon Dilution? start->on_dilution No warm_sonicate Warm to 37°C and Sonicate in_stock->warm_sonicate Yes optimize_dilution Optimize Dilution (Dropwise Addition, Serial Dilution) on_dilution->optimize_dilution fresh_stock Use Anhydrous DMSO / Prepare Fresh, Lower Concentration Stock warm_sonicate->fresh_stock Doesn't Dissolve lower_concentration Lower Final Working Concentration optimize_dilution->lower_concentration Precipitation Persists

Caption: Troubleshooting decision tree for this compound precipitation.

signaling_pathway This compound This compound (Pro-acaricide) Metabolism Metabolic Activation in Target Organism This compound->Metabolism Active_Metabolite Active NH-Metabolite Metabolism->Active_Metabolite Mito_Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Active_Metabolite->Mito_Complex_II Inhibition ETC Electron Transport Chain Mito_Complex_II->ETC ATP_Production ATP Production Mito_Complex_II->ATP_Production Disruption ETC->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death Leads to

Caption: Simplified metabolic activation and mode of action of this compound.

References

Statistical analysis methods for variable Pyflubumide bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on statistical analysis methods and troubleshooting for variable Pyflubumide bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a novel carboxanilide acaricide that functions as a pro-acaricide.[1][2] Within the target pest, such as spider mites, it is rapidly metabolized into its active N-deisobutylated form, also known as the NH-form.[2] This active metabolite inhibits the mitochondrial complex II (succinate dehydrogenase) in the electron transport chain, disrupting cellular respiration.[1][2][3] This mode of action is effective against various life stages of mites, including strains resistant to other conventional acaricides.[2][3]

Q2: What are the most common sources of variability in bioassays?

A2: Variability in bioassays can stem from multiple sources, broadly categorized as technical, biological, and environmental. Common issues include inconsistent pipetting, uneven cell seeding or insect batching, reagent degradation, and "edge effects" in microplates caused by uneven temperature and evaporation.[4][5][6]

Q3: How can I minimize "edge effects" in my microplate assays?

A3: Edge effects, where outer wells behave differently from inner wells, are often due to increased evaporation.[4] To mitigate this, you can fill the peripheral wells of the microplate with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[4] Additionally, ensuring proper humidification in your incubator and avoiding the stacking of plates can help maintain a consistent environment across the plate.[5]

Q4: My dose-response curve is not sigmoidal. What could be wrong?

A4: An unexpected dose-response curve shape can be due to several factors. The concentration range you selected may be too high or too low to capture the full curve.[5] It is also crucial to ensure your compound is fully solubilized in the assay medium, as precipitated compound will not be active.[5] Other factors to consider are the stability of this compound under your specific assay conditions and whether the incubation time was sufficient to observe the biological effect.[5]

Troubleshooting Guides for Variable Bioassay Results

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound bioassays.

Issue 1: High Variability in Replicate Wells (Intra-Assay Variability)

Question: My replicate wells for the same treatment condition show a high coefficient of variation (CV > 15%). What should I investigate?

Answer: High intra-assay variability is often linked to technical execution. Here are the primary areas to check:

  • Pipetting Technique : Inconsistent pipetting is a major source of error.[5] Ensure pipettes are properly calibrated and use consistent technique (e.g., reverse pipetting for viscous solutions, consistent speed and depth of tip immersion).[5] Using a multichannel pipette for adding compounds can minimize timing differences between wells.[4]

  • Cell/Organism Seeding : An uneven distribution of cells or organisms in the wells can lead to significant differences in response.[5] Ensure your cell suspension is homogenous by gently mixing before and during plating, and avoid letting cells settle in the reservoir.[5] For insect bioassays, ensure organisms are of a standardized age and condition.[7]

  • Reagent Mixing : Inadequate mixing of reagents within wells can lead to a non-uniform reaction. Ensure gentle but thorough mixing after adding each reagent.[5]

  • Well Contamination : Visually inspect the wells for any signs of contamination or debris.[5]

  • Bubbles : Air bubbles can interfere with absorbance or fluorescence readings.[8] Be careful to avoid introducing bubbles during pipetting.[8]

Issue 2: Inconsistent Results Between Assays (Inter-Assay Variability)

Question: I am finding it difficult to reproduce my results between experiments performed on different days. What could be the cause?

Answer: Inter-assay variability can be caused by subtle changes in conditions or reagents. Consider the following:

  • Reagent Preparation and Storage : Prepare fresh serial dilutions of your compound for each experiment.[4] Ensure all reagents are stored correctly and have not expired.[8] Using different batches of reagents for different experiments can also introduce variability.[6]

  • Environmental Conditions : Maintain consistency in environmental conditions such as temperature and humidity, as these can affect biological activity and assay performance.[7]

  • Cell/Organism Health : Ensure the cells or organisms used are in a consistent physiological state for each experiment. For cells, this means using them at a consistent passage number and ensuring they are in the logarithmic growth phase.[4]

  • Incubation Times : Adhere strictly to the same incubation times for all experiments.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting inconsistent bioassay results.

G start High Variability Detected (e.g., CV > 15%) check_intra Intra-Assay Variability? (Within a single plate) start->check_intra check_inter Inter-Assay Variability? (Between different plates/days) start->check_inter pipetting Review Pipetting Technique - Calibrate pipettes - Consistent method - Use master mix check_intra->pipetting Yes seeding Check Seeding/Plating - Homogenize suspension - Consistent cell density - Standardize organisms check_intra->seeding Yes mixing Ensure Proper Mixing - Gentle but thorough mixing - Check for bubbles check_intra->mixing Yes edge_effect Mitigate Edge Effects - Use perimeter wells for buffer - Ensure incubator humidity check_intra->edge_effect Yes reagents Review Reagents - Prepare fresh dilutions - Check storage & expiry - Use same reagent batch check_inter->reagents Yes environment Standardize Environment - Consistent temperature - Consistent humidity - Consistent incubation times check_inter->environment Yes biology Check Biological System - Consistent cell passage - Logarithmic growth phase - Healthy, standardized organisms check_inter->biology Yes resolve Problem Resolved pipetting->resolve seeding->resolve mixing->resolve reagents->resolve environment->resolve biology->resolve edge_effect->resolve

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Statistical Analysis Methods

Proper statistical analysis is crucial for interpreting bioassay data, especially when variability is present.

Dose-Response Analysis

The primary goal of many bioassays is to determine the concentration of a substance that produces a specific magnitude of response (e.g., 50% inhibition or mortality).

  • Probit and Logit Analysis : These are regression models used to analyze binomial response variables (e.g., dead/alive). They are commonly used to estimate the LC50 (Lethal Concentration, 50%) or EC50 (Effective Concentration, 50%) from dose-response data.[9] The mortality data are subjected to Log-Dose Probit analysis to generate LC50 estimates and confidence limits.[9]

  • Four-Parameter Logistic (4PL) Model : For continuous data that follows a sigmoidal (S-shaped) curve, the 4PL model is a widely used and robust method.[10] This model fits a curve to the data to determine parameters like EC50, the slope of the curve (Hill slope), and the upper and lower asymptotes of the response. This method is common in quantitative bioassays for translating signal intensity to analyte concentration.[10]

Comparing Treatment Groups

When comparing the effects of different treatments or a treatment against a control, the choice of statistical test depends on the experimental design and the nature of the data.

Statistical TestWhen to UseKey Assumptions
Student's t-test Comparing the means of two independent groups.Data are normally distributed; variances between the two groups are equal.
ANOVA (Analysis of Variance)Comparing the means of three or more independent groups.Data are normally distributed; variances between groups are equal.
Mann-Whitney U Test Comparing two independent groups when data are not normally distributed.N/A (Non-parametric)
Kruskal-Wallis Test Comparing three or more independent groups when data are not normally distributed.N/A (Non-parametric)
Hypothetical Data Summary

The table below presents hypothetical data from a this compound bioassay on spider mites, illustrating how results can be summarized before statistical analysis.

This compound Conc. (mg/L)Replicate 1 (% Mortality)Replicate 2 (% Mortality)Replicate 3 (% Mortality)Mean % MortalityStandard Deviation
0 (Control)2312.01.00
1015181616.31.53
2545555150.35.03
5088928588.33.51
100991009899.01.00
Statistical Test Selection Workflow

This diagram helps in selecting an appropriate statistical test for comparing experimental groups.

G start Start: Compare Means of Independent Groups num_groups How many groups to compare? start->num_groups two_groups Two Groups num_groups->two_groups three_plus_groups Three or More Groups num_groups->three_plus_groups check_assumptions1 Data Normally Distributed & Equal Variances? two_groups->check_assumptions1 check_assumptions2 Data Normally Distributed & Equal Variances? three_plus_groups->check_assumptions2 ttest Use Independent Student's t-test check_assumptions1->ttest Yes mannwhitney Use Mann-Whitney U Test check_assumptions1->mannwhitney No anova Use ANOVA check_assumptions2->anova Yes kruskal Use Kruskal-Wallis Test check_assumptions2->kruskal No

Caption: A decision-making workflow for selecting a statistical test.

Experimental Protocols

Protocol: Standard Insecticide Contact Bioassay (WHO Tube Test Adaptation)

This protocol is adapted from WHO guidelines for testing insecticide susceptibility and can be used for this compound.[7]

Objective: To determine the mortality rate of a target pest (e.g., spider mites, mosquitoes) after a fixed-duration exposure to this compound.

Materials:

  • WHO exposure tubes and holding tubes[7]

  • Filter papers (sized for tubes)

  • Technical grade this compound

  • Appropriate solvent (e.g., acetone)

  • Pipettes and glassware for serial dilutions

  • Target organisms (20-25 adult females per replicate, standardized for age and condition)[7]

  • Holding cages with access to a sugar source (e.g., 10% sucrose solution)

  • Timer

Methodology:

  • Preparation of Impregnated Papers:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Perform serial dilutions to create the desired test concentrations.

    • Carefully pipette a consistent volume of each dilution onto the filter papers. Prepare control papers using solvent only.

    • Allow the papers to dry completely in a fume hood, ensuring no solvent residue remains.

  • Exposure Period:

    • Place the impregnated papers into the exposure tubes (often color-coded red). Place solvent-only control papers into control tubes (often color-coded yellow).[7]

    • Introduce 20-25 adult organisms into each tube. Use at least four replicate tubes for each insecticide concentration and two replicates for the control.[7]

    • Expose the organisms for a standardized duration, typically 60 minutes.[7]

  • Holding Period:

    • After the exposure period, carefully transfer the organisms from the exposure and control tubes into clean holding tubes (often color-coded green) lined with untreated paper.[7]

    • Provide the organisms with a sugar source.

    • Hold the tubes for 24 hours at a controlled temperature (e.g., 27°C ± 2°C) and relative humidity (e.g., 75% ± 10%).[7]

  • Data Recording:

    • At the end of the 24-hour holding period, record the number of dead and alive organisms in each tube.[7]

    • Calculate the percentage mortality for each replicate.

    • If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula. If control mortality is above 20%, the test is considered invalid and should be repeated.

This compound Signaling Pathway

The diagram below illustrates the mode of action for this compound.

G This compound This compound (Pro-acaricide) metabolism Metabolic Activation This compound->metabolism Enters Cell & Mitochondrion active_form Active Metabolite (NNI-0711-NH) metabolism->active_form active_form->inhibition complex_II Mitochondrial Complex II (Succinate Dehydrogenase) etc Electron Transport Chain complex_II->etc Donates e- atp ATP Production (Cellular Energy) etc->atp Drives

Caption: this compound is metabolized to an active form that inhibits Complex II.

References

Validation & Comparative

Comparative Efficacy of Pyflubumide and Cyenopyrafen on Spider Mites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acaricidal efficacy of Pyflubumide and cyenopyrafen against spider mites, with a focus on the two-spotted spider mite, Tetranychus urticae. The information presented is collated from various scientific studies and technical bulletins to offer an objective overview for research and development purposes.

Introduction

This compound and cyenopyrafen are two prominent acaricides utilized in the management of spider mite populations. Both compounds are recognized as mitochondrial electron transport inhibitors (METIs) that target complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[1][2][3] This shared mode of action results in the disruption of cellular respiration and subsequent mortality of the target pest. Despite this similarity, differences in their chemical structure, activation within the mite, and interaction with the target site lead to variations in their biological activity.

This compound is a novel carboxanilide acaricide, while cyenopyrafen belongs to the β-ketonitrile class.[3][4] Both are classified by the Insecticide Resistance Action Committee (IRAC) under Group 25, with this compound in subgroup 25B and cyenopyrafen in 25A.[5] A key characteristic of both acaricides is that they are pro-acaricides, meaning they are converted into their biologically active forms within the spider mite's body.[3][4] For this compound, this active form is its deacylated metabolite (NH-form), and for cyenopyrafen, it is the hydrolyzed OH-form.[1]

Quantitative Efficacy Comparison

The following tables summarize the lethal concentration (LC50) values of this compound and cyenopyrafen against different life stages of the two-spotted spider mite (Tetranychus urticae). It is important to note that these values are compiled from different studies and experimental conditions may have varied.

Table 1: Comparative LC50 Values of this compound and Cyenopyrafen against Tetranychus urticae

AcaricideLife StageLC50 (mg/L or ppm)Source(s)
This compound Adult1.2[1]
Egg31[5]
Larva0.67[5]
Protonymph0.14[5]
Cyenopyrafen Adult0.240[6][7][8]
Egg0.097[6][7][8]

Table 2: Comparative Performance Characteristics

CharacteristicThis compoundCyenopyrafenSource(s)
Speed of Action Slightly slower onset, with mortality observed after 8 hours and reaching 100% at 24 hours.Rapid knockdown activity.[5]
Residual Activity Excellent and long-lasting efficacy.Provides up to 45 days of residual activity.[5][9]
Activity Spectrum Highly active against all developmental stages of Tetranychus and Panonychus species.Active on all life stages, including eggs, with higher efficacy against larvae.[1][2][9]
Impact on Beneficials Low toxicity to beneficial arthropods, including predatory mites. Suitable for IPM programs.Information not as readily available in the reviewed literature, but as a METI, some level of selectivity is expected.[1][2]

Mode of Action and Signaling Pathway

Both this compound and cyenopyrafen, upon conversion to their active metabolites, inhibit the mitochondrial complex II (succinate dehydrogenase) in the electron transport chain. This inhibition blocks the conversion of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration, ultimately leading to energy depletion and mite death. While both target the same enzyme complex, evidence suggests their binding sites or modes of binding may differ.[1]

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Krebs Krebs Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Succinate Succinate Succinate->Complex_II This compound This compound Pyflubumide_NH This compound (NH-form) This compound->Pyflubumide_NH Metabolic Activation (in mite) Cyenopyrafen Cyenopyrafen Cyenopyrafen_OH Cyenopyrafen (OH-form) Cyenopyrafen->Cyenopyrafen_OH Metabolic Activation (in mite) Pyflubumide_NH->Complex_II Inhibits Cyenopyrafen_OH->Complex_II Inhibits

Caption: Mode of action of this compound and Cyenopyrafen on the mitochondrial electron transport chain.

Experimental Protocols

The following is a generalized experimental workflow for conducting an acaricide bioassay to determine the LC50 of a compound against Tetranychus urticae. This protocol is based on methodologies described in the scientific literature.

G A Mite Rearing (on host plants, e.g., bean) E Infestation (Transfer a known number of adult female mites to each treated leaf disc) A->E B Preparation of Acaricide Solutions (Serial dilutions in water + surfactant) D Application of Acaricide (Leaf disc immersion/spraying for a set time) B->D C Leaf Disc Preparation (e.g., 2-3 cm diameter from host plant leaves) C->D D->E F Incubation (25°C, 16:8 L:D photoperiod, high humidity) E->F G Mortality Assessment (Count dead/moribund mites after 24-72 hours) F->G H Data Analysis (Probit analysis to determine LC50 values) G->H

Caption: Generalized workflow for an acaricide bioassay.

Detailed Methodology:

  • Mite Culture: A susceptible strain of Tetranychus urticae is reared on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled environmental conditions (e.g., 25 ± 1°C, 60 ± 10% RH, 16:8 h L:D photoperiod).

  • Acaricide Solutions: Serial dilutions of the technical grade or formulated acaricide are prepared in distilled water. A non-ionic surfactant (e.g., Triton X-100) is typically added to ensure uniform wetting of the leaf surface. A control group treated only with water and surfactant is included in all assays.

  • Bioassay Arenas: Leaf discs (2-3 cm in diameter) are excised from the host plant leaves. These discs are placed with their adaxial surface down on a layer of wet cotton or agar in a petri dish to maintain turgor.

  • Treatment Application: The leaf discs are treated with the acaricide solutions. Common methods include:

    • Leaf Disc Immersion: Each leaf disc is immersed in the respective test solution for a short duration (e.g., 5-10 seconds) and then allowed to air dry.

    • Spray Tower: A Potter spray tower can be used to apply a uniform deposit of the acaricide solution onto the leaf discs.

  • Mite Infestation: A cohort of synchronized adult female mites (e.g., 20-30 individuals) is carefully transferred onto the upper surface of each treated leaf disc using a fine camel-hair brush.

  • Incubation: The petri dishes containing the infested leaf discs are sealed with a ventilated lid and incubated under the same controlled conditions as the mite culture.

  • Mortality Assessment: Mite mortality is assessed at predetermined intervals, typically 24, 48, and/or 72 hours after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 values and their 95% confidence intervals.

Conclusion

Both this compound and cyenopyrafen are effective acaricides that target the mitochondrial complex II in spider mites. Cyenopyrafen appears to have a faster knockdown effect, while this compound is noted for its excellent residual activity. Toxicity data suggests that cyenopyrafen may be more potent against eggs and adults of T. urticae based on lower LC50 values reported in some studies. However, this compound demonstrates a favorable safety profile for many beneficial arthropods, making it a strong candidate for integrated pest management (IPM) programs. The choice between these two active ingredients may depend on the specific requirements of the pest management strategy, such as the need for rapid population reduction versus long-lasting control and the importance of conserving natural enemy populations. Further direct comparative studies under standardized conditions would be beneficial for a more definitive assessment of their relative efficacy.

References

A Comparative Guide to the Mode of Action of Pyflubumide and Cyflumetofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mode of action of two prominent acaricides, Pyflubumide and Cyflumetofen. Both compounds target the mitochondrial electron transport chain, a critical pathway for energy production in mites. Understanding their distinct mechanisms is crucial for effective pest management strategies and the development of new, selective acaricides.

At a Glance: Key Differences and Similarities

FeatureThis compoundCyflumetofen
Chemical Class CarboxanilideBeta-ketonitrile
IRAC MoA Group 25B25A
Target Enzyme Mitochondrial Complex II (Succinate Dehydrogenase)Mitochondrial Complex II (Succinate Dehydrogenase)
Activation Pro-acaricidePro-acaricide
Active Metabolite NH-form (deacylated)AB-1 (de-esterified)
Binding Site Quinone-binding pocket of Complex IIQuinone-binding pocket of Complex II
Binding Manner Different from beta-ketonitrilesDifferent from carboxanilides

Mode of Action: A Tale of Two Inhibitors

Both this compound and Cyflumetofen are pro-acaricides, meaning they are converted into their biologically active forms within the target mite.[1][2] This metabolic activation is a key step in their mode of action.

This compound , a member of the carboxanilide chemical class, is metabolized to its deacylated NH-form.[2][3] This active metabolite then targets and inhibits the mitochondrial complex II, also known as succinate dehydrogenase (SDH).[2][3] The NH-form of this compound binds to the quinone-binding pocket of complex II, thereby blocking the electron transport chain and disrupting ATP production, which ultimately leads to the death of the mite.[3]

Cyflumetofen , on the other hand, belongs to the beta-ketonitrile class.[4] It is metabolized to its de-esterified form, AB-1, which is the active inhibitor of mitochondrial complex II.[5][6] Similar to this compound's active form, AB-1 also acts on the quinone-binding site of the enzyme.[1]

While both active metabolites target the same enzyme complex, evidence suggests they do so in different ways, which is reflected in their classification into distinct subgroups by the Insecticide Resistance Action Committee (IRAC).[3] This difference in binding mode is significant as it can affect the potential for cross-resistance between the two compounds.

Quantitative Comparison of Inhibitory Activity

The efficacy of these acaricides is quantified by their inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

CompoundTarget OrganismActive MetaboliteIC50 on Mitochondrial Complex IISelectivity vs. Non-Target Organisms
This compound Two-spotted spider mite (Tetranychus urticae)NH-form25 nM[3]High (>40-fold vs. honey bee, >400-fold vs. common cutworm)[3]
Cyflumetofen Spider MitesAB-1Extremely low concentrations (specific IC50 not reported)[5][6]High (inhibition in other organisms is very weak)[5][6]

The active metabolite of this compound, its NH-form, demonstrates potent inhibition of mitochondrial complex II in the two-spotted spider mite, with an IC50 value of 25 nM.[3] Importantly, it shows a high degree of selectivity, with significantly higher IC50 values against non-target species such as the honey bee and common cutworm.[3]

For Cyflumetofen, while a precise IC50 value for its active metabolite, AB-1, against mite mitochondria is not consistently reported in the reviewed literature, studies emphasize its inhibition at "extremely low concentrations".[5][6] Furthermore, the inhibition of AB-1 on the SDH target is reported to be approximately 200-fold more potent in spider mites compared to predatory mites, highlighting its strong target-site selectivity.[7] The parent compound, Cyflumetofen, has a reported LC50 value of 2.77 µg a.i./mL against adult female Tetranychus urticae.[8]

Visualizing the Mode of Action

The following diagrams illustrate the metabolic activation and the inhibitory mechanism of this compound and Cyflumetofen.

pyflubumide_moa cluster_etc Mitochondrial Respiration This compound This compound (Pro-acaricide) Mite_Metabolism Mite Metabolism (Deacylation) This compound->Mite_Metabolism NH_form NH-form (Active Metabolite) Mite_Metabolism->NH_form Complex_II Mitochondrial Complex II (SDH) NH_form->Complex_II Inhibits ETC Electron Transport Chain ATP_Production ATP Production ETC->ATP_Production Drives Cell_Death Cell Death ATP_Production->Cell_Death Disruption leads to

This compound's metabolic activation and inhibition of Complex II.

cyflumetofen_moa cluster_etc Mitochondrial Respiration Cyflumetofen Cyflumetofen (Pro-acaricide) Mite_Metabolism Mite Metabolism (De-esterification) Cyflumetofen->Mite_Metabolism AB1 AB-1 (Active Metabolite) Mite_Metabolism->AB1 Complex_II Mitochondrial Complex II (SDH) AB1->Complex_II Inhibits ETC Electron Transport Chain ATP_Production ATP Production ETC->ATP_Production Drives Cell_Death Cell Death ATP_Production->Cell_Death Disruption leads to

Cyflumetofen's metabolic activation and inhibition of Complex II.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to elucidate the mode of action of mitochondrial complex II inhibitors like this compound and Cyflumetofen.

Isolation of Mite Mitochondria

This protocol is adapted from standard methods for mitochondrial isolation from insect tissues.

Materials:

  • Adult mites (e.g., Tetranychus urticae)

  • Mitochondria Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Dounce homogenizer

  • Centrifuge capable of reaching 12,000 x g at 4°C

  • Bradford or BCA protein assay kit

Procedure:

  • Collect a sufficient quantity of adult mites and wash them with distilled water.

  • Homogenize the mites in ice-cold Mitochondria Isolation Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with fresh, ice-cold isolation buffer.

  • Repeat the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay

This colorimetric assay measures the activity of complex II by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Isolated mite mitochondria

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate solution (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)

  • Phenazine methosulfate (PMS) solution (electron carrier)

  • Potassium cyanide (KCN) to inhibit complex IV

  • Test compounds (this compound, Cyflumetofen, and their active metabolites) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • In a cuvette or microplate well, combine the assay buffer, KCN, and the isolated mitochondrial suspension.

  • To determine the inhibitory effect, pre-incubate the mitochondrial suspension with various concentrations of the test compound for a defined period.

  • Initiate the reaction by adding succinate, PMS, and DCPIP to the mixture.

  • Immediately begin monitoring the decrease in absorbance at 600 nm as DCPIP is reduced by the activity of complex II.

  • Calculate the rate of DCPIP reduction from the linear portion of the absorbance versus time plot.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound's concentration.

experimental_workflow Mite_Collection Mite Collection Homogenization Homogenization in Isolation Buffer Mite_Collection->Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (600 x g) Homogenization->Low_Speed_Centrifugation Supernatant_Collection Supernatant Collection Low_Speed_Centrifugation->Supernatant_Collection High_Speed_Centrifugation High-Speed Centrifugation (12,000 x g) Supernatant_Collection->High_Speed_Centrifugation Mitochondrial_Pellet Mitochondrial Pellet High_Speed_Centrifugation->Mitochondrial_Pellet Protein_Assay Protein Concentration Determination Mitochondrial_Pellet->Protein_Assay Complex_II_Assay Complex II Activity Assay (DCPIP Reduction) Mitochondrial_Pellet->Complex_II_Assay IC50_Determination IC50 Value Determination Complex_II_Assay->IC50_Determination

Workflow for mitochondrial isolation and Complex II activity assay.

Conclusion

This compound and Cyflumetofen, while both targeting mitochondrial complex II, represent distinct chemical classes of acaricides with different active metabolites and likely different binding interactions within the quinone-binding pocket. Both exhibit high efficacy and selectivity against spider mites, making them valuable tools in integrated pest management programs. The detailed understanding of their modes of action at the molecular level is essential for managing resistance and for the rational design of future acaricides with improved properties.

References

Navigating Resistance: A Comparative Guide to Pyflubumide and other METI Acaricides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to widely used acaricides poses a significant threat to crop protection and necessitates a deeper understanding of the cross-resistance profiles of novel compounds. This guide provides an objective comparison of Pyflubumide, a newer Mitochondrial Electron Transport Inhibitor (METI) at complex II, with other METI acaricides, supported by experimental data. The focus is on the two-spotted spider mite, Tetranychus urticae, a key pest in resistance studies.

Cross-Resistance Profile of this compound

This compound, along with cyenopyrafen and cyflumetofen, belongs to the group of METI acaricides that target complex II (succinate dehydrogenase or SDH) of the mitochondrial respiratory chain. Understanding the potential for cross-resistance among these compounds, as well as with older METI acaricides targeting complex I (e.g., pyridaben), is crucial for effective resistance management strategies.

Experimental data from various studies on Tetranychus urticae strains reveal a complex pattern of cross-resistance. Generally, there is a low-to-moderate level of cross-resistance observed between cyenopyrafen-resistant strains and this compound. However, selection with this compound can lead to high levels of resistance.

Quantitative Cross-Resistance Data

The following tables summarize the lethal concentration (LC50) values and resistance ratios (RR) from key studies. The resistance ratio is calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible strain.

StrainAcaricideLC50 (mg/L)Resistance Ratio (RR)Reference StrainCitation
JPR (Cyenopyrafen-resistant)This compound49.07Low-to-moderateSusceptible[1]
JPR-R1 (this compound-selected)This compound1437.48HighSusceptible[1]
JPR-R2 (this compound-selected)This compound1893.67HighSusceptible[1]
R_cfm (Cyflumetofen-resistant)Cyflumetofen707.95117.60Lab_SS (Susceptible)[2]
Cyet-R (Cyflumetofen-resistant)Cyenopyrafen>2500-fold RR>2500Susceptible[3]
Cyet-R (Cyflumetofen-resistant)Cyflumetofen~190-fold RR~190Susceptible[3]

Mechanisms of Resistance

Two primary mechanisms contribute to resistance against METI-II acaricides: metabolic resistance and target-site insensitivity.

  • Metabolic Resistance: This involves the detoxification of the acaricide by enzymes before it can reach its target site. Studies strongly indicate the involvement of cytochrome P450 monooxygenases in the detoxification of this compound and other METI-II acaricides.[1][4] The use of synergists like piperonyl butoxide (PBO), which inhibits P450 activity, can help to quantify the contribution of this mechanism.

  • Target-Site Insensitivity: This occurs due to mutations in the gene encoding the target protein, in this case, the succinate dehydrogenase (SDH) enzyme. These mutations can alter the binding site of the acaricide, reducing its efficacy. Several mutations in the sdhB and sdhD subunits of the SDH gene have been identified in T. urticae and are associated with varying levels of resistance to different METI-II acaricides.[5][6]

MutationLocationResistance toSusceptibility toCitation
H258YsdhBCyenopyrafen, this compoundMay increase susceptibility to Cyflumetofen[5]
H258LsdhBCyenopyrafen, this compoundLikely not Cyflumetofen[4]
H146QsdhBCyflumetofen, this compoundNot Cyenopyrafen or Cyetpyrafen[6]
I260VsdhBCyflumetofen-[6]
H146Q + I260VsdhBHigh resistance to all METI-IIs-[6]

Experimental Protocols

Accurate assessment of acaricide resistance relies on standardized and detailed experimental protocols. Below are methodologies commonly employed in the cited studies.

Mite Rearing
  • Host Plant: Susceptible mite populations are typically reared on bean plants (Phaseolus vulgaris) under controlled laboratory conditions (e.g., 25°C, 60% relative humidity, 16:8 hour light:dark photoperiod).

  • Resistant Strains: Resistant strains are established by continuous selection pressure with a specific acaricide over multiple generations.

Acaricide Bioassay: Slide-Dip Method

This method is frequently used to determine the toxicity of acaricides to adult female mites.

  • Preparation: Thirty adult female mites are affixed to their dorsal surface on a 2 x 2 cm piece of double-sided adhesive tape attached to a glass microscope slide.[2]

  • Treatment: The slides are dipped into a series of acaricide concentrations for a short duration (e.g., 5 seconds). A control group is dipped in a solution containing only the solvent and surfactant.

  • Incubation: After dipping, the slides are allowed to air dry and are then incubated under controlled conditions.

  • Mortality Assessment: Mortality is assessed after a specified period (e.g., 24 or 48 hours). Mites that are unable to move a body length when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals. The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant strain by that of the susceptible strain.[7]

Synergism Bioassay

To investigate the role of metabolic enzymes in resistance, mites are pre-treated with a synergist (e.g., piperonyl butoxide for P450s) before being exposed to the acaricide. A significant increase in mortality in the synergist-treated group compared to the acaricide-only group indicates the involvement of that enzyme system in detoxification.

Molecular Analysis of Target-Site Mutations
  • DNA/RNA Extraction: DNA or RNA is extracted from individual mites or pooled samples.

  • PCR and Sequencing: The specific regions of the sdhB and sdhD genes known to harbor resistance mutations are amplified using the polymerase chain reaction (PCR).

  • Sequence Analysis: The amplified DNA is sequenced and compared to the sequences from susceptible mites to identify any mutations.[7]

Visualizing Pathways and Workflows

Mitochondrial Electron Transport Chain and METI-II Inhibition

The following diagram illustrates the mitochondrial electron transport chain, with a focus on Complex II, the target of this compound and other METI-II acaricides.

METI_Pathway cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space cluster_inhibitors METI Acaricides Succinate Succinate C2 Complex II (Succinate Dehydrogenase) Succinate->C2 e- Fumarate Fumarate C1 Complex I Q Coenzyme Q C1->Q e- protons H+ C1->protons C2->Fumarate C2->Q e- C3 Complex III CytC Cytochrome c C3->CytC e- C3->protons C4 Complex IV C4->protons O2 O₂ C4->O2 e- -> H2O Q->C3 e- CytC->C4 e- This compound This compound This compound->C2 inhibit Cyenopyrafen Cyenopyrafen Cyenopyrafen->C2 Cyflumetofen Cyflumetofen Cyflumetofen->C2

Caption: METI-II acaricides inhibit Complex II of the mitochondrial respiratory chain.

Experimental Workflow for Resistance Assessment

This diagram outlines the typical workflow for assessing acaricide resistance in spider mites.

Experimental_Workflow mite_collection Mite Collection (Field Population) rearing Laboratory Rearing (Susceptible & Field Strains) mite_collection->rearing selection Acaricide Selection (Establish Resistant Strain) rearing->selection bioassay Acaricide Bioassay (e.g., Slide-Dip Method) rearing->bioassay selection->bioassay data_analysis Data Analysis (Probit, LC50, RR) bioassay->data_analysis mechanism_study Mechanism Investigation data_analysis->mechanism_study metabolic Metabolic Resistance (Synergist Bioassays) mechanism_study->metabolic target_site Target-Site Resistance (Gene Sequencing) mechanism_study->target_site conclusion Conclusion on Cross-Resistance Profile metabolic->conclusion target_site->conclusion Cross_Resistance_Logic select_cyeno Selection with Cyenopyrafen res_cyeno Resistance to Cyenopyrafen select_cyeno->res_cyeno select_cyflu Selection with Cyflumetofen res_cyflu Resistance to Cyflumetofen select_cyflu->res_cyflu select_pyflu Selection with This compound res_pyflu Resistance to This compound select_pyflu->res_pyflu res_cyeno->res_pyflu Low-to-moderate cross-resistance res_pyri Resistance to Pyridaben (METI-I) res_cyeno->res_pyri Positive cross-resistance neg_cross_res Negative Cross-Resistance to Cyenopyrafen res_cyflu->neg_cross_res Can lead to

References

Validating Pyflubumide Bioassay Results: A Guide to Statistical Rigor and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating bioassay results for the novel acaricide, Pyflubumide. By adhering to rigorous experimental protocols and statistical analyses, researchers can ensure the accuracy, reproducibility, and comparability of their findings. This document outlines detailed methodologies for this compound bioassays, presents a structured approach to data analysis, and offers a comparative look at alternative acaricides.

Introduction to this compound

This compound is a novel carboxanilide acaricide that has demonstrated high efficacy against various phytophagous mites, including species resistant to conventional acaricides[1][2]. Its unique mode of action involves the inhibition of the mitochondrial complex II (succinate dehydrogenase) in the electron transport chain[1][2][3]. Interestingly, this compound itself is a pro-acaricide; it is metabolized into its active N-deisobutylated form (NH-form) within the target mite, which then exerts the inhibitory effect on the mitochondrial complex II[1][3]. This targeted activation contributes to its high selectivity and favorable safety profile for non-target organisms, making it a valuable tool for integrated pest management (IPM) programs[1].

Experimental Protocols for this compound Bioassays

To ensure the reliability of bioassay results, standardized and detailed protocols are essential. Below are methodologies for two common types of bioassays used for assessing the efficacy of acaricides like this compound.

Leaf-Dip Bioassay Protocol

This method is particularly suitable for assessing the toxicity of systemic insecticides and acaricides on phytophagous mites.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Distilled water

  • Triton X-100 or similar surfactant

  • Fresh, untreated host plant leaves (e.g., bean, citrus)

  • Petri dishes

  • Filter paper

  • Micropipettes

  • Beakers and volumetric flasks

  • Fine brush

  • Stereomicroscope

  • Environmental chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 1000 ppm).

    • From the stock solution, prepare a series of at least five serial dilutions using distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface.

    • A control solution should be prepared with distilled water and surfactant only.

  • Leaf Treatment:

    • Excise fresh, uniform-sized leaves from the host plant.

    • Dip each leaf into a respective test solution for a standardized duration (e.g., 10-20 seconds).

    • Allow the leaves to air-dry completely under a fume hood.

  • Mite Infestation:

    • Place a treated leaf, adaxial side up, on a moist filter paper in a Petri dish.

    • Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf.

  • Incubation:

    • Seal the Petri dishes with ventilated lids to allow for air circulation.

    • Incubate the dishes in an environmental chamber under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment:

    • Record mite mortality at specific time points (e.g., 24, 48, and 72 hours) post-infestation.

    • Mites are considered dead if they are unable to move when gently prodded with a fine brush under a stereomicroscope.

Adult Vial Test (Contact Bioassay) Protocol

This method is used to determine the toxicity of an insecticide through direct contact.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Glass scintillation vials (20 ml)

  • Repeating pipette

  • Vial rotator (e.g., hot dog roller)

  • Adult mites

  • Fine brush

  • Ventilated vial caps

Procedure:

  • Preparation of Vials:

    • Prepare a series of at least five concentrations of this compound in acetone.

    • Using a repeating pipettor, dispense a precise volume (e.g., 0.5 ml) of each solution into separate glass vials. An acetone-only control must be included.[4]

    • Immediately place the vials on a rotator to ensure an even coating of the insecticide on the inner surface as the acetone evaporates.[4]

  • Mite Exposure:

    • Once the acetone has completely evaporated, carefully transfer a known number of adult mites (e.g., 10-20) into each vial using a fine brush.

    • Secure the vials with ventilated caps to allow for air exchange while preventing escape.[4]

  • Incubation:

    • Place the vials upright in a controlled environment (e.g., 25 ± 2°C).

  • Mortality Assessment:

    • Assess mortality at predetermined intervals (e.g., 24, 48, 72 hours).

    • Mites are considered dead if they show no coordinated movement when the vial is gently tapped or when prodded with a brush.

Data Presentation and Statistical Analysis

A rigorous statistical approach is crucial for the valid interpretation of bioassay data. The primary goal is to determine the lethal concentration (LC50) or lethal dose (LD50), which is the concentration or dose of the toxicant that causes 50% mortality in the test population.

Data Correction and Analysis
  • Control Mortality Correction: If mortality is observed in the control group, the treatment mortality data must be corrected using Abbott's formula.[4]

    • Corrected Mortality (%) = [(% Survival in Control - % Survival in Treatment) / % Survival in Control] x 100

  • Probit Analysis: The corrected mortality data is then subjected to Probit analysis. This statistical method transforms the sigmoidal dose-response curve into a linear relationship, allowing for the calculation of the LC50 value and its 95% confidence intervals.[4][5] Various statistical software packages such as R, SAS, or Polo-Plus can be used for this analysis.[4]

Comparative Efficacy of Acaricides against Tetranychus urticae (Two-spotted spider mite)

The following table summarizes hypothetical LC50 values for this compound and two alternative acaricides, demonstrating how to present comparative efficacy data.

AcaricideMode of Action Classification (IRAC)Bioassay MethodLC50 (ppm) (95% Confidence Interval)Slope of Probit Line ± SE
This compound 25B (Mitochondrial complex II inhibitor)Leaf-Dip0.85 (0.72 - 0.99)2.1 ± 0.3
Alternative A (e.g., Abamectin) 6 (Chloride channel activators)Leaf-Dip1.20 (1.05 - 1.38)1.9 ± 0.2
Alternative B (e.g., Spiromesifen) 23 (Lipid synthesis inhibitor)Leaf-Dip2.50 (2.15 - 2.91)2.3 ± 0.4

Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental data.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Signaling Pathway of this compound's Active Metabolite

This compound This compound (Pro-acaricide) Metabolism Metabolic Activation (in mite) This compound->Metabolism Active_Metabolite Active NH-form Metabolite Metabolism->Active_Metabolite Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Active_Metabolite->Complex_II Inhibits ETC Electron Transport Chain Complex_II->ETC Part of ATP_Production ATP Production Complex_II->ATP_Production Inhibition disrupts ETC->ATP_Production Drives Cell_Death Cell Death ATP_Production->Cell_Death Cessation leads to

This compound's Mode of Action Pathway
Experimental Workflow for Leaf-Dip Bioassay

A Prepare this compound Serial Dilutions B Dip Fresh Leaves in Solutions A->B C Air-dry Treated Leaves B->C D Infest Leaves with Adult Mites C->D E Incubate under Controlled Conditions D->E F Assess Mortality (24, 48, 72h) E->F G Perform Probit Analysis (LC50) F->G

Leaf-Dip Bioassay Workflow
Logical Flow of Statistical Validation

Data Raw Mortality Data (Multiple Concentrations) Control Control Group Mortality Check Data->Control Corrected Abbott's Formula Correction Control->Corrected If mortality > 10% Probit Probit Analysis Control->Probit If mortality <= 10% Corrected->Probit LC50 Calculate LC50 and 95% Confidence Intervals Probit->LC50 Compare Compare LC50 of this compound with Alternatives LC50->Compare Conclusion Statistically Significant Difference? Compare->Conclusion

Statistical Validation Logic

Conclusion

The validation of this compound bioassay results through standardized protocols and robust statistical analysis is paramount for generating reliable and comparable data. By following the methodologies outlined in this guide, researchers can confidently assess the efficacy of this compound and its alternatives, contributing to the development of effective and sustainable pest management strategies. The use of clear data presentation and visual aids further enhances the communication and interpretation of these critical findings within the scientific community.

References

A Comparative Efficacy Analysis of Pyflubumide, Abamectin, and Spiromesifen for Acarine Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acaricidal efficacy of pyflubumide, abamectin, and spiromesifen. The information presented herein is curated from peer-reviewed studies to assist researchers and professionals in making informed decisions for their pest management strategies and future drug development endeavors.

Overview of Compounds and Modes of Action

This compound is a novel carboxanilide acaricide that acts as a potent inhibitor of the mitochondrial electron transport chain.[1][2] It functions as a pro-drug, meaning it is metabolized within the target mite into its active form, a deacylated metabolite (NH-form).[3][4][5][6] This active metabolite specifically inhibits mitochondrial complex II (succinate dehydrogenase), disrupting cellular respiration and leading to the death of the mite.[3][4][5][6] This unique mode of action places this compound in the IRAC Group 25B.[1][2]

Abamectin , a widely used acaricide and insecticide, is a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis.[7] Its mode of action involves the disruption of the nervous system of insects and mites.[7] Abamectin stimulates the release of gamma-aminobutyric acid (GABA) and binds to glutamate-gated chloride channels, leading to an influx of chloride ions that causes hyperpolarization of nerve and muscle cells, resulting in paralysis and death.[7]

Spiromesifen , a member of the spirocyclic tetronic acid chemical class, inhibits lipid biosynthesis in mites.[3][8] Specifically, it targets acetyl-CoA carboxylase (ACCase), a critical enzyme in the synthesis of fatty acids.[7] This disruption of lipid metabolism is effective against all developmental stages of mites, including eggs, nymphs, and adults, providing long-lasting control.[7][8]

Comparative Efficacy Data

The following tables summarize the lethal concentration (LC50) values and field efficacy data for this compound, abamectin, and spiromesifen against various spider mite species. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative LC50 Values against Adult Spider Mites

CompoundMite SpeciesLC50 (ppm or µ g/vial )Exposure TimeReference
This compoundTetranychus urticae1.2 ppm-[9]
Panonychus citri1.3 ppm-[9]
Panonychus ulmi1.8 ppm-[9]
AbamectinTetranychus urticae0.014 µ g/vial -[10]
Tetranychus cinnabarinusLD90: 0.82 ml/L24 hours[4][11]
Tetranychus urticae5.39 mg/L24 hours[12]
SpiromesifenTetranychus urticae14.086 µ g/vial -[10]

Table 2: Comparative Field Efficacy against Spider Mites

CompoundMite SpeciesApplication RateEfficacy (% mortality or reduction)Days After TreatmentReference
This compound 20SCTetranychus urticae100 ppm~100% mortality1[9]
Abamectin 1.9ECTetranychus urticae1.00 ml/L93.85% - 100% mortality1 - 14[13]
Spiromesifen 22.9SCTetranychus urticae0.80 ml/L87.30% - 93.90% mortality1 - 14[13]
AbamectinTetranychus urticae-Among the most effective treatments-[14]
SpiromesifenTetranychus urticae-Intermediate efficacy-[14]

Experimental Protocols

Acaricide Bioassay (Leaf-Dip Method)

A standardized leaf-dip bioassay is commonly employed to determine the toxicity of acaricides to spider mites.

  • Mite Rearing : Spider mites are reared on a suitable host plant, such as bean or tomato seedlings, in a controlled environment to ensure a consistent supply of test subjects.[4]

  • Preparation of Test Solutions : Serial dilutions of the test acaricides (this compound, abamectin, spiromesifen) are prepared in distilled water containing a non-ionic surfactant to ensure even spreading on the leaf surface. A control group using only distilled water and surfactant is also prepared.

  • Leaf Disc Preparation : Leaf discs of a uniform size (e.g., 2 cm diameter) are excised from untreated host plants.[4]

  • Treatment Application : Each leaf disc is individually immersed in one of the test solutions for a standardized duration (e.g., 5 seconds).[4] The treated discs are then allowed to air dry.

  • Mite Infestation : A specific number of adult female mites (e.g., 10-20) are carefully transferred onto each treated leaf disc using a fine brush.[4]

  • Incubation : The infested leaf discs are placed on moist cotton or agar in petri dishes to maintain turgidity and are incubated under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).[2]

  • Mortality Assessment : Mite mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.[2]

  • Data Analysis : The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 and LC90 values for each acaricide.[4]

Field Efficacy Trial

Field trials are essential to evaluate the performance of acaricides under real-world agricultural conditions.

  • Experimental Design : A Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4) for each treatment is established to minimize field variability.[3]

  • Plot Establishment : Individual treatment plots of a defined size are marked out in a field with a natural and uniform infestation of the target spider mite species.[3]

  • Treatments : The treatments consist of the acaricides being tested at their recommended field application rates, along with an untreated control.

  • Application : Acaricides are applied using calibrated spray equipment to ensure thorough coverage of the plant foliage.

  • Sampling : Pre-treatment and post-treatment mite populations are assessed at regular intervals (e.g., 3, 7, 14, and 21 days after application). This is typically done by randomly collecting a specific number of leaves from each plot and counting the number of motile mites (adults and nymphs) per leaf or per leaf area under a microscope.

  • Data Analysis : The percentage of mite population reduction for each treatment is calculated relative to the untreated control. The data are then subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.[3]

Visualizing Mechanisms and Workflows

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis MiteRearing Mite Rearing Infestation Mite Infestation MiteRearing->Infestation SolutionPrep Acaricide Solution Preparation Treatment Leaf Disc Treatment SolutionPrep->Treatment LeafDiscPrep Leaf Disc Preparation LeafDiscPrep->Treatment Treatment->Infestation Incubation Incubation Infestation->Incubation Mortality Mortality Assessment Incubation->Mortality DataAnalysis Data Analysis (Probit) Mortality->DataAnalysis LC50 LC50 Determination DataAnalysis->LC50

Caption: Generalized workflow for an acaricide leaf-dip bioassay.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA TCA Cycle ComplexI Complex I UQ Ubiquinone (UQ) ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase UQ->ComplexIII CytC->ComplexIV Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate Succinate->Fumarate This compound This compound (Pro-drug) ActiveMetabolite Active Metabolite (NH-form) This compound->ActiveMetabolite Metabolism in Mite ActiveMetabolite->ComplexII Inhibits G cluster_this compound This compound cluster_abamectin Abamectin cluster_spiromesifen Spiromesifen Mitochondria Mitochondria ComplexII Complex II Mitochondria->ComplexII Target Site NervousSystem Nervous System ChlorideChannels Glutamate-gated Chloride Channels NervousSystem->ChlorideChannels Target Site LipidMetabolism Lipid Metabolism ACCase Acetyl-CoA Carboxylase (ACCase) LipidMetabolism->ACCase Target Site

References

Unveiling the Interactive Effects of Pyflubumide with Other Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions between pesticides is paramount for developing effective and sustainable pest management strategies. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of Pyflubumide, a novel carboxanilide acaricide, when combined with other pesticides. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

This compound is a modern acaricide effective against various mite species, including those resistant to other pesticides.[1][2][3] It functions as a pro-acaricide, meaning it is converted into its active form, NNI-0711-NH, within the target pest.[3][4] This active metabolite inhibits the mitochondrial complex II (succinate dehydrogenase), a crucial enzyme in the electron transport chain, thereby disrupting cellular respiration and leading to mite mortality.[1][3] Given its unique mode of action, exploring its interactions with other pesticides is crucial for integrated pest management (IPM) programs.

Data Presentation: Joint Action of Acaricide Mixtures

The synergistic, additive, or antagonistic effect of pesticide mixtures is often quantified using a co-toxicity factor or synergistic ratio. A co-toxicity factor significantly greater than 100 indicates synergism, a value around 100 suggests an additive effect, and a value significantly less than 100 points to antagonism.

To illustrate the concept of synergistic interaction, the following table presents data from a study on the joint action of a mixture of two other mitochondrial inhibitors, fenpyroximate and propargite, against the two-spotted spider mite, Tetranychus urticae.

Table 1: Toxicity of Individual Acaricides and their Mixture against Tetranychus urticae [6]

AcaricideLC50 (mg/L)Co-toxicity Index of Mixture
Fenpyroximate19.86[7]1029[6]
Propargite77.05[8]
Mixture (Fenpyroximate + Propargite) Not Reported

Note: The co-toxicity index of 1029 demonstrates a significant synergistic effect between fenpyroximate and propargite.[6]

Table 2: Individual Toxicity of this compound and Fenpyroximate against Tetranychus urticae

AcaricideTarget PestLC50 (ppm)
This compoundTetranychus urticae (Adult)1.2[5]
FenpyroximateTetranychus urticae (Adult)5.67[8]

Experimental Protocols

The assessment of synergistic or antagonistic effects of pesticide mixtures typically involves the following key experimental steps:

1. Rearing of Target Organisms: A susceptible strain of the target pest, for example, the two-spotted spider mite (Tetranychus urticae), is reared on a suitable host plant (e.g., bean or peanut plants) under controlled laboratory conditions (e.g., 25±1°C, 60±5% relative humidity, and a 16:8 hour light:dark photoperiod).

2. Bioassays: The toxicity of individual pesticides and their mixtures is determined using a standardized bioassay method, such as the leaf-dip or slide-dip method.

  • Leaf-Dip Method: Leaf discs from the host plant are dipped into serial dilutions of the test solutions (individual pesticides and their mixtures) for a short period (e.g., 5-10 seconds). After air-drying, a known number of adult mites are transferred onto the treated leaf discs.

  • Slide-Dip Method: Adult mites are mounted on their dorsum onto double-sided sticky tape on a microscope slide and then dipped into the test solutions.

3. Mortality Assessment: Mortality is assessed at specific time points after treatment (e.g., 24, 48, and 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

4. Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the median lethal concentration (LC50) for each individual pesticide and their mixtures.

5. Calculation of Co-toxicity Factor: The co-toxicity factor (or synergistic ratio) is calculated to determine the nature of the interaction. One common method is as follows:

Co-toxicity Factor = (LC50 of pesticide A alone / LC50 of pesticide A in the mixture) x 100

A co-toxicity factor significantly greater than 100 indicates synergism, a value around 100 indicates an additive effect, and a value below 100 indicates antagonism.

Mandatory Visualization

Below are diagrams illustrating the mitochondrial electron transport chain and a typical experimental workflow for assessing pesticide synergism.

Mitochondrial Electron Transport Chain cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space Succinate Succinate Fumarate Fumarate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- NADH NADH NAD+ NAD+ ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e- Q Q ComplexI->Q e- H_ions H+ ComplexI->H_ions H+ pump ComplexII->Q e- ComplexIII Complex III CytC Cyt C ComplexIII->CytC e- ComplexIII->H_ions H+ pump ComplexIV Complex IV ComplexIV->H_ions H+ pump O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Q->ComplexIII e- CytC->ComplexIV e- H_ions->ATP_Synthase H+ flow H2O H2O Fenpyroximate Fenpyroximate Fenpyroximate->ComplexI Inhibits This compound This compound This compound->ComplexII Inhibits

Caption: Mitochondrial electron transport chain showing the inhibition sites of this compound (Complex II) and Fenpyroximate (Complex I).

Pesticide Synergism Experimental Workflow cluster_setup Experimental Setup cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_results Results Pest_Rearing 1. Rear Target Pest (e.g., Tetranychus urticae) Treatment_App 3. Apply Treatments (Leaf-dip or Slide-dip) Pest_Rearing->Treatment_App Pesticide_Prep 2. Prepare Pesticide Solutions (Individual & Mixtures) Pesticide_Prep->Treatment_App Incubation 4. Incubate under Controlled Conditions Treatment_App->Incubation Mortality_Assess 5. Assess Mortality (e.g., at 24, 48, 72h) Incubation->Mortality_Assess Data_Analysis 6. Probit Analysis (Calculate LC50) Mortality_Assess->Data_Analysis Synergism_Calc 7. Calculate Co-toxicity Factor Data_Analysis->Synergism_Calc Conclusion 8. Determine Interaction (Synergism, Additive, Antagonism) Synergism_Calc->Conclusion

References

A Comparative Environmental Impact Assessment: Pyflubumide vs. Older Acaricides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the environmental footprint of a novel acaricide in comparison to established alternatives, supported by experimental data and methodologies.

The development of new pesticides is increasingly scrutinized for its environmental impact, demanding a thorough evaluation of their effects on non-target organisms and ecosystems. This guide provides a comprehensive comparison of the environmental profile of Pyflubumide, a modern carboxanilide acaricide, with that of older, more conventional acaricides from different chemical classes: the organophosphate Chlorpyrifos, the pyrethroid Bifenthrin, the organochlorine Dicofol, and the avermectin Abamectin. This objective analysis, supported by quantitative data and detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in pest management and new product development.

Executive Summary

This compound generally exhibits a more favorable environmental profile compared to the selected older acaricides. Key advantages include its low toxicity to a wide range of non-target terrestrial arthropods, including beneficial insects like honeybees, and its ready biodegradability with low potential for bioaccumulation. In contrast, the older acaricides assessed here often present higher risks to non-target organisms, particularly aquatic life, and some exhibit greater persistence in the environment.

Comparative Ecotoxicology

The following tables summarize the acute toxicity of this compound and the selected older acaricides to various non-target organisms. It is crucial to note that toxicity can vary significantly depending on the species, formulation, and environmental conditions.

Table 1: Acute Toxicity to Terrestrial Organisms

AcaricideChemical ClassBirds (LD50, mg/kg bw)Honeybee (Contact LD50, µ g/bee )Earthworm (LC50, mg/kg soil)
This compound Carboxanilide>2000 (Bobwhite Quail)>200>1000
Chlorpyrifos Organophosphate8 - 32 (various species)0.057 - 0.125 - 350
Bifenthrin Pyrethroid>2150 (Bobwhite Quail)0.014 - 0.291.7 - 12.5
Dicofol Organochlorine1418 - 3010 (various species)[1]Not toxic to bees[1]>1000
Abamectin Avermectin>2000 (Bobwhite Quail)[2]0.002 - 0.00928

Table 2: Acute Toxicity to Aquatic Organisms

AcaricideChemical ClassFish (96h LC50, mg/L)Aquatic Invertebrates (48h EC50, mg/L)Algae (72-96h EC50, mg/L)
This compound Carboxanilide0.61 (Rainbow Trout)0.16 (Daphnia magna)>1.0
Chlorpyrifos Organophosphate0.003 - 0.05 (various species)0.0001 - 0.0016 (Daphnia magna)0.13 - 0.56
Bifenthrin Pyrethroid0.00015 - 0.00035 (various species)0.00016 - 0.0016 (Daphnia magna)>0.01
Dicofol Organochlorine0.053 - 0.37 (various species)[1]0.06 (Mysid shrimp)[1]0.075[1]
Abamectin Avermectin0.003 - 0.0096 (various species)[2]0.0003 (Daphnia magna)>0.1

Environmental Fate and Behavior

The persistence and mobility of an acaricide in the environment are critical factors determining its long-term impact. The following table compares the environmental fate characteristics of this compound and the selected older acaricides.

Table 3: Environmental Fate Parameters

AcaricideSoil Half-life (DT50, days)Water Half-life (DT50, days)Bioconcentration Factor (BCF)
This compound 14 - 58Readily biodegradable[3][4]Low potential
Chlorpyrifos 60 - 120 (can be longer)1.5 - 20 (hydrolysis)100 - 5100
Bifenthrin 65 - 125Stable to hydrolysis2360
Dicofol 60 (moderately persistent)[1]47 - 85 (pH 5), rapid at pH >7[1]High tendency to bioaccumulate[4]
Abamectin 20 - 44 (rapid degradation)[2]Rapid photodegradation (8 hours - 1 day)[2]52 - 69

Experimental Protocols

A standardized approach is essential for the reliable assessment of the environmental impact of pesticides. Below are detailed methodologies for key experiments cited in this guide.

Acute Toxicity to Daphnia magna

This test is performed to determine the concentration of a substance that is lethal to 50% of the test organisms (Daphnia magna) within a 48-hour period.

  • Test Organisms: Daphnia magna neonates (<24 hours old) are used.

  • Test Conditions: The test is conducted in a defined culture medium at a constant temperature (e.g., 20 ± 2°C) with a 16-hour light and 8-hour dark cycle.

  • Procedure:

    • A range of test concentrations of the acaricide are prepared in the culture medium.

    • A control group with no acaricide is also included.

    • A specified number of daphnids (e.g., 20) are introduced into each test vessel containing the different concentrations.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Soil Degradation (Aerobic)

This study determines the rate of degradation of an acaricide in soil under aerobic conditions.

  • Test Soil: A well-characterized soil with known properties (e.g., texture, organic carbon content, pH) is used.

  • Test Conditions: The soil is maintained at a constant temperature (e.g., 20 ± 2°C) and moisture content (e.g., 40-60% of maximum water holding capacity) in the dark.

  • Procedure:

    • The test acaricide, typically radiolabeled, is applied to the soil samples.

    • At various time intervals, soil samples are taken and extracted.

    • The concentration of the parent compound and its major metabolites are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

  • Data Analysis: The degradation rate constant and the half-life (DT50) of the acaricide in the soil are calculated using appropriate kinetic models (e.g., first-order kinetics).

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can aid in their understanding. The following diagrams illustrate the mode of action of this compound and a general workflow for ecotoxicity testing.

Pyflubumide_Mode_of_Action cluster_mitochondrion Within the Mitochondrion This compound This compound (Pro-acaricide) Active_Metabolite Active Metabolite (NH-form) This compound->Active_Metabolite Metabolic Activation (in mite) Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Active_Metabolite->Complex_II Inhibits Mitochondrion Mite Mitochondrion ETC Electron Transport Chain Energy_Depletion Energy Depletion Complex_II->Energy_Depletion Disruption leads to ATP_Production ATP Production ETC->ATP_Production Drives Cellular_Respiration Cellular Respiration ATP_Production->Cellular_Respiration Essential for Mite_Death Mite Death Energy_Depletion->Mite_Death

Caption: Mode of action of this compound in target mites.

Ecotoxicity_Testing_Workflow cluster_tier1 Tier 1: Acute Laboratory Studies cluster_tier2 Tier 2: Chronic & Sub-lethal Effects cluster_tier3 Tier 3: Higher-Tier & Field Studies Acute_Oral Acute Oral Toxicity (e.g., Rat, Bird) Risk_Assessment Environmental Risk Assessment Acute_Oral->Risk_Assessment Acute_Contact Acute Contact Toxicity (e.g., Honeybee) Acute_Contact->Risk_Assessment Acute_Aquatic Acute Aquatic Toxicity (e.g., Fish, Daphnia) Reproductive_Tox Reproductive Toxicity (e.g., Daphnia, Bird) Acute_Aquatic->Reproductive_Tox If concern Acute_Aquatic->Risk_Assessment Mesocosm Mesocosm Studies (Simulated Ecosystem) Reproductive_Tox->Mesocosm If high risk Reproductive_Tox->Risk_Assessment Growth_Inhibition Growth Inhibition (e.g., Algae, Fish) Growth_Inhibition->Risk_Assessment Mesocosm->Risk_Assessment Field_Studies Field Studies (Real-world Conditions) Field_Studies->Risk_Assessment

References

Benchmarking the Selectivity of Pyflubumide Against Beneficial Mites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyflubumide's selectivity profile against beneficial mites, supported by experimental data. This compound is a novel carboxanilide acaricide developed by Nihon Nohyaku Co., Ltd., demonstrating high efficacy against key phytophagous mites, including strains resistant to conventional acaricides.[1][2][3] A key advantage of this compound is its favorable safety profile for non-target arthropods, making it a suitable component for Integrated Pest Management (IPM) programs.[1][2][4][5][6]

Executive Summary

This compound exhibits a high degree of selectivity, effectively controlling target spider mite species while demonstrating low toxicity to a range of beneficial arthropods, including predatory mites.[1][2] This selectivity is primarily attributed to its unique mode of action. This compound itself is a pro-acaricide, meaning it is converted into its active form, a deacylated metabolite (NH-form), within the target spider mite.[4][5][6][7] This active metabolite is a potent inhibitor of the mitochondrial complex II (succinate dehydrogenase) in the electron transport chain, disrupting energy metabolism and leading to mite mortality.[1][2][4][5][7] The inhibitory action is highly specific to spider mite mitochondria, with significantly lower impact on the mitochondria of other organisms, which accounts for its selective toxicity.[1][7]

Data Presentation

The following tables summarize the quantitative data on the biological activity of this compound against target pests and its effects on non-target, beneficial organisms.

Table 1: Acaricidal Spectrum of this compound against Pest Mites

Common NameScientific NameTest StageLC50 (mg a.i./L)
Two-spotted spider miteTetranychus urticaeAdult1.2
Kanzawa spider miteTetranychus kanzawaiAdult1.9
Citrus red mitePanonychus citriAdult1.3
European red mitePanonychus ulmiAdult2.2
Pink citrus rust miteAculops pelekassiAdult, Larva>100
Broad mitePolyphagotarsonemus latusAdult, Larva>100
Data sourced from a study on the development of this compound.[1]

Table 2: Effects of this compound on Beneficial Arthropods

Common NameScientific NameTest StageLC50 or equivalent (mg a.i./L)
Predatory mitePhytoseiulus persimilisEgg>200
Predatory miteAmblyseius californicusAdult>100
Predatory miteAmblyseius swirskiiEgg>200
Honey beeApis melliferaAdult>200
Hornfaced beeOsmia cornifronsAdult>100
Lady beetleHarmonia axyridisAdult>100
Predatory midgeAphidoletes aphidimyzaLarva>100
Parasite waspApanteles glomeratusPupa>200
Predatory bugOrius strigicollisAdult>100
Wolf spiderPardosa pseudoannulataLarva>200
This table highlights the low toxicity of this compound to a range of beneficial insects and mites.[1]

Table 3: Inhibitory Activity of this compound and its Active Metabolite (NH-form) against Mitochondrial Complex II

SpeciesCommon NameIC50 (µM) - this compoundIC50 (µM) - NH-form
Tetranychus urticaeTwo-spotted spider mite>100.025
Apis melliferaHoney beeNT>1
Spodoptera lituraCommon cutwormNT>10
Rattus norvegicusNorway rat>1>10
Oncorhynchus mykissRainbow trout>10>10
NT = Not Tested. The data clearly shows the high inhibitory potency of the NH-form specifically against the spider mite's mitochondrial complex II.[1][5]

Experimental Protocols

The data presented above is derived from rigorous experimental procedures designed to assess the efficacy and selectivity of acaricides.

Acaricidal Activity Bioassay (Leaf Disc Method)

This method is a standard laboratory procedure for evaluating the toxicity of pesticides to mites.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent and then diluted with water containing a surfactant to create a series of concentrations.

  • Treatment of Leaf Discs: Leaf discs (e.g., from kidney bean or citrus leaves) are dipped into the test solutions for a short period (e.g., 5 seconds) and allowed to air dry. Control discs are treated with a water and surfactant solution only.

  • Mite Infestation: A specific number of adult female mites are transferred onto the treated surface of each leaf disc.

  • Incubation: The leaf discs are placed on a moistened cotton pad in a petri dish and kept under controlled conditions (e.g., 25°C, 16 hours of light).

  • Mortality Assessment: The number of dead and live mites is counted after a set period (e.g., 48 hours). Mites that are unable to walk when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration that kills 50% of the test population.[8]

Mitochondrial Complex II Inhibition Assay

This biochemical assay is used to determine the specific mode of action of the compound.

  • Mitochondria Isolation: Mitochondria are isolated from the target organism (e.g., two-spotted spider mites) and non-target organisms through a process of homogenization and differential centrifugation.

  • Enzyme Activity Measurement: The activity of mitochondrial complex II (succinate-ubiquinone oxidoreductase) is measured spectrophotometrically. This typically involves monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), in the presence of succinate.

  • Inhibition Assay: The isolated mitochondria are incubated with various concentrations of the test compound (this compound and its NH-form metabolite).

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is determined.[7] This allows for a direct comparison of the compound's potency against the target enzyme from different species.

Mandatory Visualization

Signaling Pathway

cluster_mite Inside Spider Mite cluster_mitochondrion Mitochondrion This compound This compound (Pro-acaricide) Metabolism Metabolic Activation (Deacylation) This compound->Metabolism NH_form Active NH-form (NNI-0711-NH) Metabolism->NH_form ComplexII Mitochondrial Complex II (SDH) NH_form->ComplexII Inhibition ETC Electron Transport Chain ComplexII->ETC e- ATP ATP Production (Energy) ETC->ATP Death Mite Death ATP->Death Depletion

Caption: this compound's mode of action within a target spider mite.

Experimental Workflow

cluster_setup Experiment Setup cluster_exposure Exposure Phase cluster_analysis Data Collection & Analysis A1 Rear Pest & Beneficial Mite Colonies B2 Introduce Mites to Treated Surface A1->B2 A2 Prepare Test Substance (this compound Dilutions) B1 Treat Leaf Discs with Test Substance A2->B1 A3 Prepare Leaf Discs (or other substrate) A3->B1 B1->B2 B3 Incubate under Controlled Conditions B2->B3 C1 Assess Mite Mortality (after 24/48h) B3->C1 C2 Perform Probit Analysis C1->C2 C3 Calculate LC50 Values C2->C3 D1 Compare LC50: Pest vs. Beneficial Mites C3->D1 E1 Determine Selectivity Ratio D1->E1

Caption: Workflow for assessing acaricide selectivity on mites.

References

Unveiling the Potency of Pyflubumide: A Comparative Guide Correlating In Vitro Mitochondrial Inhibition with In Vivo Acaricidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Pyflubumide's performance against alternative acaricides, supported by experimental data. We delve into the in vitro mitochondrial assays that underpin its mode of action and correlate these findings with its potent in vivo efficacy, offering a comprehensive overview for assessing its potential in pest management strategies.

This compound stands out as a next-generation acaricide, functioning as a pro-drug that is metabolized into its active form, a potent inhibitor of mitochondrial complex II (succinate dehydrogenase - SDH). This targeted action on the mitochondrial respiratory chain is highly selective for spider mites, translating to impressive efficacy in field applications with a favorable safety profile for non-target organisms.

Quantitative Performance Analysis

The following tables summarize the key quantitative data from in vitro and in vivo studies, facilitating a direct comparison of this compound's activity with other mitochondrial inhibitors and acaricides.

Table 1: In Vitro Inhibitory Activity of this compound and its Active Metabolite (NH-form) against Mitochondrial Complex II

SpeciesCommon NameThis compound IC50 (µM)Active NH-form IC50 (µM)
Tetranychus urticaeTwo-spotted spider mite>100.025[1]
Apis melliferaHoney beeNot Tested>1
Spodoptera lituraCommon cutwormNot Tested>10
Calliphora vicinaNorthern blowflyNot Tested>10
Mammalian (Rat)->100>100

Table 2: In Vivo Acaricidal Efficacy of this compound against Various Spider Mite Species

SpeciesCommon NameLife StageLC50 (ppm)
Tetranychus urticaeTwo-spotted spider miteAdult1.2[2]
Panonychus citriCitrus red miteAdult1.3[2]
Panonychus ulmiEuropean red miteAdult1.8[2]
Tetranychus kanzawaiKanzawa spider miteAdult1.3[2]

Table 3: Comparative In Vivo Efficacy of this compound and Other Acaricides against the Two-Spotted Spider Mite (Tetranychus urticae)

AcaricideMode of Action Classification (IRAC)Reported LC50 (ppm)
This compound 25B (Mitochondrial Complex II inhibitor) 1.2 [2]
Bifenazate20D (Mitochondrial Complex III inhibitor)Efficacy can be variable, with some populations showing resistance[3]
Spiromesifen23 (Lipid biosynthesis inhibitor)Primarily effective on eggs and juveniles[3]
Abamectin6 (Chloride channel activator)Resistance has been documented in some populations[3]
Cyflumetofen25A (Mitochondrial Complex II inhibitor)Effective against motile stages[3]
Fenpyroximate21A (Mitochondrial Complex I inhibitor)Effective against motile stages[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

In Vitro Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay

This spectrophotometric assay measures the enzymatic activity of mitochondrial complex II by monitoring the reduction of an artificial electron acceptor.

1. Preparation of Mitochondria:

  • Isolate mitochondria from the target organism (e.g., spider mites, mammalian tissue) through differential centrifugation of tissue homogenates. The homogenization buffer should be ice-cold and typically contains sucrose, buffer (e.g., Tris-HCl), and a chelating agent (e.g., EDTA) to maintain mitochondrial integrity.

2. Assay Principle:

  • The activity of succinate dehydrogenase is determined by measuring the rate of reduction of an electron acceptor dye, such as 2,6-dichlorophenolindophenol (DCPIP) or p-iodonitrotetrazolium Violet (INT).[4][5] In the presence of succinate, complex II donates electrons to the dye, causing a measurable change in its absorbance.

3. Assay Procedure (using DCPIP):

  • The reaction mixture contains a suitable buffer (e.g., phosphate buffer), sodium succinate as the substrate, and DCPIP.

  • The reaction is initiated by adding the mitochondrial preparation to the reaction mixture.

  • The decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP, is monitored over time using a spectrophotometer.[4][6]

  • To determine the IC50 value of an inhibitor, the assay is performed with varying concentrations of the test compound, and the concentration that inhibits 50% of the enzyme activity is calculated.

In Vivo Acaricidal Efficacy Bioassay (Leaf-Dip Method)

This method is a standard procedure for evaluating the toxicity of acaricides to spider mites.

1. Preparation of Test Solutions:

  • Prepare a series of dilutions of the test acaricide in a suitable solvent (e.g., water with a surfactant to ensure even spreading).

2. Leaf Disc Preparation:

  • Cut leaf discs from a suitable host plant (e.g., bean or citrus leaves) that is not treated with any pesticides.

3. Treatment Application:

  • Immerse each leaf disc in a specific concentration of the test solution for a set period (e.g., 5-10 seconds).[7]

  • Allow the leaf discs to air dry completely. Control discs are dipped in the solvent solution without the acaricide.

4. Mite Infestation:

  • Place a known number of adult female spider mites (e.g., 20-30) onto the treated surface of each leaf disc.[8]

5. Incubation and Assessment:

  • Maintain the leaf discs in a controlled environment (temperature, humidity, and photoperiod).

  • Assess mite mortality at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

6. Data Analysis:

  • Correct the mortality data for control mortality using Abbott's formula.

  • Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the test population) and other toxicity parameters.[8]

Visualizing the Mode of Action and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's active metabolite and the general workflow from in vitro discovery to in vivo validation.

Pyflubumide_Pathway cluster_mite Spider Mite cluster_mitochondrion Mitochondrion This compound This compound (Pro-acaricide) Metabolism Metabolic Activation This compound->Metabolism NH_form Active NH-form Metabolism->NH_form ComplexII Complex II (Succinate Dehydrogenase) NH_form->ComplexII Inhibition e_flow Electron Flow ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Oxidation

Caption: this compound's mechanism of action within a spider mite.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Efficacy cluster_correlation Correlation & Analysis Mito_Isolation Mitochondria Isolation (from target & non-target species) ComplexII_Assay Mitochondrial Complex II Activity Assay Mito_Isolation->ComplexII_Assay IC50_Determination IC50 Determination (Selectivity Assessment) ComplexII_Assay->IC50_Determination Bioassay Acaricide Bioassay (e.g., Leaf-Dip Method) IC50_Determination->Bioassay Candidate Selection & Formulation Development Correlation Correlate In Vitro Potency with In Vivo Efficacy IC50_Determination->Correlation LC50_Determination LC50 Determination (Potency Assessment) Bioassay->LC50_Determination Field_Trials Field Trials (Efficacy & Crop Safety) LC50_Determination->Field_Trials LC50_Determination->Correlation

Caption: General workflow for correlating in vitro and in vivo data.

Correlating In Vitro Assays with In Vivo Efficacy

The data presented clearly demonstrates a strong correlation between the in vitro inhibitory activity of this compound's active metabolite and its in vivo acaricidal efficacy. The potent and selective inhibition of spider mite mitochondrial complex II observed in vitro (IC50 of 0.025 µM) directly translates to high toxicity against various spider mite species in vivo (LC50 values ranging from 1.1 to 1.8 ppm).[1][2]

Conversely, the significantly lower inhibitory activity against mitochondria from non-target organisms, such as honey bees and mammals, aligns with the observed low toxicity of this compound to these species in field and laboratory studies.[1] This high degree of selectivity is a key advantage of this compound, making it a valuable tool for integrated pest management (IPM) programs.

The pro-drug nature of this compound, requiring metabolic activation within the target pest, further contributes to its selectivity. The rapid conversion to the active NH-form in spider mites ensures potent acaricidal action, while slower or different metabolic pathways in other organisms may prevent the accumulation of the toxic metabolite.[9]

References

Independent Verification of Pyflubumide Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acaricidal efficacy of Pyflubumide with alternative compounds. The data presented is sourced from publicly available scientific literature and is intended to assist researchers in the independent verification of product performance. Detailed experimental protocols for key bioassays are provided, along with visualizations of the compound's mechanism of action and experimental workflows.

Data Presentation: Comparative Efficacy of Acaricides

The following tables summarize the 50% lethal concentration (LC50) values of this compound and several alternative acaricides against two key spider mite species: the two-spotted spider mite (Tetranychus urticae) and the citrus red mite (Panonychus citri). Lower LC50 values indicate higher toxicity and efficacy.

Table 1: Comparative LC50 Values against Tetranychus urticae

AcaricideMode of Action (IRAC Group)LC50 (mg a.i./L)Citation(s)
This compound Mitochondrial Complex II inhibitor (25B)1.2[1]
CyenopyrafenMitochondrial Complex II inhibitor (25A)0.240[2][3]
CyflumetofenMitochondrial Complex II inhibitor (25A)0.415[2][4][3]
BifenazateMitochondrial Complex III inhibitor (20D)3.583 - 4.13[2][4][3][5][6]
AcequinocylMitochondrial Complex III inhibitor (20B)35.56
SpiromesifenLipid synthesis inhibitor (23)133.4
EtoxazoleMite growth inhibitor (10B)267.7 (adults), 0.040 (eggs)[2][4][3]
FenpyroximateMitochondrial Complex I inhibitor (21A)1.16 - 19.86[7]
PyridabenMitochondrial Complex I inhibitor (21A)39.69 - 156[2][4][3][7][8][9][10]

Table 2: Comparative LC50 Values against Panonychus citri

AcaricideMode of Action (IRAC Group)LC50 (mg a.i./L)Citation(s)
This compound Mitochondrial Complex II inhibitor (25B)1.3[1]
AbamectinChloride channel activator (6)0.110 (LC50)
SpirodiclofenLipid synthesis inhibitor (23)1.954 (eggs)[2]
AcequinocylMitochondrial Complex III inhibitor (20B)36.25 (fumigant toxicity)

Experimental Protocols

Acaricide Efficacy Bioassay (Leaf-Dip Method)

This protocol is a generalized procedure for determining the toxicity of acaricides to adult spider mites.

Objective: To determine the LC50 value of a test compound against adult spider mites.

Materials:

  • Healthy, untreated host plant leaves (e.g., bean, citrus)

  • Stock solution of the test acaricide in a suitable solvent (e.g., acetone with a surfactant like Triton X-100)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper or cotton pads

  • Fine camel hair brush

  • Stereomicroscope

  • Environmental chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Leaf Discs: Cut leaf discs of a uniform size (e.g., 2-3 cm diameter) from healthy host plant leaves. Place each disc, abaxial (lower) side up, on a water-saturated filter paper or cotton pad in a Petri dish to maintain turgidity.

  • Preparation of Test Solutions: Prepare a series of at least five serial dilutions of the test acaricide from the stock solution using distilled water. A control solution containing only distilled water and the solvent/surfactant should also be prepared.

  • Treatment: Immerse each leaf disc in a test solution for a standardized period (e.g., 5-10 seconds). Allow the discs to air dry completely in a fume hood.

  • Mite Infestation: Using a fine camel hair brush, carefully transfer a known number of healthy, adult female spider mites (e.g., 20-30) onto each treated leaf disc.

  • Incubation: Place the Petri dishes in an environmental chamber under controlled conditions.

  • Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of dead mites on each disc under a stereomicroscope. Mites that are unable to move when prodded gently with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.

Mitochondrial Complex II Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of compounds on mitochondrial complex II (succinate dehydrogenase).

Objective: To determine the in vitro inhibitory activity (IC50) of a compound against mitochondrial complex II.

Materials:

  • Mitochondria isolated from spider mites

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Substrate: Succinate

  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)

  • Inhibitors for other complexes (e.g., rotenone for Complex I, potassium cyanide for Complex IV)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from a large population of spider mites using differential centrifugation. The final mitochondrial pellet is resuspended in an appropriate isolation buffer.

  • Assay Preparation: In a 96-well microplate, add the assay buffer, inhibitors for other complexes, and the isolated mitochondria.

  • Compound Addition: Add various concentrations of the test compound (or its active metabolite) to the wells. A solvent control should also be included.

  • Initiation of Reaction: Start the reaction by adding the substrate (succinate) and the electron acceptor (DCPIP).

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the decrease in absorbance at 600 nm over time. The reduction of DCPIP by electrons from succinate results in a color change and a decrease in absorbance.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Mandatory Visualization

Pyflubumide_Metabolism_and_Action This compound This compound (Pro-acaricide) Metabolism Metabolic Activation (Hydrolysis) This compound->Metabolism Enters Mite Active_Metabolite NH-form (Active Acaricide) Metabolism->Active_Metabolite Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Active_Metabolite->Complex_II Inhibits ETC Electron Transport Chain Complex_II->ETC Part of ATP_Production ATP Production ETC->ATP_Production Drives

Caption: Metabolic activation and mechanism of action of this compound.

Acaricide_Efficacy_Workflow start Start prep_leaves Prepare Host Plant Leaf Discs start->prep_leaves prep_solutions Prepare Acaricide Dilutions start->prep_solutions treatment Treat Leaf Discs (Leaf-Dip) prep_leaves->treatment prep_solutions->treatment dry Air Dry Treated Discs treatment->dry infest Infest Discs with Adult Spider Mites dry->infest incubate Incubate under Controlled Conditions infest->incubate assess Assess Mite Mortality incubate->assess analyze Data Analysis (Probit Analysis) assess->analyze end Determine LC50 analyze->end

Caption: Generalized workflow for an acaricide efficacy bioassay.

References

Safety Operating Guide

Proper Disposal Procedures for Pyflubumide

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of Pyflubumide, ensuring the safety of laboratory personnel and the protection of the environment. These procedures are intended for researchers, scientists, and drug development professionals.

Core Principles of this compound Disposal

This compound is classified as very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, it is imperative that it is not released into the environment. Avoid pouring any amount of this compound, whether in concentrated or diluted form, down sinks, toilets, or any drains that lead to sewers or public waters[1][4][5][6]. The primary goal is to manage this compound waste through designated hazardous waste streams.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment to prevent inhalation and contact with eyes and skin.[4]

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[1][2][7]

  • Clothing: A lab coat or protective clothing.[1][2]

  • Ventilation: Ensure work is conducted in a well-ventilated area or with local exhaust equipment.[4][7]

Disposal of Unused or Waste this compound (Concentrate)

Unwanted or expired this compound concentrate must be treated as hazardous waste.

Step-by-Step Protocol:

  • Do Not Attempt Neutralization: Do not try to neutralize or dispose of the chemical yourself.

  • Secure and Label: Ensure the waste is in its original or a suitable, tightly sealed, and clearly labeled container.[8]

  • Store Safely: Store the container in a locked, well-ventilated area away from incompatible materials until disposal.[1][2][4]

  • Professional Disposal: Arrange for disposal by subcontracting to a licensed waste disposer authorized by local or prefectural authorities.[4] The waste code should be assigned in discussion with the disposal company.[1]

Disposal of Diluted this compound Solutions

For leftover diluted solutions from experimental use:

  • Preferred Method - Use as Intended: The best practice is to avoid generating waste by only preparing the amount of solution needed for the task. If excess solution remains, it should be used up according to its intended application, if possible.[5][8]

  • If Unusable: If the solution cannot be used, it must be collected as hazardous waste. Do not pour it down the drain.[5][6]

  • Collection: Collect the diluted waste in a clearly labeled, sealable container for collection by a certified hazardous waste handler.

Disposal of Empty this compound Containers

Empty containers may retain product residue and must be handled carefully.[1] Never reuse a pesticide container for any other purpose.[6][8]

Triple-Rinsing Protocol: This procedure ensures that containers are as free from residue as possible before disposal.

  • Initial Draining: Empty the container completely into the application equipment or a collection vessel for waste.[4]

  • First Rinse: Fill the container about one-quarter full with a suitable solvent (e.g., water, as appropriate for the formulation).

  • Shake: Securely cap the container and shake it for 30 seconds.

  • Collect Rinsate: Pour the rinsate into the application equipment or a designated hazardous waste container.

  • Repeat: Repeat the rinsing process two more times.

  • Final Disposal: After triple-rinsing, the container should be disposed of in accordance with local regulations, which may include recycling, recovery, or placement in municipal waste.[4] Check with your institution's environmental safety office or local waste authority for specific guidance.

Management of Spills and Contaminated Materials

In the event of a spill, take the following steps:

  • Isolate and Ventilate: Isolate the spill area and ensure it is well-ventilated.[4]

  • Containment: Prevent the spill from spreading or entering drains or waterways.[1][4]

  • Absorption: For liquid spills, use an absorbent material like vermiculite, dry sand, or earth. For dry spills, carefully sweep up the material to avoid generating dust.[4]

  • Collection: Place all contaminated materials (absorbents, cloths, soil, etc.) into a sealable, clearly labeled container.[4][9]

  • Disposal: The sealed container must be disposed of as hazardous waste through an authorized contractor.[9]

Quantitative Data on Environmental Impact

Proper disposal is critical due to this compound's toxicity to aquatic organisms. The following table summarizes key environmental toxicity data.

OrganismEndpointValueReference
Temperate Freshwater Aquatic InvertebrateEC₅₀ (48 hour)0.16 mg/L[10]
Predatory MitesLC₃₀>500 mg/L[11]
Rainbow Trout->10 mg/L (Non-toxic)[11]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Pyflubumide_Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type concentrate Unused / Expired Concentrate waste_type->concentrate  Concentrate diluted Diluted Solution waste_type->diluted Diluted   container Empty Container waste_type->container Container spill Spill Debris / Contaminated PPE waste_type->spill Spill Debris label_hw Secure in sealed, labeled container concentrate->label_hw use_up Can solution be used per protocol? diluted->use_up triple_rinse Perform Triple-Rinse Procedure container->triple_rinse spill->label_hw apply_label Apply to labeled use site use_up->apply_label Yes collect_hw Collect as Hazardous Waste use_up->collect_hw No dispose_container Dispose of container per local regulations (e.g., recycling, waste) triple_rinse->dispose_container collect_rinsate Collect all rinsate triple_rinse->collect_rinsate collect_rinsate->collect_hw collect_hw->label_hw store_hw Store in locked, ventilated area label_hw->store_hw professional_disposal Dispose via Authorized Hazardous Waste Contractor store_hw->professional_disposal

Caption: Logical workflow for the safe disposal of this compound waste streams.

References

Personal protective equipment for handling Pyflubumide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Pyflubumide in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified with specific hazards that necessitate careful handling. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard ClassCategoryHazard Statement
Specific target organ toxicity, single exposureCategory 1Causes damage to organs[1]
Specific target organ toxicity, repeated exposureCategory 1 & 2Causes damage to organs through prolonged or repeated exposure[1][2]
Hazardous to the aquatic environment, acute hazardCategory 1Very toxic to aquatic life[1][2][3]
Hazardous to the aquatic environment, chronic hazardCategory 1Very toxic to aquatic life with long lasting effects[2][3]
Acute toxicity (Oral, Dermal, Inhalation)Harmful/ToxicHarmful or toxic if swallowed, in contact with skin, or if inhaled[3]
Serious eye irritationCategory 2Causes serious eye irritation[3]
CarcinogenicityCategory 1B/May cause cancerMay cause cancer[3]
Reproductive toxicityCategory 2/May damage fertilitySuspected of damaging fertility or the unborn child[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[2] The following table outlines the required equipment.

Body PartRequired PPESpecifications and Remarks
Hands Chemical-resistant glovesNitrile rubber gloves are recommended with a minimum thickness of 0.38 mm and a breakthrough time of >480 minutes.[4] Always wash hands thoroughly after handling.[2][4]
Eyes/Face Safety glasses with side-shields or gogglesMust comply with EN166 or equivalent standards.[4] A face shield may be required for splash-prone activities.
Body Protective clothing / Laboratory coatA lab coat should be worn and stored separately from personal clothing.[4] For significant exposure risk, a chemical-resistant suit may be necessary.[5]
Respiratory Respiratory protectionUse only outdoors or in a well-ventilated area.[3] If ventilation is inadequate or dust is generated, a suitable respiratory protective device is required.[4]

Operational and Handling Protocols

Safe handling practices are crucial to minimize risk. Work in a designated area, preferably in a chemical fume hood or a well-ventilated laboratory.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all safety precautions have been read and understood.[3] Confirm that safety showers and eye-wash stations are accessible.[2]

  • Engineering Controls: Handle the substance in a tightly covered environment or use local exhaust ventilation to control exposure.[2]

  • Personal Practices: Do not eat, drink, or smoke in the handling area.[2][3] Avoid contact with eyes, skin, and clothing, and prevent inhalation of dust or vapors.[2]

  • Post-Handling: After handling, wash hands and face thoroughly.[2] Clean all equipment and decontaminate the work area.

Storage Plan:

  • Store in a locked, well-ventilated place away from direct sunlight and heat sources.[2][4]

  • Keep the container tightly sealed.[2][4] The recommended storage temperature is between 2-10 °C.[4]

  • Use a light-shielding, airtight container for storage.[2]

  • Store away from foodstuffs.[4]

Emergency Procedures

In the event of an emergency, follow these established protocols.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical advice/attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek immediate medical advice/attention.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical advice/attention.[2][3][4]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice/attention.[2][3]

Accidental Release (Spill) Plan:

  • Evacuate: Immediately isolate the leakage area and keep unauthorized personnel away.[2]

  • Ventilate: Ensure the area is well-ventilated before entering.[2]

  • Protect: Wear appropriate PPE, including respiratory protection, gloves, eye protection, and a protective suit, before attempting cleanup.[2][6]

  • Contain: Prevent the substance from entering sewers or public waters.[2][4]

  • Clean-up: Carefully sweep up the material to avoid generating dust.[2] Collect the spilled substance into a sealable, empty container for disposal.[2]

  • Decontaminate: Wash the spill area with large amounts of water.[2] For larger spills, consult the Safety Data Sheet (SDS) for appropriate deactivating materials such as hydrated lime or detergent.[6]

  • Dispose: Dispose of the contaminated material as hazardous waste according to regulations.[4]

This compound Spill Response Workflow

Spill_Response_Workflow start Spill Detected isolate_area Isolate Spill Area & Keep Personnel Away start->isolate_area don_ppe Wear Full PPE (Gloves, Goggles, Respirator, Suit) isolate_area->don_ppe assess_spill Assess Spill Size & Ventilate Area don_ppe->assess_spill contain_spill Contain Spill (Prevent spread to drains) assess_spill->contain_spill cleanup Clean Up Spill (Sweep solid, use absorbents) contain_spill->cleanup decontaminate Decontaminate Area (Wash with water/detergent) cleanup->decontaminate package_waste Package Contaminated Waste in Labeled, Sealed Container decontaminate->package_waste disposal Dispose of as Hazardous Waste (Follow local regulations) package_waste->disposal report Report Incident (As per institutional policy) disposal->report end Response Complete report->end

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Waste Collection: Collect this compound waste and any contaminated materials (e.g., gloves, absorbent pads, containers) in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Regulatory Compliance: Disposal must be subcontracted to a waste disposer authorized by local or state authorities.[2] Follow all federal, state, and local environmental regulations.[7][8]

  • Container Disposal: Empty packaging completely before disposal.[2] Empty containers should be recycled, recovered, or disposed of in accordance with local regulations.[2] Never reuse a pesticide container for any other purpose.[7][8]

  • Prohibited Actions: Do not pour this compound or its rinse water down any drain or into any body of water.[7][8]

Physicochemical and Toxicological Data

PropertyValue
Chemical Name N-(4-(1,1,1,3,3,3-Hexafluoro-2-methoxypropan-2-yl)-3-(2-methylpropyl)phenyl)-1,3,5-trimethyl-N-(2-methylpropanoyl)-1H-pyrazole-4-carboxamide[9]
CAS Number 926914-55-8[1][9]
Molecular Formula C25H31F6N3O3[1][3]
Molecular Mass 535.52 g/mol [9]
Physical State Colorless Semi-Solid[10]
Melting Point 97 - 99 °C (207 - 210 °F)
Acute Oral LD50 (Rat) > 2000 mg/kg[9]

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。